D-Glucosaminic acid
Description
2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDFXCZBTLOO-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878848 | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3646-68-2, 6165-14-6 | |
| Record name | D-Glucosaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-deoxy-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
D-Glucosaminic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar acid that plays a role in various biological processes.[1][2] As a derivative of D-glucosamine, a key component of many important biomolecules, this compound is of significant interest to researchers in the fields of biochemistry, microbiology, and drug development. This technical guide provides a detailed overview of the chemical properties, structure, and known biological pathways of this compound, along with insights into its synthesis and analysis.
Chemical Properties and Structure
This compound is a white, crystalline solid.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₆ | [1][2][3][4] |
| Molecular Weight | 195.17 g/mol | [1][2][3][4] |
| Melting Point | 235-245 °C (with decomposition) | [2][3] |
| Optical Activity ([α]²⁰/D) | -14.0° to -15.0° (c = 2.5 in 1M HCl) | [2] |
| Density | 1.618 g/cm³ (at -5 °C) | [3][4] |
| Predicted pKa (Strongest Acidic) | 1.81 | |
| Predicted pKa (Strongest Basic) | 8.31 | |
| Solubility | Soluble in water (slightly, requires heating and sonication), soluble in 0.5 M HCl (50 mg/mL). | |
| SMILES | N--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO">C@HC(O)=O | [4] |
| InChI | InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | [1] |
The structure of this compound is characterized by a six-carbon chain with a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups at C3, C4, C5, and C6. The stereochemistry is derived from D-glucose.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies have been reported and are outlined below.
Synthesis
-
Reaction Setup: Dissolving D-glucosamine in a suitable buffer at an optimal pH for glucose oxidase activity.
-
Enzyme Addition: Introducing glucose oxidase to the solution to initiate the reaction. Catalase is often added to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.
-
Reaction Monitoring: Tracking the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, the this compound product would be purified from the reaction mixture, likely through ion-exchange chromatography or crystallization.
Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization is often necessary for UV detection, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used. A general workflow for HPLC analysis would include:
-
Sample Preparation: Dissolving the sample in an appropriate solvent, which may involve filtration to remove particulate matter.
-
Chromatographic Separation: Utilizing a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, with a mobile phase optimized for the separation of polar compounds.
-
Detection: Employing a detector such as ELSD or a mass spectrometer to identify and quantify the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Sample preparation typically involves dissolving the compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
Mass Spectrometry (MS): Mass spectrometry can be used for the accurate mass determination and fragmentation analysis of this compound. Sample preparation would involve dissolving the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization).
Signaling and Metabolic Pathways
While this compound's direct involvement in mammalian signaling pathways is not well-documented, a metabolic pathway for its utilization has been identified in the bacterium Salmonella enterica. This pathway allows the bacterium to use this compound as a carbon and nitrogen source.[7][8]
The key steps in this pathway are:
-
Transport and Phosphorylation: this compound is transported into the bacterial cell and phosphorylated by a mannose family phosphotransferase system (PTS) permease, encoded by the dgaABCD genes. This results in the formation of D-glucosaminate-6-phosphate.[7][8]
-
Conversion to KDGP: The enzyme DgaE converts D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP).[7]
-
Cleavage: The aldolase (B8822740) DgaF cleaves KDGP into glyceraldehyde-3-phosphate and pyruvate, which can then enter central metabolism.[7]
Caption: Bacterial metabolism of this compound.
Conclusion
This compound is a molecule with established chemical properties and a defined structure. While its role in higher organisms remains an area for further investigation, its metabolic pathway in certain bacteria has been elucidated. The development of detailed and standardized protocols for its synthesis and analysis will be crucial for advancing research into the potential applications of this amino sugar acid in various scientific and industrial fields.
References
- 1. This compound | C6H13NO6 | CID 73563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. D-Glucosamic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a naturally occurring amino sugar acid. It serves as a vital intermediate in various biological processes and holds significant potential in the pharmaceutical and biotechnology sectors. As a derivative of glucosamine, it is a fundamental component of bacterial lipopolysaccharides and a precursor in the biosynthesis of glycosaminoglycans (GAGs), which are essential for maintaining the integrity of cartilage and other connective tissues.[1][2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these key characteristics is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₃NO₆ | [3][4][5] |
| Molecular Weight | 195.17 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 235-245 °C (with decomposition) | [1][6] |
| Density | 1.618 g/cm³ (at -5 °C) | [5] |
| Solubility | Slightly soluble in water (enhanced by heating and sonication). Soluble in 0.5 M HCl (50 mg/mL). Soluble in DMSO (10 mM). | [3][4] |
| pKa | Predicted: 2.17 ± 0.34 (acidic), 8.31 (basic) | [7] |
| Optical Rotation [α]²⁰/D | -14° to -15° (c=2.5 in 1M HCl) | [1][4][6] |
| CAS Number | 3646-68-2 | [3][4][5] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its characterization. Below are detailed methodologies for key experimental procedures.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities typically lower and broaden the melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, spatula.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).
-
Perform at least two more determinations to ensure consistency.
-
Determination of Solubility
The solubility of this compound can be assessed in various solvents.
-
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is influenced by the polarity of both the solute and the solvent, as well as temperature.
-
Apparatus: Test tubes, vortex mixer, water bath, analytical balance.
-
Procedure for Qualitative Assessment:
-
Add a small, known amount of this compound to a test tube.
-
Add a few mL of the desired solvent (e.g., water, ethanol, DMSO).
-
Vortex the mixture for a set period.
-
Observe if the solid dissolves completely. If not, gentle heating or sonication can be applied, and any changes in solubility should be noted.
-
-
Procedure for Quantitative Assessment (e.g., in 0.5 M HCl):
-
Prepare a series of solutions with increasing concentrations of this compound in the solvent.
-
Stir the solutions at a constant temperature for a sufficient time to reach equilibrium.
-
Centrifuge the solutions to separate any undissolved solid.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC.
-
Determination of pKa by Titration
The acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound can be determined by acid-base titration.
-
Principle: A titration curve is generated by monitoring the pH of a solution of the amino acid as a strong base (or acid) is added. The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the pH electrode in the this compound solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH after each addition of the titrant, allowing the solution to stabilize.
-
Continue the titration until the pH has risen significantly, passing through both equivalence points.
-
Plot the pH versus the volume of titrant added.
-
The pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.
-
Determination of Optical Rotation
The optical rotation of this compound is measured using a polarimeter.
-
Principle: Chiral molecules, like this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.
-
Apparatus: Polarimeter, sodium D line light source (589 nm), polarimeter tube (e.g., 1 dm), analytical balance, volumetric flask.
-
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., 2.5 g in 100 mL of 1 M HCl, which is c = 2.5%).[1][4][6]
-
Calibrate the polarimeter by filling the polarimeter tube with the solvent (1 M HCl) and setting the reading to zero.
-
Rinse and fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the observed rotation (α).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.
-
Diagrams
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
Biological Role: Precursor in Glycosaminoglycan Synthesis
This compound is closely related to D-glucosamine, a key precursor in the synthesis of glycosaminoglycans (GAGs). This diagram outlines the enzymatic synthesis of this compound from D-glucosamine and its relationship to GAG biosynthesis.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical characteristics of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and utilization of this important biomolecule. The provided diagrams illustrate both a practical workflow for its characterization and its biological relevance, further aiding in its application in scientific and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pennwest.edu [pennwest.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. researchgate.net [researchgate.net]
The Biological Role of D-Glucosaminic Acid in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucosaminic acid, an amino sugar acid, is an intriguing molecule with diverse, though not fully elucidated, roles in the microbial world. As a derivative of the abundant biopolymer chitin (B13524), it is encountered by a wide array of microorganisms. While research has extensively focused on its precursors, D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc), emerging evidence suggests that this compound itself is a key metabolic intermediate and a potential signaling molecule, influencing critical microbial processes such as cell wall dynamics, biofilm formation, and pathogenesis. This technical guide provides a comprehensive overview of the current understanding of the biological roles of this compound in microorganisms, with a focus on its metabolic pathways, signaling functions, and its potential as a target for novel antimicrobial strategies. This document consolidates quantitative data, details experimental methodologies, and presents visual representations of key pathways to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology.
Introduction
This compound is a naturally occurring amino sugar acid. Structurally, it is the C-1 carboxylated form of D-glucosamine. Its presence in the microbial environment is largely due to the breakdown of chitin, the second most abundant polysaccharide in nature, which is a polymer of N-acetyl-D-glucosamine. Many microorganisms possess chitinolytic enzymes that degrade chitin into its monomeric units, which can be further metabolized. This compound is also a known component of bacterial lipopolysaccharides[1][2]. While the roles of GlcN and GlcNAc as carbon and nitrogen sources and as signaling molecules are well-established, the specific biological functions of this compound are an active area of investigation. This guide aims to synthesize the current knowledge and provide a framework for future research into this multifaceted molecule.
Metabolic Pathways of this compound
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of carbon and nitrogen sources, including amino sugars and their derivatives. The catabolism of this compound has been primarily studied in bacteria, with some inferences possible for fungal pathways based on related metabolic routes.
Bacterial Metabolism of this compound
In bacteria, the degradation of this compound typically proceeds through a pathway that converts it into intermediates of central metabolism. A key enzyme in this process is D-glucosaminate dehydratase .
-
Agrobacterium radiobacter : This bacterium possesses a well-characterized D-glucosaminate dehydratase[3]. This enzyme catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconic acid (KDG), which can then enter the Entner-Doudoroff pathway. The enzyme is inducible by D-glucosamine, D-galactosamine, and this compound itself[3].
-
Pseudomonas fluorescens : A D-glucosaminate dehydratase has also been purified and characterized from Pseudomonas fluorescens. This enzyme exhibits broad substrate specificity, acting on several D- and L-hydroxyamino acids in addition to this compound[4].
-
Salmonella enterica : This bacterium utilizes a pathway involving D-glucosaminate-6-phosphate ammonia-lyase (DGL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. This enzyme converts D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), which is an intermediate in the Entner-Doudoroff pathway[5].
The initial phosphorylation of this compound is a critical step in the pathway found in Salmonella.
Fungal Metabolism of this compound (Inferred)
Direct and complete pathways for this compound catabolism in fungi are not as well-defined as in bacteria. However, by examining the metabolism of the structurally similar D-glucuronic acid in fungi like Aspergillus niger, we can infer a potential metabolic route[6][7][8].
A hypothetical pathway could involve:
-
Reduction: this compound may be reduced to a corresponding intermediate.
-
Deamination and Dehydration: Subsequent enzymatic steps could remove the amino group and a water molecule.
-
Entry into Central Metabolism: The resulting keto-acid could then be funneled into pathways like the pentose (B10789219) phosphate (B84403) pathway or glycolysis.
It is important to note that this is a speculative pathway, and further research is needed to elucidate the precise enzymatic steps in fungi.
This compound in Microbial Signaling
While direct evidence for this compound as a primary signaling molecule is limited, the well-documented signaling roles of its precursors, GlcN and GlcNAc, provide a strong basis for investigating its potential in intercellular communication.
Signaling Roles of Precursors: A Framework for this compound
-
Fungal Dimorphism: In pathogenic fungi like Candida albicans, GlcNAc is a potent signaling molecule that induces the transition from a yeast-like to a hyphal morphology, a key step in virulence[9]. This signaling is mediated by intracellular GlcNAc and is independent of its catabolism[10].
-
Bacterial Virulence and Biofilm Formation: In bacteria such as Pseudomonas aeruginosa, GlcNAc can induce the production of virulence factors[9]. Furthermore, polymers of GlcNAc are crucial components of the biofilm matrix in many bacterial species, including Staphylococcus epidermidis and Escherichia coli[11].
Given that this compound can be generated from D-glucosamine, it is plausible that it could act as a modulator of these signaling pathways or have its own distinct signaling functions. For instance, it could compete with GlcN or GlcNAc for receptor binding or act as an allosteric regulator of signaling proteins.
Potential for Quorum Sensing Modulation
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation[11][12]. Some small molecules can interfere with QS signaling. Given its structural similarity to other signaling molecules, this compound could potentially act as a quorum sensing inhibitor or modulator, a hypothesis that warrants further investigation[7].
Role in Cell Wall Biosynthesis and Integrity
The precursors of this compound, GlcN and GlcNAc, are fundamental building blocks of peptidoglycan in bacteria and chitin in fungi. While this compound itself is not a direct structural component of these polymers, its metabolism can influence the intracellular pools of these precursors. Therefore, the regulation of this compound metabolism could indirectly impact cell wall biosynthesis and integrity.
This compound as a Potential Antimicrobial Target
The unique metabolic pathways for this compound found in some pathogenic microorganisms, but not in their hosts, make the enzymes of these pathways attractive targets for the development of novel antimicrobial drugs. Inhibiting these enzymes could disrupt the pathogen's ability to utilize this nutrient source, potentially hindering its growth and survival.
Quantitative Data
Table 1: Kinetic Properties of D-Glucosaminate Dehydratase
| Organism | Substrate | Km (mM) | Relative Activity (%) | Reference |
| Agrobacterium radiobacter | D-Glucosaminate | 2.8 | 100 | [3] |
| D-Galactosaminate | 5.0 | 31.5 | [3] | |
| D-Mannosaminate | 29 | 17.5 | [3] | |
| D-Threonine | 4.8 | 5.1 | [3] | |
| D-Serine | 0.026 | 3.2 | [3] | |
| Pseudomonas fluorescens | D-Glucosaminate | - | - | [4] |
| D-Serine | - | - | [4] |
Note: Specific activity values for P. fluorescens were not provided in the abstract.
Experimental Protocols
Biochemical Assay for D-Glucosaminate Dehydratase Activity
This protocol is adapted from the characterization of D-glucosaminate dehydratase from Agrobacterium radiobacter[3].
Principle: The enzymatic dehydration of D-glucosaminate yields 2-keto-3-deoxy-D-gluconate (KDG). The formation of KDG can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength following a chemical derivatization reaction.
Materials:
-
This compound
-
Purified D-glucosaminate dehydratase or cell-free extract
-
Tris-HCl buffer (pH 8.5)
-
Thiobarbituric acid (TBA) reagent
-
Sodium arsenite solution
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.5) and this compound (e.g., 10 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
At various time points, withdraw aliquots and stop the reaction (e.g., by adding trichloroacetic acid).
-
-
KDG Quantification:
-
To the reaction aliquots, add sodium arsenite solution to stop any non-enzymatic reactions.
-
Add TBA reagent and heat the mixture (e.g., in a boiling water bath for 15 minutes). A colored product will form in the presence of KDG.
-
Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 549 nm).
-
-
Calculation:
-
Create a standard curve using known concentrations of KDG.
-
Calculate the enzyme activity based on the rate of KDG formation.
-
HPLC-MS/MS for Quantitative Analysis of this compound
This protocol provides a framework for the sensitive and specific quantification of this compound in microbial culture supernatants.
Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a complex mixture, and tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Acetonitrile (ACN), HPLC grade
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer
-
This compound standard
-
Isotopically labeled this compound (internal standard, if available)
-
Microbial culture supernatant
Procedure:
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
If necessary, perform a protein precipitation step (e.g., with cold acetonitrile).
-
Spike the sample with the internal standard.
-
-
HPLC Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions (high ACN concentration).
-
Inject the prepared sample.
-
Run a gradient elution, decreasing the concentration of ACN over time to elute the polar analytes.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature) for this compound.
-
Perform Multiple Reaction Monitoring (MRM) by selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
-
Transcriptomic Analysis (RNA-Seq) of Microbial Response to this compound
This protocol outlines the steps to investigate the global gene expression changes in a microorganism in response to this compound.
Principle: RNA-sequencing (RNA-Seq) provides a comprehensive profile of the transcriptome, allowing for the identification of differentially expressed genes under different conditions.
Procedure:
-
Cell Culture and Treatment:
-
Grow the microorganism in a defined minimal medium.
-
Expose one set of cultures to this compound (experimental group) and another to a control condition (e.g., no this compound or a different carbon/nitrogen source).
-
Harvest the cells at a specific time point.
-
-
RNA Extraction:
-
Isolate total RNA from the cell pellets using a suitable extraction method (e.g., TRIzol-based or column-based kits).
-
Assess the quality and quantity of the extracted RNA (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the microorganism.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the experimental and control groups.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological processes affected by this compound.
-
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound in bacteria and a hypothetical pathway in fungi based on D-glucuronic acid metabolism.
Experimental Workflow: RNA-Seq Analysis
Caption: A generalized workflow for transcriptomic analysis of microbial response to this compound.
Conclusion and Future Directions
This compound is emerging as a significant player in microbial metabolism and potentially in cell-cell communication. While our understanding of its biological roles is still developing, the available evidence points to its importance as a nutrient source and a potential modulator of virulence and biofilm formation. The metabolic pathways involving this compound represent promising targets for the development of novel antimicrobial agents.
Future research should focus on:
-
Elucidating the complete metabolic pathways of this compound in a wider range of microorganisms, particularly in pathogenic fungi.
-
Investigating the direct signaling roles of this compound and its interaction with microbial receptors and signaling cascades.
-
Exploring the impact of this compound on polymicrobial interactions and its role in shaping microbial community structure and function.
-
Validating the enzymes of the this compound metabolic pathways as drug targets through the development and testing of specific inhibitors.
This technical guide provides a foundation for these future endeavors, offering a consolidated resource to accelerate research into the fascinating and important biological roles of this compound in the microbial world.
References
- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. D-glucosaminate dehydratase from Agrobacterium radiobacter. Physicochemical and enzymological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of D-Glucosaminate Dehydratase from Pseudomonas fluorescens(Biological Chemistry) | Semantic Scholar [semanticscholar.org]
- 5. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.library.albany.edu [search.library.albany.edu]
- 9. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorganic chemistry of signaling molecules in microbial communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depolymerization of β-1,6-N-Acetyl-d-Glucosamine Disrupts the Integrity of Diverse Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
D-Glucosaminic Acid: A Versatile Chiral Synthon for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-glucosaminic acid, a naturally derived amino sugar acid, has emerged as a valuable and versatile chiral synthon in modern organic synthesis. Its rich stereochemistry, multiple functional groups, and ready availability from the chiral pool make it an attractive starting material for the stereoselective synthesis of a wide array of complex and biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a chiral building block, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.
Synthesis of this compound
The efficient preparation of this compound is crucial for its utilization as a chiral synthon. Several methods, including enzymatic oxidation, catalytic oxidation, and fermentation, have been developed for its synthesis from D-glucosamine.
Enzymatic Synthesis
Enzymatic oxidation offers a mild and highly selective method for the preparation of this compound. Glucose oxidase is a commonly employed enzyme for this transformation.[1][2]
Experimental Protocol: Enzymatic Synthesis of this compound
-
Materials: D-glucosamine, glucose oxidase, catalase, water.
-
Procedure: D-glucosamine is dissolved in water, and the pH is adjusted. Glucose oxidase and catalase are added to the solution. The reaction mixture is stirred at a controlled temperature while air is bubbled through it. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the this compound is isolated and purified.[2]
Catalytic Oxidation
Catalytic oxidation using supported metal catalysts provides an alternative route to this compound.
Fermentation
Microbial fermentation is a scalable method for the production of this compound. Strains of Pseudomonas putida have been shown to efficiently convert D-glucosamine to this compound.
Applications of this compound in Stereoselective Synthesis
The inherent chirality of this compound is exploited in the synthesis of various complex molecules, including alkaloids, amino acids, and other natural products.
Synthesis of (2S,4S,5R)-4,5,6-Trihydroxynorleucine
A notable application of this compound is in the synthesis of the non-proteinogenic amino acid (2S,4S,5R)-4,5,6-trihydroxynorleucine.[3] This synthesis highlights the utility of this compound in establishing multiple stereocenters.
Synthetic Workflow: (2S,4S,5R)-4,5,6-Trihydroxynorleucine from D-Glucosamine
References
An In-depth Technical Guide to the Stereoisomers and Optical Activity of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucosaminic acid, or 2-amino-2-deoxy-D-gluconic acid, is a derivative of the amino sugar glucosamine (B1671600) with growing interest in the pharmaceutical and food industries.[1][2] As a chiral molecule, its stereochemistry plays a crucial role in its biological activity and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their optical activity, detailed experimental protocols for their analysis, and their role in biological pathways.
Introduction to this compound
This compound is an amino acid derived from the oxidation of D-glucosamine.[3] It is a component of bacterial lipopolysaccharides and serves as a valuable chiral synthon for the asymmetric synthesis of various compounds, including glycosidase inhibitors.[1][2] Its potential applications as a sweetener, condiment, and a complexing agent for cancer therapy drugs highlight its significance in various research fields.[1]
Understanding the stereoisomerism of this compound is fundamental. Like other monosaccharides and their derivatives, it possesses multiple chiral centers, giving rise to various stereoisomers. These isomers, while having the same chemical formula, differ in the three-dimensional arrangement of their atoms and, consequently, exhibit distinct physical and biological properties, most notably their optical activity.[4]
Stereoisomers of Glucosaminic Acid
The stereochemistry of glucosaminic acid is defined by its chiral centers. The "D" designation in this compound refers to the configuration of the chiral center furthest from the carboxyl group (C5), which is analogous to that of D-glyceraldehyde.[5]
-
Enantiomers : The non-superimposable mirror image of this compound is L-glucosaminic acid. Enantiomers have identical physical properties except for their interaction with plane-polarized light; they rotate it in equal but opposite directions.[4][6]
-
Diastereomers : Stereoisomers that are not mirror images of each other are called diastereomers. These would include molecules like D-mannosaminic acid or D-galactosaminic acid, which differ in the configuration at one or more, but not all, chiral centers.
-
Anomers (in cyclic forms) : While this compound is a gluconic acid derivative and is often depicted in its open-chain form, it can potentially form cyclic lactones (intramolecular esters). This cyclization would create a new stereocenter at the former carboxyl carbon (C1), resulting in two anomers: α and β. These anomers are diastereomers of each other and can interconvert in solution through an open-chain intermediate, a phenomenon known as mutarotation.[7][8] This process leads to a change in the measured optical rotation over time until an equilibrium is reached.[8][9]
Optical Activity and Mutarotation
Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[6] This property is measured with a polarimeter, and the result is expressed as the specific rotation [α].[10]
The specific rotation is a characteristic physical property of a chiral compound and is calculated using Biot's Law:
[α]Tλ = α / (ℓ × c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
ℓ is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[11]
A positive (+) or (d) prefix indicates dextrorotatory rotation (clockwise), while a negative (-) or (l) prefix signifies levorotatory rotation (counter-clockwise).[6][12]
Quantitative Data on Optical Activity
The optical activity of this compound has been reported under specific conditions. Data for its stereoisomers is less common in literature, but the principles of anomeric differences seen in related sugars can be applied.
| Compound | Specific Rotation ([α]20D) | Conditions |
| This compound | -14.0° to -15.0° | c = 2.5% (w/v) in HCl |
| α-D-Glucose (for comparison) | +112° | Equilibrium in water[13] |
| β-D-Glucose (for comparison) | +18.7° | Equilibrium in water[13] |
| D-Glucose (equilibrium mixture) | +52.7° | Equilibrium in water[13] |
Experimental Protocols
Protocol for Synthesis of this compound
A common and efficient method for synthesizing this compound is the enzymatic oxidation of D-glucosamine.[3]
Objective: To synthesize this compound from D-glucosamine hydrochloride using glucose oxidase.
Materials:
-
D-glucosamine hydrochloride
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH meter
-
Reaction vessel with stirring and aeration capabilities
Methodology:
-
Solution Preparation: Prepare an aqueous solution of D-glucosamine hydrochloride.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically pH 6.0-7.0) using sodium bicarbonate.
-
Enzyme Addition: Add glucose oxidase and catalase to the reaction mixture. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-35°C) with vigorous stirring and aeration (by bubbling air or oxygen) to provide the necessary oxygen for the oxidation reaction.
-
Monitoring: Monitor the reaction progress by measuring the consumption of D-glucosamine or the formation of this compound using techniques like TLC or HPLC.
-
Product Isolation: Once the reaction is complete, the product can be isolated and purified, often through crystallization or chromatography.
Protocol for Determination of Specific Rotation by Polarimetry
Objective: To measure the specific rotation of a synthesized or purified sample of this compound.
Materials & Equipment:
-
Polarimeter (with sodium D-line lamp, 589 nm)
-
Polarimeter sample cell (e.g., 1 dm length)
-
Analytical balance
-
Volumetric flask
-
Solvent (e.g., 0.5 M HCl as specified in literature)
-
This compound sample
Methodology:
-
Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument by filling the sample cell with the pure solvent (blank) and setting the reading to zero.
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample. Dissolve it in the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell completely, ensuring no air bubbles are present.[14]
-
Obtain Reading: Place the sample cell in the polarimeter and record the observed optical rotation (α). If the substance exhibits mutarotation, readings should be taken over time until a stable value is reached.
-
Calculation: Calculate the specific rotation [α] using Biot's Law. The path length (ℓ) is the known length of the sample cell in decimeters.
Biological Role and Metabolic Pathway
In certain bacteria, such as Salmonella enterica, this compound is a metabolite that can be processed through a specific enzymatic pathway.[15][16] This pathway is crucial for the catabolism of the amino sugar acid.
The key steps are:
-
Phosphorylation: this compound is first phosphorylated at the C6 position to yield D-glucosaminate-6-phosphate (DGA-6-P).
-
Ammonia (B1221849) Elimination: The enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL) then catalyzes the elimination of ammonia from DGA-6-P.
-
Product Formation: This elimination reaction produces 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), which is an intermediate that can enter central metabolic routes like the Entner-Doudoroff pathway.[16]
Conclusion
This compound and its stereoisomers are important molecules with diverse applications. Their chirality dictates their optical activity, which is a critical parameter for identification, purity assessment, and understanding biological function. The provided protocols for synthesis and polarimetric analysis offer standardized methods for researchers. Furthermore, elucidating the role of this compound in metabolic pathways, such as in Salmonella, opens avenues for further investigation into its biological significance and potential as a target in drug development. A thorough understanding of the stereochemical nuances of these compounds is indispensable for professionals in chemistry and life sciences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. vernier.com [vernier.com]
- 12. Optical Activity | ChemTalk [chemistrytalk.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of D-Glucosaminic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, an amino sugar acid, is a compound of increasing interest in pharmaceutical and biomedical research. Its structural similarity to D-glucosamine, a widely used supplement for joint health, suggests potential applications in various therapeutic areas. A thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments, is fundamental for the development of viable drug formulations and for elucidating its biological roles.
This technical guide provides a comprehensive overview of the current knowledge on the aqueous solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, possessing both an amino and a carboxylic acid group, is an amphoteric molecule, and its solubility is expected to be significantly influenced by the pH of the aqueous medium.
Aqueous Solubility Data
Quantitative data on the solubility of this compound across a wide range of pH values and temperatures is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides a baseline for its solubility in water and acidic conditions.
| Solvent | Temperature | Solubility (mg/mL) | Reference |
| Water | Ambient | ~50 | [1] |
| 0.5 M HCl | Ambient | ~50 | [1] |
Note: This data is based on product information and may not represent thermodynamically equilibrated solubility.
Predicted pH-Solubility Profile
In the absence of comprehensive experimental data, the pH-solubility profile of this compound can be predicted based on its pKa values. As an amino acid, it possesses at least two ionizable groups: the carboxylic acid group and the amino group.
| Ionizable Group | Predicted pKa |
| Carboxylic Acid | ~1.81 |
| Amino Group | ~8.31 |
Based on these predicted pKa values, the pH-solubility profile of this compound is expected to follow a "U"-shape, characteristic of amphoteric molecules.
-
At low pH (pH < pKa1): The amino group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge, and its solubility is expected to be high due to the formation of soluble salts with counter-ions.
-
Near the isoelectric point (pI): The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form is predominant, and the solubility is at its minimum.
-
At high pH (pH > pKa2): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The molecule carries a net negative charge, leading to high solubility through the formation of soluble salts.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life, storage conditions, and compatibility with other formulation excipients. Degradation can occur through various pathways, including hydrolysis, oxidation, and photodegradation.
Factors Influencing Stability
Several factors can influence the stability of this compound in aqueous solutions:
-
pH: The pH of the solution can catalyze hydrolytic reactions and influence the rate of oxidation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxygen: The presence of oxygen can promote oxidative degradation.
-
Enzymes: In biological systems or in the presence of microbial contamination, enzymatic degradation can occur.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively elucidated, potential degradation mechanisms can be inferred from the chemistry of related amino sugars and from general principles of drug degradation.
-
Oxidative Deamination: The primary amino group of this compound can be susceptible to oxidative deamination, a common metabolic pathway for D-amino acids. This reaction would lead to the formation of an α-keto acid.[2]
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the amide linkage in any potential polymeric impurities or degradation products could be susceptible to hydrolysis.
-
Maillard Reaction: In the presence of reducing sugars, the amino group of this compound could participate in the Maillard reaction, leading to the formation of a complex mixture of products.
Experimental Protocols
This section details the methodologies for determining the solubility and stability of this compound in aqueous solutions.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the well-established shake-flask method.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).
-
Sample Preparation: Add an excess amount of this compound solid to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
pH Measurement: Measure the pH of the final saturated solution.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5][6]
Protocol:
-
Stress Conditions: Subject aqueous solutions of this compound to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 60-80°C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV/MS) to quantify the remaining this compound and to detect and characterize any degradation products.
Visualization of Pathways and Workflows
Potential Degradation Pathway of this compound
Caption: A potential degradation pathway for this compound.
Experimental Workflow for Solubility and Stability Studies
Caption: Workflow for solubility and stability studies.
Conclusion
This technical guide has summarized the available information on the aqueous solubility and stability of this compound. While baseline solubility data exists, there is a clear need for comprehensive studies to establish a detailed pH-solubility profile and to investigate the influence of temperature. Similarly, the degradation pathways of this compound require further investigation through systematic forced degradation studies to identify and characterize its degradation products and to determine its degradation kinetics. The experimental protocols and workflows provided herein offer a robust framework for conducting such investigations. A deeper understanding of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
D-glucosaminic acid molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-glucosaminic acid, a naturally occurring amino sugar acid. It covers its fundamental molecular characteristics, biological significance, synthesis methodologies, and analytical protocols, tailored for professionals in research and drug development.
Core Molecular and Physical Properties
This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is a derivative of the amino sugar D-glucosamine. Its molecular formula is C₆H₁₃NO₆, and it has a molecular weight of 195.17 g/mol .[1] This compound is a component of bacterial lipopolysaccharides and serves as a valuable chiral synthon in organic synthesis.[2][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₆H₁₃NO₆ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| CAS Number | 3646-68-2 | |
| Appearance | White to off-white powder | |
| Melting Point | 235-245 °C (decomposes) | |
| Optical Rotation | [α]20/D -15.0° to -14.0° (c=2.5 in 1M HCl) |
Biological Significance and Applications
This compound is recognized for its role as a constituent of bacterial lipopolysaccharides (LPS).[2][4] While its direct role in signaling pathways is not extensively documented, its precursor, D-glucosamine, is a fundamental building block for key biological macromolecules, including the peptidoglycan of bacterial cell walls and glycosaminoglycans in eukaryotes.[5][6][7] The structural relationship and biosynthetic origin from D-glucosamine are central to its biological context.
Due to its properties, this compound and its derivatives are explored for various applications, including as sweeteners, condiments, and as chiral starting materials for the synthesis of glycosidase inhibitors and other bioactive molecules.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol details the synthesis of this compound from D-glucosamine through enzymatic oxidation, a method noted for its high yield and mild reaction conditions.[2][3]
Materials:
-
D-glucosamine
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Phosphate (B84403) buffer (pH 7.0)
-
Deionized water
Procedure:
-
Prepare a solution of D-glucosamine in a phosphate buffer (pH 7.0).
-
Add glucose oxidase and catalase to the solution. The catalase is crucial for decomposing the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.
-
Aerate the reaction mixture by stirring it vigorously in an open vessel or by bubbling air through the solution. The reaction is an oxidation process that requires molecular oxygen.
-
Maintain the reaction at a controlled temperature (typically around 30-37°C) for a period ranging from several hours to a few days, depending on the desired conversion rate.
-
Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the this compound can be isolated and purified from the reaction mixture.
Production of this compound by Fermentation
This protocol outlines the production of this compound using the bacterium Pseudomonas putida GNA5. This method allows for high-yield production from D-glucosamine through oxidative fermentation.[3]
Materials and Culture Medium:
-
Pseudomonas putida GNA5 strain
-
Culture Medium (per liter):
-
D-glucosamine-HCl: 30 g
-
Glucose: 5 g
-
Urea: 5 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 10 g
-
-
Fermentor
Procedure:
-
Prepare the culture medium and sterilize it.
-
Inoculate the sterile medium with a seed culture of Pseudomonas putida GNA5.
-
Conduct the fermentation in a controlled fermentor at a set temperature and pH (e.g., pH 7.0).
-
Ensure adequate aeration and agitation to facilitate the oxidative conversion of D-glucosamine.
-
Monitor the fermentation process by measuring the concentration of this compound and the consumption of D-glucosamine over time (e.g., 48-72 hours).
-
After the fermentation is complete, harvest the broth and separate the bacterial cells.
-
Purify the this compound from the cell-free supernatant.
Purification and Analysis
Purification: Following synthesis, this compound can be purified from the reaction mixture or fermentation broth using standard techniques such as ion-exchange chromatography.
Analytical Methods: The quantification of this compound and its precursor, D-glucosamine, can be achieved through various analytical techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the direct quantification of underivatized carbohydrates and their derivatives.[8][9]
-
Capillary Electrophoresis (CE): CE can be used for the rapid analysis of glucosamine, often after derivatization with a labeling agent like o-phthalaldehyde (B127526) (OPA).[10]
-
Amino Acid Analysis: this compound can be used as an internal standard in the single-column accelerated amino acid analysis of physiological fluids.[11]
This guide provides a foundational understanding of this compound for researchers and developers. The provided protocols offer a starting point for the synthesis and analysis of this versatile molecule, paving the way for further investigation into its biological roles and potential applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms conferring bacterial cell wall variability and adaptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel analytical method for d-glucosamine quantification and its application in the analysis of chitosan degradation by a minimal enzyme cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Glucosamine in the Structure of Bacterial Lipopolysaccharide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response. Its structure, a tripartite assembly of lipid A, a core oligosaccharide, and an O-antigen polysaccharide, exhibits significant variability across bacterial species, influencing host-pathogen interactions and the immunological outcome of infection. A key, though not universal, modification within the core oligosaccharide is the incorporation of D-glucosamine (GlcN). This technical guide provides a comprehensive overview of the biosynthesis, structural context, and immunological significance of D-glucosamine in the bacterial LPS core, with a focus on its presence in clinically relevant bacteria such as Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens. While the related compound D-glucosaminic acid is mentioned in broader literature as a component of bacterial polysaccharides, detailed structural and biosynthetic studies of the LPS core consistently point to the incorporation and modification of D-glucosamine.
Biosynthesis and Incorporation of D-Glucosamine into the LPS Core
The integration of D-glucosamine into the outer core of the LPS is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the inner membrane. The pathway is best characterized in Klebsiella pneumoniae.
The incorporation of D-glucosamine is a two-step enzymatic process. Initially, the glycosyltransferase WabH transfers N-acetyl-D-glucosamine (GlcNAc) from the nucleotide sugar donor UDP-GlcNAc to the growing LPS core structure. Subsequently, the enzyme WabN, an N-acetyl-D-glucosamine deacetylase, removes the acetyl group from the GlcNAc residue, resulting in the final D-glucosamine moiety within the core oligosaccharide.[1][2] In some bacteria, such as certain strains of Proteus mirabilis, D-galactosamine (GalN) is found in a similar position. This requires an additional enzymatic step involving an epimerase to convert UDP-GlcNAc to UDP-N-acetyl-D-galactosamine (UDP-GalNAc) before its transfer.[3]
Figure 1: Biosynthesis of D-glucosamine in the LPS core.
Structural Context of D-Glucosamine in the LPS Core
In bacterial species such as Klebsiella pneumoniae, Serratia marcescens, and some Proteus strains, D-glucosamine is typically found as part of a conserved disaccharide unit, α-D-GlcN-(1,4)-α-D-GalA (D-glucosaminyl-D-galacturonic acid).[3][4] This disaccharide is, in turn, linked to the L-glycero-D-manno-heptopyranose II (HepII) residue of the outer core oligosaccharide.[4] The presence and specific linkages of this and other sugar residues in the core define the core type of the LPS, which can vary even within a single species.[5]
Quantitative Data on D-Glucosamine in Bacterial LPS Core
The following table summarizes the presence and linkage of D-glucosamine in the core oligosaccharide of the specified bacterial species based on available structural data. The molar ratio is inferred to be 1, assuming a single D-glucosamine residue per core structure as described in the literature.
| Bacterial Species | LPS Core Component | Linkage | Molar Ratio (inferred) | Reference(s) |
| Klebsiella pneumoniae | α-D-Glucosamine | α-D-GlcN-(1,4)-α-D-GalA | 1 | [4][5] |
| Proteus mirabilis | D-Glucosamine or D-Galactosamine | α-HexN-(1,4)-α-GalA | 1 | [3] |
| Serratia marcescens | D-Glucosamine | α-D-GlcN-(1,4)-α-D-GalA | 1 | [3][6] |
Immunological Significance of D-Glucosamine in the LPS Core
The modification of the LPS core with sugar residues like D-glucosamine can have significant implications for the interaction of the bacterium with the host immune system. One of the key receptors implicated in the recognition of glucosamine-containing LPS is the C-type lectin receptor, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin).
Interaction with DC-SIGN and Modulation of TLR4 Signaling
DC-SIGN, expressed on dendritic cells, recognizes specific carbohydrate structures. Studies have shown that N-acetylglucosamine residues within the core LPS of several Gram-negative bacteria are crucial for targeting the DC-SIGN receptor.[7] This interaction does not typically trigger a strong pro-inflammatory response on its own. Instead, DC-SIGN engagement can modulate the signaling initiated by the canonical LPS receptor, Toll-like receptor 4 (TLR4).
Upon binding of LPS, DC-SIGN can initiate a signaling cascade involving the serine/threonine kinase Raf-1.[8] This can lead to the modulation of NF-κB activation, a key transcription factor in the TLR4 signaling pathway. This crosstalk between DC-SIGN and TLR4 can alter the cytokine profile produced by the dendritic cell, sometimes leading to a more balanced or even an anti-inflammatory response.
Furthermore, the interaction between DC-SIGN and TLR4 has been shown to promote the activation of the NLRP3 inflammasome through a MyD88-independent pathway, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[7]
Figure 2: DC-SIGN and TLR4 crosstalk in response to LPS.
Experimental Protocols
Extraction and Purification of Lipopolysaccharide (Hot Phenol-Water Method)
This protocol is a widely used method for the extraction of LPS from Gram-negative bacteria.
Materials:
-
Overnight bacterial culture
-
Phosphate-buffered saline (PBS), pH 7.2
-
2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)
-
DNase I solution (10 mg/mL in sterile water)
-
RNase A solution (10 mg/mL in sterile water)
-
Proteinase K solution (10 mg/mL in sterile water)
-
Tris-saturated phenol (B47542) (ice-cold)
-
Diethyl ether
-
95% Ethanol (cold)
-
Sodium acetate (B1210297) (3 M)
-
Sterile distilled water
Procedure:
-
Grow a large-scale culture of the bacterial strain of interest and harvest the cells by centrifugation.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 1x SDS buffer and boil for 15 minutes.
-
Cool the suspension and treat with DNase I and RNase A at 37°C for 30 minutes, followed by Proteinase K treatment at 59°C for 3 hours.[8]
-
Add an equal volume of ice-cold Tris-saturated phenol, vortex thoroughly, and incubate at 65°C for 15 minutes with occasional vortexing.
-
Cool the mixture to room temperature and centrifuge to separate the aqueous and phenol phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the phenol phase with sterile water and combine the aqueous phases.
-
To precipitate the LPS, add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 95% ethanol. Incubate at -20°C overnight.
-
Pellet the LPS by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified LPS in sterile, endotoxin-free water.
Analysis of LPS Core Monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of the monosaccharide composition of the purified LPS core.
Figure 3: Workflow for LPS core monosaccharide analysis.
Procedure:
-
Hydrolysis: Subject the purified LPS to mild acid hydrolysis (e.g., 1% acetic acid at 100°C) to cleave the ketosidic linkage between the core and lipid A, and to separate the O-antigen if present. The core oligosaccharide can then be purified by size-exclusion chromatography. Subsequently, perform a strong acid hydrolysis (e.g., 2 M trifluoroacetic acid at 121°C) on the purified core oligosaccharide to break all glycosidic bonds and release the constituent monosaccharides.
-
Reduction and Acetylation (for Alditol Acetate Derivatives): Neutralize the hydrolyzed sample, and then reduce the monosaccharides to their corresponding alditols using sodium borohydride. After reduction, acetylate the alditols using acetic anhydride (B1165640) to form volatile alditol acetate derivatives.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different monosaccharide derivatives will separate based on their retention times on the GC column.
-
Data Analysis: Identify the monosaccharides by comparing their retention times and mass spectra to those of known standards. Quantify the relative amounts of each monosaccharide, including D-glucosamine, by integrating the peak areas.
Conclusion
The presence of D-glucosamine in the core oligosaccharide of bacterial lipopolysaccharide represents a significant structural modification with important immunological consequences. Its biosynthesis is a defined enzymatic pathway, and its incorporation creates a specific recognition site for host immune receptors like DC-SIGN. The resulting modulation of TLR4 signaling highlights the intricate interplay between bacterial surface structures and the host's innate immune system. A thorough understanding of these molecular interactions is crucial for the development of novel therapeutics and vaccines targeting Gram-negative bacterial infections. The experimental protocols provided herein offer a framework for the investigation of these important structural and functional aspects of bacterial LPS.
References
- 1. scispace.com [scispace.com]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. Three Enzymatic Steps Required for the Galactosamine Incorporation into Core Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The incorporation of glucosamine into enterobacterial core lipopolysaccharide: two enzymatic steps are required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Second Outer-Core Region in Klebsiella pneumoniae Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and Structural Characterization of the Core Region of the Lipopolysaccharide from Serratia marcescens N28b (Serovar O4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced DC-SIGN/TLR4 crosstalk activates NLRP3 inflammasomes via MyD88-independent signaling in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Industrial Potential of D-Glucosaminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucosaminic acid, a derivative of the abundant amino sugar D-glucosamine, is emerging as a versatile platform chemical with significant potential across various industries, including pharmaceuticals, cosmetics, and specialty chemicals. This technical guide provides an in-depth overview of the production, potential applications, and underlying mechanisms of this compound. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the capabilities of this promising biomolecule. The guide details experimental protocols for its synthesis, presents quantitative data on its production and potential efficacy, and visualizes key biological pathways and experimental workflows.
Introduction
This compound (2-amino-2-deoxy-D-gluconic acid) is an oxidized form of D-glucosamine, a naturally occurring monosaccharide.[1] While D-glucosamine has been widely studied and utilized, particularly in the management of osteoarthritis, this compound is gaining attention for its unique properties and potential applications. As a chiral synthon and a component of bacterial lipopolysaccharides, it possesses a chemical structure that lends itself to a variety of industrial uses.[2][3] This guide explores its synthesis through fermentation and enzymatic conversion, its role in promoting joint health and skin hydration, and its utility as a chelating agent.
Production of this compound
The industrial-scale production of this compound is achievable through two primary methods: microbial fermentation and enzymatic synthesis. Both methods offer high yields and specificity, starting from the readily available precursor, D-glucosamine.
Microbial Fermentation
Oxidative fermentation using specific bacterial strains has proven to be an effective method for producing this compound. The bacterium Pseudomonas putida GNA5, in particular, has demonstrated high conversion efficiency.[4][5]
Experimental Protocol: Fermentation of D-Glucosamine to this compound using Pseudomonas putida GNA5
This protocol is based on optimized conditions for high-yield production of this compound.[6][7][8]
-
Inoculum Preparation:
-
Prepare a seed culture of Pseudomonas putida GNA5 in a nutrient-rich broth (e.g., Luria-Bertani broth).
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the culture reaches the late exponential phase.
-
-
Fermentation Medium:
-
Prepare the fermentation medium with the following composition (per liter):
-
D-glucosamine HCl: 60 g
-
Glucose: 5 g
-
Urea: 5 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 10 g
-
-
Adjust the initial pH of the medium to 7.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes. Aseptically add the D-glucosamine HCl and glucose solutions after sterilization if they are prepared separately to avoid degradation.
-
-
Fermentation Process:
-
Inoculate the sterile fermentation medium with the seed culture (5-10% v/v).
-
Maintain the fermentation temperature at 30°C.
-
Control the pH at 7.0 by the automated addition of 2M NaOH or HCl.
-
Provide aeration at a rate of 1.5 vvm (volume of air per volume of medium per minute) and maintain a dissolved oxygen level above 20% saturation through agitation control.
-
Continue the fermentation for 72 hours.
-
-
Downstream Processing and Purification:
-
Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes) or microfiltration.[9][10][11]
-
Decolorization: Treat the supernatant with activated carbon (1-2% w/v) to remove pigments and other impurities.
-
Ion-Exchange Chromatography: Pass the decolorized broth through a strong acid cation exchange resin to bind the this compound. Elute the product with a pH gradient or a salt solution (e.g., NaCl).
-
Crystallization: Concentrate the eluted fraction under vacuum and induce crystallization by adding a suitable anti-solvent like ethanol.
-
Drying: Collect the crystals by filtration and dry them under vacuum.
-
Quantitative Data: Fermentation Production of this compound
| Parameter | Value | Reference |
| Substrate | D-glucosamine HCl | [4][5] |
| Microorganism | Pseudomonas putida GNA5 | [4][5] |
| Fermentation Time | 72 hours | [4][5] |
| Initial Substrate Conc. | 60 g/L | [4][5] |
| Final Product Conc. | 51.5 g/L | [4][5] |
| Molar Yield | 95.4% | [4][5] |
| Preliminary Optimized Medium Yield | 25.5 g/L in 48h | [6][7][8] |
Enzymatic Synthesis
The enzymatic oxidation of D-glucosamine to this compound offers a highly specific and efficient alternative to fermentation. Glucose oxidase is a commonly used enzyme for this conversion.[2][12]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the enzymatic synthesis of this compound.[3][13][14]
-
Reaction Setup:
-
Dissolve D-glucosamine in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Add glucose oxidase to the solution. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/g of substrate.
-
To prevent the accumulation of hydrogen peroxide, which can inhibit the enzyme, add catalase to the reaction mixture (e.g., 1000 U/g of substrate).
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30-37°C.
-
Ensure continuous aeration or oxygen supply, as it is a co-substrate for the glucose oxidase reaction.
-
Monitor the pH and maintain it at the optimal level for the enzyme (typically around 7.0) by adding a base (e.g., NaOH).
-
-
Reaction Monitoring and Product Recovery:
-
Monitor the progress of the reaction by measuring the consumption of D-glucosamine or the formation of this compound using techniques like HPLC.
-
Once the reaction is complete, inactivate the enzymes by heat treatment (e.g., 80°C for 15 minutes).
-
Purify the this compound from the reaction mixture using the downstream processing steps described in the fermentation section (ion-exchange chromatography and crystallization).
-
Quantitative Data: Enzymatic Synthesis of this compound
| Enzyme | Substrate | Reaction Time | Conversion Yield | Reference |
| Glucose Oxidase & Catalase | D-glucosamine | 72 hours | 76% | [3][14] |
| Chito-oligosaccharide oxidase (Lentinus brumalis) | D-glucosamine | 60 minutes | >90% | [13] |
Potential Industrial Applications
This compound's unique chemical structure and biological activities make it a promising candidate for several industrial applications.
Pharmaceutical Applications: Joint Health
As a derivative of glucosamine (B1671600), this compound is being investigated for its potential role in supporting joint health and managing symptoms of osteoarthritis. While direct clinical evidence for this compound is still emerging, studies on glucosamine suggest that it can promote the synthesis of key components of cartilage, such as proteoglycans and collagen.[1][15] It is hypothesized that this compound may exert similar or even enhanced chondroprotective effects.
Mechanism of Action in Chondrocytes
Glucosamine has been shown to promote the proliferation of chondrocytes, the cells responsible for maintaining cartilage health, through the Wnt/β-catenin signaling pathway.[14] This pathway is crucial for cell fate determination and tissue homeostasis.
Quantitative Data: Potential Efficacy in Joint Health (based on glucosamine studies)
| Effect | Biomarker/Outcome | Result | Reference |
| Matrix Synthesis | Aggrecan and Collagen Type II mRNA | Dose-dependent increase up to 2 mM | [1][15][16] |
| Gene Expression | TGF-β1 mRNA | Upregulation | [1][15][16] |
Cosmetic Applications: Skin Hydration
This compound is a promising ingredient for cosmetic formulations due to its potential to enhance skin hydration and elasticity.[17] Its precursor, glucosamine, is known to stimulate the synthesis of hyaluronic acid, a key glycosaminoglycan (GAG) responsible for maintaining skin moisture.[18][19]
Mechanism of Action in Skin Hydration
The proposed mechanism involves the upregulation of Hyaluronan Synthase (HAS) enzymes in dermal fibroblasts, which are responsible for the synthesis of hyaluronic acid.[20] Increased hyaluronic acid production leads to improved water retention in the extracellular matrix of the skin.
Chelating Agent
This compound has the potential to act as a biodegradable chelating agent, offering an environmentally friendly alternative to synthetic chelators like EDTA.[21][22] Its molecular structure, containing both carboxyl and amino groups, allows it to form stable complexes with metal ions.[23] This property could be exploited in various industrial applications, including wastewater treatment, agriculture, and the food industry.[20][24]
Potential Chelating Applications:
-
Wastewater Treatment: Removal of heavy metal ions from industrial effluents.[24]
-
Agriculture: Improving the bioavailability of micronutrients in fertilizers.[21]
-
Food Industry: Preventing metal-catalyzed oxidation and improving product stability.
Quantitative Data: Chelating Properties
While extensive data on the stability constants of this compound with various metal ions is not yet widely available, its structural similarity to other amino acids and hydroxycarboxylic acids suggests it would form stable complexes, particularly with transition metals. Further research is needed to quantify its chelating efficacy in comparison to established agents like EDTA.
Industrial Landscape and Future Outlook
The market for this compound is still in its nascent stages, with its production primarily catering to the research and development sector. However, the growing demand for bio-based and sustainable chemicals presents a significant opportunity for its commercialization.
Commercial Availability and Pricing
This compound is available from several chemical suppliers in research quantities. The price is currently high, reflecting its limited production scale.
| Supplier | Quantity | Price (USD) |
| Chem-Impex | 1 g | 220.53 |
| 5 g | 679.52 | |
| Biosynth | 2 g | 415.36 |
| 5 g | 908.60 | |
| 10 g | 1,557.60 |
(Prices are subject to change and were accessed in late 2025)[17][25]
Challenges and Opportunities
The primary challenges for the industrial-scale application of this compound include:
-
Cost of Production: While the raw material, D-glucosamine, is abundant, the fermentation and purification processes contribute significantly to the overall cost.[26][27]
-
Scale-up: Transitioning from laboratory-scale production to industrial-scale manufacturing requires optimization of fermentation and downstream processing to maintain high yields and purity while minimizing costs.[28][29]
-
Regulatory Approval: For applications in pharmaceuticals, food, and cosmetics, extensive safety and efficacy studies are required to obtain regulatory approval.
Despite these challenges, the unique properties of this compound and the increasing demand for sustainable and bio-based products create significant opportunities for its future development and commercialization. Further research into optimizing production processes, exploring new applications, and conducting clinical trials will be crucial in realizing the full industrial potential of this versatile molecule.
Conclusion
This compound stands as a promising biomolecule with a wide range of potential industrial applications. Its efficient production through biotechnological routes, coupled with its beneficial biological activities and chelating properties, makes it an attractive candidate for further research and development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its synthesis to its potential uses. As research continues to uncover the full extent of its capabilities, this compound is poised to become a valuable component in the portfolio of bio-based chemicals for a more sustainable future.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hyaluronic acid on skin at the cellular level: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by fermentation with pseudomonas putida - Nanjing Tech University [pure.njtech.edu.cn]
- 9. microbiologynotes.org [microbiologynotes.org]
- 10. Downstream processing | PPTX [slideshare.net]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. HYALURONIC ACID: THE USE OF ITS PRECURSOR IN SKIN BIO-STIMULATION [aber.apacsci.com]
- 20. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 26. Scale-up of upstream and downstream operations for the production of glucosamine using microbial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 29. stamm.bio [stamm.bio]
D-Glucosaminic Acid: A Catabolic Precursor for Alanine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucosaminic acid, a naturally occurring amino sugar acid, is not a conventional starting material for the de novo synthesis of the 20 proteinogenic amino acids. However, its metabolic breakdown, particularly in certain microorganisms, provides a direct route to key precursors of amino acid biosynthesis. This technical guide elucidates the catabolic pathway of this compound to pyruvate (B1213749) in Salmonella enterica and the subsequent enzymatic conversion of pyruvate to the amino acid L-alanine. This pathway highlights the role of this compound as a valuable, albeit indirect, precursor for the synthesis of a glucogenic amino acid. Detailed experimental protocols, quantitative data from relevant studies, and pathway visualizations are provided to offer a comprehensive resource for researchers in metabolic engineering and drug development.
Introduction
This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is a derivative of the amino sugar D-glucosamine.[1][2] While it is a component of some bacterial lipopolysaccharides and is utilized as a chiral synthon in chemical synthesis, its direct role as a precursor for the synthesis of common amino acids is limited.[1][2] However, the catabolism of this compound in certain bacteria, such as Salmonella enterica, provides a metabolic pathway that yields pyruvate, a central metabolite that can be readily converted to L-alanine through transamination.[3][4] This guide will focus on this specific pathway, providing a detailed overview of the enzymatic steps, relevant quantitative data, and experimental methodologies.
The Catabolic Pathway of this compound to L-Alanine
The conversion of this compound to L-alanine is a multi-step process involving a series of enzymatic reactions. The initial steps, elucidated in Salmonella enterica, break down this compound into central carbon metabolites. The final step involves a transamination reaction to produce L-alanine.
Pathway Overview
The overall pathway can be summarized as follows:
-
Transport and Phosphorylation: D-glucosaminate is transported into the cell and concomitantly phosphorylated to D-glucosaminate-6-phosphate.
-
Dehydration: D-glucosaminate-6-phosphate is dehydrated to form 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP).
-
Aldol Cleavage: KDGP is cleaved by an aldolase (B8822740) to yield pyruvate and glyceraldehyde-3-phosphate.
-
Transamination: Pyruvate is then converted to L-alanine by the action of an aminotransferase.
Visualization of the Metabolic Pathway
The following diagram illustrates the key steps in the conversion of this compound to L-alanine.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Canonical Pathway of Glycosaminoglycan Biosynthesis in Mammals
An In-depth Technical Guide on the Role of D-Glucosaminic Acid in Glycosaminoglycan Biosynthesis
Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycosaminoglycans (GAGs) are essential polysaccharides involved in numerous biological processes, and their biosynthesis is a critical area of study for therapeutic development. The canonical pathway for GAG synthesis in mammals, the Hexosamine Biosynthesis Pathway (HBP), is well-established and utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) as the key precursor. This technical guide clarifies this established pathway and investigates the putative role of this compound. A thorough review of current scientific literature reveals no evidence for the involvement of this compound as a direct precursor or modulator in mammalian GAG biosynthesis. Its metabolism is primarily characterized in bacteria, where it enters central catabolic pathways. This document provides a detailed overview of the canonical HBP, presents the known metabolic fate of this compound in microorganisms, and offers detailed experimental protocols for the valid assessment of GAG synthesis and precursor availability.
The synthesis of GAGs is a complex, non-template-driven process involving multiple enzymes and cellular compartments. It begins in the cytoplasm with the production of activated nucleotide sugars and is completed in the Golgi apparatus.
The Hexosamine Biosynthesis Pathway (HBP)
The primary pathway for producing the essential amino sugar precursor for GAGs is the Hexosamine Biosynthesis Pathway (HBP). This pathway converts glucose into UDP-N-acetylglucosamine (UDP-GlcNAc), which serves as a fundamental building block for GAGs and other glycoconjugates.[1][2] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism.[2]
The key steps are as follows:
-
Glucose Entry: Glucose enters the cell and is converted to fructose-6-phosphate (B1210287) via glycolysis.
-
Amide Group Transfer: The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), transfers an amide group from glutamine to fructose-6-phosphate, producing glucosamine-6-phosphate.[3]
-
Acetylation: Glucosamine-6-phosphate is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate.
-
Isomerization: N-acetylglucosamine-6-phosphate is converted to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase (PGM3).
-
UTP Activation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) activates N-acetylglucosamine-1-phosphate using UTP to produce UDP-GlcNAc.[2]
GAG Chain Elongation and Modification
Once synthesized, UDP-GlcNAc and other necessary UDP-sugars (e.g., UDP-glucuronic acid, UDP-galactose) are transported into the Golgi apparatus.[4] The synthesis of GAG chains proceeds as follows:
-
Linker Region Synthesis: For most GAGs (excluding hyaluronic acid), synthesis is initiated on a core protein. A specific tetrasaccharide linker (-GlcA-Gal-Gal-Xyl-O-Ser) is attached to a serine residue of the core protein.[5][6]
-
Chain Elongation: Specific glycosyltransferases sequentially add alternating monosaccharide units from their UDP-sugar donors to elongate the GAG chain.[7]
-
Chain Modification: As the chain elongates, it undergoes extensive modification by sulfotransferases and epimerases, which creates the vast structural diversity and specific biological functions of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate.[6]
Investigating the Role of this compound
This compound (2-amino-2-deoxy-D-gluconic acid) is the C1-oxidized form of D-glucosamine. While it is a known component of some bacterial lipopolysaccharides, its role in mammalian metabolism, particularly in GAG biosynthesis, is not established.[8]
Metabolism of this compound in Bacteria
In microorganisms such as Pseudomonas and Salmonella, this compound can be metabolized through specific enzymatic pathways. For instance, in Salmonella enterica, this compound is first phosphorylated to D-glucosaminate-6-phosphate. This intermediate is then deaminated by D-glucosaminate-6-phosphate ammonia-lyase to produce 2-keto-3-deoxy-D-gluconate-6-phosphate (KDPG-6-P), which subsequently enters the Entner-Doudoroff pathway for central carbon metabolism. This pathway catabolizes the sugar acid for energy and does not lead to the synthesis of GAG precursors.
Status in Mammalian GAG Biosynthesis
A comprehensive review of the scientific literature reveals no evidence that this compound serves as a precursor for the synthesis of UDP-GlcNAc or is otherwise incorporated into GAGs in mammalian cells. Mammalian metabolism of D-amino acids and their derivatives is highly specific, with established roles primarily for D-serine and D-aspartate in the nervous and endocrine systems.[9] There is no characterized pathway for the conversion of this compound into an HBP intermediate.
Furthermore, studies on the effects of its direct precursor, D-glucosamine, show that while it can enter the HBP, high concentrations can paradoxically inhibit GAG synthesis in vascular smooth muscle cells, an effect attributed partly to cellular ATP depletion.[10] This suggests that flooding cells with HBP-related metabolites does not guarantee increased GAG production and can have off-target inhibitory effects.
Quantitative Data in GAG Biosynthesis Research
While no quantitative data exists for the effects of this compound on GAG biosynthesis, data from studies of the canonical pathway provide essential benchmarks for researchers.
Table 1: Representative Intracellular Concentrations of UDP-Sugar Precursors
This table summarizes typical concentrations of key GAG precursors in various mammalian cells, as determined by methods like capillary zone electrophoresis (CZE) or HPLC.[11]
| UDP-Sugar Precursor | Cell/Tissue Type | Concentration (nmol/10^9 cells or per g tissue) | Reference |
| UDP-N-acetylglucosamine | Human Leukocytes | ~25 - 40 nmol/10^9 cells | [11] |
| UDP-N-acetylglucosamine | Cultured Mesangial Cells | ~70 - 100 nmol/10^9 cells | [11] |
| UDP-N-acetylglucosamine | S. cerevisiae (Yeast) | ~140 - 170 nmol/g dry cells | [12] |
| UDP-N-acetylgalactosamine | Human Leukocytes | ~5 - 10 nmol/10^9 cells | [11] |
| UDP-glucose | Human Leukocytes | ~40 - 60 nmol/10^9 cells | [11] |
| UDP-glucuronic acid | Not specified in source | Varies significantly based on metabolic state | - |
Table 2: Example of Inhibitory Effects on GAG Synthesis by Known Modulators
This table illustrates how quantitative data on GAG synthesis inhibition is typically presented, using known inhibitors of the HBP as examples.
| Inhibitor | Cell Type / Model | Concentration | Effect on GAG Synthesis (% Inhibition) | Reference |
| Azaserine (B1665924) (GFAT inhibitor) | hIAPP Transgenic Islets | Not specified | Significant reduction in GAGs | [13] |
| Glucosamine (High Dose) | Primate VSMC | 5 - 20 mM | Dose-dependent decrease in ³⁵S-sulfate incorporation | [10] |
| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-α-D-xylo-hexopyranose (WAS-406) | hIAPP Transgenic Islets | 10 - 1000 µM | Dose-dependent decrease in amyloid deposition (linked to GAGs) | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in GAG biosynthesis research.
Protocol 1: Cell Culture for GAG Synthesis Studies
This protocol describes the general maintenance of cell lines (e.g., human synovial cells, chondrocytes, or smooth muscle cells) for studying GAG production.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well or 12-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment.
-
Serum Starvation (Optional): Prior to the experiment, serum-starve the cells for 12-24 hours in a low-serum (0.5-1% FBS) medium to synchronize them and reduce background from serum-derived GAGs.
-
Treatment: Replace the starvation medium with fresh low-serum medium containing the experimental compounds (e.g., inhibitors, growth factors). For a hypothetical study, this is where this compound would be added at various concentrations.
-
Incubation: Incubate the cells for the desired experimental period (typically 24-48 hours) to allow for the synthesis and secretion of new GAGs.
-
Harvesting: At the end of the incubation, collect the culture medium (containing secreted GAGs) and the cell layer separately for analysis.
Protocol 2: Quantification of Total Sulfated GAGs via [³⁵S]Sulfate Incorporation
This method measures the rate of synthesis of newly formed sulfated GAGs.
-
Radiolabeling: During the last 4-24 hours of the treatment period (from Protocol 1), add carrier-free [³⁵S]sulfate (e.g., 5-20 µCi/mL) to the culture medium.
-
Harvesting:
-
Medium: Collect the culture medium and centrifuge to remove cell debris.
-
Cell Layer: Wash the cell layer twice with cold PBS. Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents like Triton X-100).
-
-
GAG Precipitation:
-
To the collected medium or cell lysate, add a protease solution (e.g., papain) to digest proteins overnight at 60°C.
-
Precipitate the GAGs by adding a solution of cetylpyridinium (B1207926) chloride (CPC) or 3-4 volumes of cold ethanol (B145695) containing sodium acetate (B1210297) and allowing precipitation overnight at 4°C.
-
-
Washing: Centrifuge the samples to pellet the GAGs. Wash the pellet several times with cold ethanol to remove unincorporated [³⁵S]sulfate.
-
Quantification:
-
Resuspend the final GAG pellet in water or a suitable buffer.
-
Measure the radioactivity in an aliquot using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to get a measure of GAG synthesis rate (CPM/mg protein).
-
Protocol 3: Quantification of UDP-GlcNAc Precursor Pools by HPLC
This protocol outlines the extraction and analysis of the key HBP end-product.[11][12]
-
Cell Culture and Harvest: Grow cells to confluency in a 10 cm dish. Quickly wash the cells twice with ice-cold PBS.
-
Metabolite Extraction:
-
Immediately add 1 mL of ice-cold 0.6 M perchloric acid (PCA) to the plate.
-
Scrape the cells and transfer the acid extract to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) to bring the pH to ~7.0. The formation of a KClO₄ precipitate will occur.
-
Incubate on ice for 15 minutes and centrifuge again to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20-50 µL) onto an appropriate HPLC column (e.g., an ion-pair reversed-phase C18 column or a dedicated anion exchange column like CarboPac PA1).[12]
-
Use a mobile phase gradient suitable for separating nucleotide sugars (e.g., a gradient of potassium phosphate (B84403) buffer and methanol).
-
Detect the UDP-sugars by their UV absorbance at approximately 262 nm.[11]
-
-
Quantification: Calculate the concentration of UDP-GlcNAc by comparing the peak area from the sample to a standard curve generated with known concentrations of pure UDP-GlcNAc. Normalize the result to the cell number or total protein from the original dish.
Conclusion and Future Directions
The biosynthesis of glycosaminoglycans in mammals is a highly regulated process that relies on the Hexosamine Biosynthesis Pathway to generate the crucial precursor UDP-N-acetylglucosamine. The available scientific evidence indicates that this compound is not a substrate or intermediate in this pathway. Its metabolic role is confined to catabolic processes in certain microorganisms. For researchers and drug development professionals, focusing on the enzymes and substrates of the canonical HBP and subsequent Golgi-based modifications remains the most valid approach for understanding and modulating GAG synthesis. Future research into novel inhibitors or activators of GAG synthesis should therefore target known enzymatic steps within this established framework.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosaminoglycan - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous, quantitative analysis of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, UDP-glucose and UDP-galactose in human peripheral blood cells, muscle biopsies and cultured mesangial cells by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-Glucosaminic Acid from D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is a valuable chiral synthon and a component of bacterial lipopolysaccharides.[1][2][3] Its applications span the food, pharmaceutical, and medical fields, including its use as a sweetener, condiment, and a starting material for the asymmetric synthesis of various amino acids and glycosidase inhibitors.[3][4] Furthermore, this compound complexes with platinum have been investigated for cancer therapy, showing lower toxicity and the possibility of oral administration.[4] This document provides detailed application notes and protocols for the synthesis of this compound from D-glucosamine via enzymatic, catalytic, electrochemical, and microbial fermentation methods.
Synthesis Methods Overview
Several methods have been developed for the oxidation of D-glucosamine to this compound. These include enzymatic synthesis, heterogeneous catalytic oxidation, electrochemical oxidation, and microbial fermentation. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact. The classical method involving hazardous reagents like yellow mercuric oxide has been largely superseded by these more efficient and greener alternatives.[4]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis methods of this compound from D-glucosamine.
| Method | Catalyst/Microorganism | Substrate Concentration | Product Concentration | Molar Yield (%) | Reaction Time | Key Conditions | Reference |
| Enzymatic Synthesis | Glucose Oxidase & Catalase | Multigram scale | - | - | - | Air oxidation | [1] |
| Enzymatic Synthesis | Lentinus brumalis chito-oligosaccharide oxidase (LbChi7A) | - | - | - | - | Single enzymatic conversion | [2] |
| Catalytic Oxidation | Pd-Bi on active charcoal (Pd-Bi/C) | - | - | Good | - | Molecular oxygen, near room temperature, near neutral pH | [3][4] |
| Electrochemical Synthesis | Au nanoparticle-modified carbon felt electrode | - | - | 100% (current efficiency) | - | Alkaline solution (-0.2V) | [2] |
| Electrochemical Synthesis | Au nanoparticle-modified carbon felt electrode | - | - | 70% (current efficiency) | - | Neutral solution (0.4V) | [2] |
| Microbial Fermentation | Pseudomonas putida GNA5 | 60 g/L D-glucosamine-HCl | 51.5 g/L | 95.4% | 72 h | Oxidative fermentation | [2][5] |
| Microbial Fermentation | Pseudomonas putida GNA5 | 30 g/L D-glucosamine-HCl | 25.5 g/L | 93.9% | 48 h | Optimized culture medium | [2] |
Experimental Protocols
Method 1: Enzymatic Synthesis using Glucose Oxidase
This protocol is based on the air oxidation of D-glucosamine catalyzed by glucose oxidase.[1]
Materials:
-
D-glucosamine
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Phosphate (B84403) buffer (pH 7.0)
-
Deionized water
-
Reaction vessel with stirring and aeration capabilities
Procedure:
-
Prepare a solution of D-glucosamine in phosphate buffer (pH 7.0) in the reaction vessel.
-
Add glucose oxidase and catalase to the solution. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the glucose oxidase.
-
Sparge air or oxygen through the solution while maintaining constant stirring.
-
Monitor the reaction progress by measuring the consumption of D-glucosamine or the formation of this compound using techniques like HPLC.
-
Upon completion, the enzyme can be denatured and removed by heat treatment or filtration.
-
The product, this compound, can be isolated and purified from the reaction mixture using ion-exchange chromatography.
Method 2: Heterogeneous Catalytic Oxidation using Pd-Bi/C Catalyst
This method describes the oxidation of D-glucosamine using a bimetallic catalyst on an activated charcoal support.[3][4]
Materials:
-
D-glucosamine
-
5% Pd-Bi/C catalyst (Palladium-Bismuth on activated charcoal)
-
Deionized water
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
-
Oxygen source
Procedure:
-
Dissolve D-glucosamine in deionized water in the reaction vessel.
-
Add the Pd-Bi/C catalyst to the solution.
-
Pressurize the vessel with molecular oxygen and maintain a constant pressure.
-
Stir the reaction mixture vigorously at near room temperature.
-
Maintain the pH of the solution near neutral during the reaction.
-
Monitor the reaction by analyzing aliquots for D-glucosamine consumption.
-
After the reaction is complete, filter the catalyst from the solution. The catalyst can be recycled for subsequent batches.[4]
-
Isolate and purify this compound from the filtrate, for example, by crystallization.
Method 3: Electrochemical Synthesis
This protocol utilizes gold nanoparticle-modified electrodes for the electrocatalytic oxidation of D-glucosamine.[2]
Materials:
-
D-glucosamine
-
Supporting electrolyte (e.g., sodium hydroxide (B78521) for alkaline medium, sodium phosphate for neutral medium)
-
Gold nanoparticle-modified carbon felt electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Prepare an electrolyte solution containing D-glucosamine in either an alkaline or neutral buffer.
-
Assemble the three-electrode system in the electrochemical cell with the prepared solution.
-
Apply a constant potential to the working electrode (-0.2V in alkaline solution or 0.4V in neutral solution).
-
Carry out the controlled-potential electrolysis while stirring the solution.
-
Monitor the reaction by measuring the current and analyzing the composition of the electrolyte over time.
-
Upon completion, the product this compound is present in the electrolyte solution and can be purified using appropriate chromatographic techniques.
Method 4: Microbial Fermentation using Pseudomonas putida
This method employs a whole-cell biocatalyst for the efficient production of this compound.[2][5]
Materials:
-
Pseudomonas putida GNA5 strain
-
Culture medium components (per liter):
-
D-glucosamine-HCl: 30-60 g
-
Glucose: 5 g
-
Urea: 5 g
-
KH2PO4: 2 g
-
MgSO4·7H2O: 0.5 g
-
CaCO3: 10 g
-
-
Fermenter with controls for pH, temperature, and aeration
Procedure:
-
Prepare the culture medium and sterilize it.
-
Inoculate the medium with a seed culture of Pseudomonas putida GNA5.
-
Carry out the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with adequate aeration and agitation.
-
Monitor the concentrations of D-glucosamine and this compound in the fermentation broth periodically.
-
After 48-72 hours, when the concentration of this compound is maximized, harvest the fermentation broth.
-
Separate the bacterial cells from the broth by centrifugation or filtration.
-
Isolate and purify this compound from the supernatant.
Visualizations
References
- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of D-Glucosaminic Acid using Glucose Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a valuable chiral synthon and a component of bacterial lipopolysaccharides.[1] Its applications span various fields, including its use as a sweetener, condiment, and a crucial building block in the synthesis of drugs and glycopeptides.[2][3] The enzymatic synthesis of this compound offers a green and highly specific alternative to traditional chemical oxidation methods, which often require harsh conditions and produce unwanted byproducts. This document provides detailed protocols for the synthesis of this compound from D-glucosamine using glucose oxidase, often in conjunction with catalase.
Glucose oxidase catalyzes the oxidation of the aldehyde group of D-glucosamine to a carboxyl group, forming this compound.[1] A key byproduct of this reaction is hydrogen peroxide (H₂O₂), which can inactivate the glucose oxidase. To mitigate this, catalase is commonly added to the reaction mixture to decompose the hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase and improving the overall yield.[1]
Enzymatic Reaction Pathway
The enzymatic synthesis involves a two-step process within a single reaction vessel.
Caption: Enzymatic conversion of D-glucosamine to this compound.
Quantitative Data Summary
The following table summarizes the results from various studies on the enzymatic synthesis of this compound.
| Enzyme System | Substrate | Yield (%) | Reaction Time (h) | Reference |
| Glucose Oxidase and Catalase | D-Glucosamine | 76 | 72 | Pezzotti, F., et al. (2005)[2] |
| Glucosamine Oxidase and Catalase | 2.5% (w/v) D-Glucosamine | - | 3 | Lin, S.-F., & Huang, P.-H. (2023)[3] |
| Pseudomonas putida GNA5 (Whole cell) | 30 g/L D-Glucosamine-HCl | 93.9 | 48 | Wu, B., et al. (2011)[2] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound on a laboratory scale.
Materials and Reagents
-
D-Glucosamine hydrochloride (or free D-glucosamine)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60)
-
Ninhydrin (B49086) solution for TLC visualization
Equipment
-
Magnetic stirrer with stir bar
-
pH meter
-
Reaction vessel (e.g., beaker or flask)
-
Incubator or water bath with shaking capabilities
-
Lyophilizer (optional, for product isolation)
-
TLC development chamber
Experimental Workflow
Caption: Overall workflow for this compound synthesis.
Step-by-Step Protocol
1. Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0 using a pH meter and NaOH.
-
D-Glucosamine Solution: Dissolve D-glucosamine (e.g., 2.5% w/v) in the phosphate buffer.[3] If using D-glucosamine hydrochloride, adjust the pH of the final solution back to 7.0 with NaOH.
-
Enzyme Solutions: Prepare stock solutions of glucose oxidase and catalase in the phosphate buffer. The exact concentration will depend on the specific activity of the enzymes used. A starting point could be 2 units of glucose oxidase and 10 units of catalase per mL of reaction mixture.[3]
2. Enzymatic Reaction
-
In a suitable reaction vessel, add the D-glucosamine solution.
-
Place the vessel on a magnetic stirrer and add the catalase solution, followed by the glucose oxidase solution to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with constant stirring or shaking (e.g., 120 rpm) to ensure adequate aeration.[3]
-
The reaction time can vary from a few hours to several days.[2][3] It is recommended to monitor the progress of the reaction.
3. Reaction Monitoring
-
The conversion of D-glucosamine to this compound can be monitored by Thin Layer Chromatography (TLC).
-
Spot a small aliquot of the reaction mixture onto a silica (B1680970) gel 60 TLC plate alongside a D-glucosamine standard.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a ninhydrin stain (D-glucosamine and this compound are both ninhydrin-positive). The appearance of a new spot with a different Rf value from the D-glucosamine standard indicates the formation of the product.
4. Product Purification and Isolation
-
Once the reaction is complete (as determined by TLC), terminate the reaction by heating the mixture to denature the enzymes (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to remove the denatured protein precipitate.
-
The supernatant containing this compound can be further purified, for example, by ion-exchange chromatography.
-
The purified this compound can be isolated as a solid by lyophilization (freeze-drying) of the aqueous solution.
Applications in Drug Development
This compound's chiral nature makes it a valuable starting material for the asymmetric synthesis of various pharmaceutical compounds. It has been investigated for its potential role in cancer and diabetes therapy. Furthermore, its derivatives are being explored for various biomedical applications.
Conclusion
The enzymatic synthesis of this compound using glucose oxidase presents a highly efficient and environmentally friendly method for producing this important molecule. The protocol described provides a robust framework for researchers in academia and industry. Optimization of reaction conditions such as enzyme and substrate concentrations, pH, and temperature may be necessary depending on the specific enzymes and scale of the synthesis.
References
Application Notes and Protocols for the Catalytic Oxidation of D-Glucosamine to D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosaminic acid, a derivative of D-glucosamine, is a valuable chiral building block with significant applications in the pharmaceutical and food industries. Its production through selective oxidation of D-glucosamine has been a subject of extensive research. This document provides detailed application notes and protocols for various catalytic oxidation methods for the synthesis of this compound, including enzymatic catalysis, microbial fermentation, and noble metal catalysis.
Catalytic Oxidation Methods: A Comparative Overview
Several methods have been developed for the production of this compound, each with distinct advantages and limitations. The choice of method often depends on factors such as desired yield, purity, scalability, and cost.
Table 1: Comparison of Catalytic Oxidation Methods for this compound Production
| Method | Catalyst/Microorganism | Key Advantages | Reported Yield/Concentration | Key Disadvantages |
| Enzymatic Catalysis | Glucose Oxidase | High specificity, mild reaction conditions.[1] | Multigram scale preparation is feasible.[1] | Potential for enzyme inhibition, cost of purified enzymes. |
| Glucosamine Oxidase (Aspergillus terreus) | High substrate specificity for glucosamine. | - | Limited commercial availability of the specific enzyme. | |
| Microbial Fermentation | Pseudomonas putida GNA5 | High product concentration and molar yield, stable product accumulation.[2] | 51.5 g/L this compound from 60 g/L D-glucosamine HCl (95.4% molar yield).[2] | Requires sterile conditions, downstream processing to separate product from biomass and media components. |
| Noble Metal Catalysis | Palladium-Bismuth on Carbon (Pd-Bi/C) | Good yield, potential for catalyst recycling. | "Good yield" reported, specific quantitative data varies.[3] | Potential for catalyst deactivation and metal leaching. |
| Gold (Au) nanoparticles on various supports | High activity and selectivity, can operate under mild conditions. | - | Catalyst preparation can be complex, potential for deactivation. |
Experimental Protocols
Enzymatic Synthesis using Glucose Oxidase
This protocol describes the synthesis of this compound from D-glucosamine using commercially available glucose oxidase.
Materials:
-
D-glucosamine hydrochloride
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Sodium bicarbonate
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve D-glucosamine hydrochloride in deionized water to a desired concentration (e.g., 100 g/L).
-
Adjust the pH of the solution to 7.0 using sodium bicarbonate.
-
Add glucose oxidase and catalase to the solution. The optimal enzyme concentration should be determined empirically.
-
Gently bubble air or oxygen through the solution while stirring at a constant temperature (e.g., 30-35°C).
-
Monitor the reaction progress by measuring the consumption of D-glucosamine or the formation of this compound using techniques like HPLC.
-
Upon completion of the reaction, the enzyme can be denatured by heat treatment and removed by centrifugation or filtration.
-
The resulting solution contains this compound, which can be further purified.
Microbial Fermentation using Pseudomonas putida GNA5
This protocol outlines the production of this compound through oxidative fermentation with Pseudomonas putida GNA5.[2][4]
Materials:
-
Pseudomonas putida GNA5 strain
-
Fermentation medium (per liter):
-
Shake flasks or a bioreactor
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation: Prepare a seed culture of P. putida GNA5 in a suitable growth medium and incubate until it reaches the exponential growth phase.
-
Fermentation:
-
Prepare the fermentation medium and sterilize it.
-
Inoculate the sterile medium with the seed culture.
-
Incubate at 30°C with agitation (e.g., 200 rpm) for 72 hours.[2] Maintain the pH at 7.0. The CaCO₃ in the medium acts as a buffer.
-
-
Downstream Processing:
-
After 72 hours, harvest the fermentation broth.
-
Remove the bacterial cells by centrifugation (e.g., 8000 rpm for 15 minutes).
-
The supernatant containing this compound can be further purified. A potential method involves using a solid-phase extraction column to remove impurities.[5]
-
Noble Metal Catalysis: Pd-Bi/C
This protocol provides a general procedure for the synthesis of this compound using a Pd-Bi/C catalyst.
Materials:
-
D-glucosamine hydrochloride
-
5% Pd-Bi/C catalyst (e.g., 5 wt% Pd, 2.5 wt% Bi on activated carbon)
-
Deionized water
-
Sodium bicarbonate
-
Pressurized reaction vessel (autoclave) with stirring and gas inlet
-
Oxygen or air supply
Catalyst Preparation (Example by Impregnation): [6][7]
-
Prepare an aqueous solution of H₂PdCl₄ and Bi(NO₃)₃.
-
Impregnate activated carbon support with the metal precursor solution.
-
Dry the impregnated support.
-
Reduce the metal precursors to their metallic form by heat treatment in a reducing atmosphere (e.g., H₂).
Oxidation Procedure:
-
Dissolve D-glucosamine hydrochloride in deionized water in the reaction vessel.
-
Add the Pd-Bi/C catalyst. The catalyst loading should be optimized for the specific reaction scale.
-
Adjust the initial pH of the solution to a desired value (e.g., 8-9) using sodium bicarbonate.
-
Seal the reactor, pressurize with oxygen or air to a specific pressure (e.g., 1-5 atm), and heat to the desired temperature (e.g., 60-80°C).
-
Stir the reaction mixture vigorously to ensure good mass transfer.
-
Monitor the reaction progress by analyzing samples periodically.
-
After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration for potential reuse.
-
The filtrate containing this compound can be purified.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for enzymatic synthesis of this compound.
Caption: Workflow for microbial production of this compound.
Proposed Reaction Mechanism
Caption: Tentative mechanism for Pd-Bi catalyzed oxidation.
References
- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into Gluconic Acid: The Role of Local Environment of Nanoparticles in Dependence of Their Composition | MDPI [mdpi.com]
Application Notes and Protocols for the Purification of D-Glucosaminic Acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, an amino sugar acid, is a compound of significant interest in various fields of research and development, including as a building block in the synthesis of complex carbohydrates and as a component in bacterial cell walls. Its purification is a critical step for ensuring the accuracy and reliability of downstream applications. This document provides a detailed protocol for the purification of this compound from a crude mixture using ion-exchange chromatography. Additionally, methods for the qualitative and quantitative analysis of the purified product are described.
Overview of the Purification Strategy
The purification protocol is centered around ion-exchange chromatography (IEC), a technique that separates molecules based on their net charge. This compound is an amphoteric molecule, possessing both a primary amine (-NH₂) and a carboxylic acid (-COOH) group. The net charge of this compound is dependent on the pH of the surrounding solution.
-
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is largely protonated (-COOH), resulting in a net positive charge. This allows for binding to a cation-exchange resin.
-
At high pH (basic conditions): The amino group is neutral (-NH₂), and the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge. This allows for binding to an anion-exchange resin.
This protocol will detail a cation-exchange chromatography approach, which is effective for separating this compound from neutral sugars and anionic impurities.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol described below. These values are indicative and may vary depending on the initial purity of the starting material and the precise execution of the protocol.
| Parameter | Cation-Exchange Chromatography |
| Stationary Phase | Strong Cation-Exchange Resin (e.g., Dowex 50W X8) |
| Mobile Phase A | 0.1 M Hydrochloric Acid |
| Mobile Phase B | 1.0 M Hydrochloric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or Post-column Derivatization |
| Expected Purity | >98% (by HPLC and TLC) |
| Expected Recovery | 85-95% |
| Expected Yield | Dependent on the concentration in the starting material |
Experimental Protocols
Sample Preparation
Proper preparation of the crude sample is crucial for successful chromatographic separation.
-
Dissolution: Dissolve the crude this compound sample in a minimal volume of 0.1 M hydrochloric acid (HCl). The acidic conditions ensure that the this compound is fully protonated and carries a net positive charge.
-
Clarification: Centrifuge the dissolved sample at 10,000 x g for 15 minutes to pellet any insoluble impurities.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. The filtered solution is now ready for loading onto the chromatography column.
Cation-Exchange Chromatography Protocol
This protocol outlines the separation of this compound using a strong cation-exchange resin.
-
Column Packing and Equilibration:
-
Prepare a slurry of a strong cation-exchange resin (e.g., Dowex 50W X8, 100-200 mesh) in 0.1 M HCl.
-
Pour the slurry into a chromatography column (e.g., 2.5 cm internal diameter x 30 cm length) and allow the resin to settle, avoiding the formation of air bubbles.
-
Equilibrate the packed column by washing with at least three column volumes of 0.1 M HCl at a flow rate of 1.0 mL/min. Monitor the pH and conductivity of the eluate until they match that of the equilibration buffer.
-
-
Sample Loading:
-
Carefully load the prepared sample onto the top of the equilibrated column.
-
-
Washing:
-
Wash the column with two to three column volumes of 0.1 M HCl to elute any unbound or weakly bound impurities, such as neutral sugars or anionic compounds.
-
-
Elution:
-
Elute the bound this compound from the column using a linear gradient of HCl. Start with 0.1 M HCl and gradually increase the concentration to 1.0 M HCl over five column volumes. Alternatively, a step gradient can be used. This compound is expected to elute at a higher HCl concentration due to the disruption of the electrostatic interaction with the resin.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 5 mL) throughout the elution process.
-
Post-Chromatography Analysis
TLC is a rapid and effective method to identify the fractions containing this compound and to get a preliminary assessment of purity.
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates.
-
Sample Application: Spot a small amount (1-2 µL) of each collected fraction, along with the crude sample and a this compound standard, onto the TLC plate.
-
Development: Develop the plate in a sealed chamber containing a solvent system of n-butanol:acetic acid:water (4:1:1, v/v/v) .
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots by spraying with a 0.2% ninhydrin (B49086) solution in ethanol (B145695) and heating at 100-110°C for 5-10 minutes. This compound will appear as a colored spot.
-
Analysis: Compare the retention factor (Rf) of the spots in the collected fractions to that of the this compound standard. Pool the fractions that show a single spot corresponding to this compound.
HPLC provides a more accurate determination of purity and allows for quantification.
-
Column: Use a suitable column for the analysis of amino acids or sugars, such as a polymer-based ion-exchange column or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Mobile Phase: An isocratic elution with deionized water or a buffered mobile phase can be effective for a purified sample. For complex mixtures, a gradient elution may be necessary.
-
Detection: A Refractive Index (RI) detector is suitable for detecting underivatized this compound. Alternatively, post-column derivatization with a reagent like ninhydrin followed by UV-Vis detection can be employed for enhanced sensitivity and specificity.
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the pooled and desalted purified fractions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
-
Purity can be calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
The total yield can be calculated by multiplying the concentration by the total volume of the pooled fractions.
-
Desalting of Purified Fractions
The pooled fractions containing this compound will be in a high concentration of HCl. The acid needs to be removed before the final product can be used.
-
Evaporation: Use a rotary evaporator to remove the bulk of the HCl and water.
-
Lyophilization: For complete removal of residual acid and water, freeze-dry the concentrated sample to obtain the purified this compound as a solid.
Mandatory Visualization
Caption: Workflow for this compound purification.
Application Notes and Protocols for the Quantification of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, an amino sugar acid, is a compound of increasing interest in biomedical and biotechnological research. It is a derivative of D-glucosamine and has been identified as a component of bacterial lipopolysaccharides. Accurate and reliable quantification of this compound is crucial for studying its metabolic pathways, its role in various biological processes, and for monitoring its production in fermentation processes. These application notes provide an overview of analytical methods that can be employed for the quantification of this compound, along with detailed experimental protocols. While direct, validated methods for this compound are not abundantly published, this document presents established methods for similar analytes, such as acidic and amino sugars, which can be adapted for this compound analysis.
Analytical Methods Overview
Several analytical techniques can be utilized for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Capillary Electrophoresis (CE), and enzymatic assays.
Table 1: Comparison of Analytical Methods for this compound Quantification (Adapted from methods for similar analytes)
| Method | Principle | Derivatization | Detection | Reported LOQ (for similar analytes) | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Optional, but can improve chromatographic retention and sensitivity. | Mass Spectrometry (MS/MS) | 10 ng/mL (for D-glucosamine)[1] | High specificity and sensitivity. | High instrument cost and complexity. |
| HPLC with Fluorescence Detection | Chromatographic separation of fluorescently labeled analyte. | Required (e.g., with FMOC-Cl or OPA). | Fluorescence Detector | Not available for this compound. | High sensitivity and selectivity. | Derivatization step can be time-consuming. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Optional, but can enhance detection. | UV or Laser-Induced Fluorescence (LIF) | Not available for this compound. | High separation efficiency, low sample consumption.[2][3] | Lower concentration sensitivity compared to LC-MS. |
| Enzymatic Assay | Enzymatic conversion of the analyte leading to a measurable product (e.g., NADH). | Not required. | Spectrophotometry (UV/Vis) | Not available for this compound. | High specificity and simple instrumentation. | Potential for interference from other substrates. |
Experimental Protocols
HPLC-MS/MS Method for this compound Quantification (Adapted Protocol)
This protocol is adapted from a validated method for the quantification of D-glucosamine in biological fluids.[1] Due to the structural similarity and the presence of a primary amine and a carboxylic acid group, a similar approach with modifications to the chromatographic conditions is proposed for this compound.
a. Sample Preparation (from aqueous solution, e.g., fermentation broth)
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Collect the supernatant.
-
For protein-containing samples (e.g., plasma), perform protein precipitation by adding trichloroacetic acid to a final concentration of 10% (w/v), vortex, and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.
-
Dilute the supernatant with the initial mobile phase to bring the concentration within the calibration range.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar compound).
b. Chromatographic Conditions
-
Column: Polymer-based amino column (e.g., Asahipak NH2P-50 4E, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 (to ensure ionization of the carboxylic acid group).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 20% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This gradient is a starting point and should be optimized).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ (m/z 196.08) to a specific product ion (to be determined by direct infusion of a this compound standard).
-
Internal Standard: To be determined based on the chosen standard.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
d. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Capillary Electrophoresis Method for Acidic Sugar Analysis (Adapted Protocol)
This protocol is based on general methods for the analysis of sugar acids by CE.[4][5]
a. Sample Preparation
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the sample with the running buffer if necessary.
b. CE Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length).
-
Running Buffer: 20 mM Phosphate buffer, pH 7.0. The pH can be adjusted to optimize the separation of acidic sugars.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 214 nm using a chromophore (e.g., 5 mM sorbic acid) in the running buffer, or direct detection at a lower wavelength if the analyte has sufficient absorbance. For higher sensitivity, derivatization with a fluorescent tag and LIF detection can be employed.[3]
c. Quantification
-
Prepare a calibration curve by plotting the peak area against the concentration of this compound standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Enzymatic Assay for this compound (Conceptual Protocol)
a. Principle
This compound + NAD⁺ ---(this compound Dehydrogenase)---> Product + NADH + H⁺
The production of NADH is monitored by the increase in absorbance at 340 nm.
b. Reagents
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
NAD⁺ solution (e.g., 10 mM).
-
This compound Dehydrogenase (enzyme discovery and purification would be a prerequisite).
-
This compound standards.
c. Assay Procedure
-
In a 96-well plate or a cuvette, add the buffer, NAD⁺ solution, and the sample or standard.
-
Initiate the reaction by adding the this compound dehydrogenase.
-
Incubate at a controlled temperature (e.g., 37 °C).
-
Measure the absorbance at 340 nm at time zero and after a fixed time interval (e.g., 30 minutes), or monitor the reaction kinetically.
-
The change in absorbance is proportional to the concentration of this compound.
d. Quantification
-
Create a standard curve by plotting the change in absorbance against the concentration of this compound standards.
-
Determine the concentration of the analyte in the samples from the standard curve.
Visualization of Methodologies and Pathways
Experimental Workflow for HPLC-MS/MS Quantification
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Hexosamine Biosynthesis Pathway and the Position of this compound
This compound is not a central intermediate in the canonical hexosamine biosynthesis pathway, but it can be derived from D-glucosamine, a key component of this pathway. The diagram below illustrates the core pathway and the potential enzymatic conversion of D-glucosamine to this compound.[6]
Caption: The Hexosamine Biosynthesis Pathway and the formation of this compound.
Conclusion
The quantification of this compound presents an analytical challenge due to the limited number of directly published and validated methods. However, by adapting established protocols for similar compounds like D-glucosamine and other acidic sugars, reliable quantitative data can be obtained. HPLC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices. Capillary electrophoresis provides a high-resolution separation alternative with low sample consumption. For high-throughput screening, the development of a specific enzymatic assay could be a valuable approach. The protocols and information provided herein serve as a comprehensive guide for researchers to establish robust analytical methods for this compound quantification in their specific applications. Method validation according to regulatory guidelines is essential before application to routine analysis.
References
- 1. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis of sugar acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-Glucosaminic Acid as a Robust Internal Standard for Amino Acid Analysis
Introduction
Accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. High-performance liquid chromatography (HPLC) is a widely used technique for amino acid analysis. The use of an internal standard (IS) is crucial for correcting variations in sample preparation and analytical conditions, thereby ensuring the accuracy and precision of the results.[1] An ideal internal standard should be a compound that is not naturally present in the sample, is stable throughout the analytical process, and has similar chemical properties to the analytes of interest.[1]
D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) has been identified as a suitable internal standard for the analysis of amino acids in physiological fluids using single-column accelerated amino acid analysis.[2] Its structural similarity to amino acids, commercial availability, and distinct chromatographic elution make it an excellent choice for this application. This application note provides a detailed protocol for the use of this compound as an internal standard in amino acid analysis by HPLC.
Principle
This compound is added to the sample at the beginning of the sample preparation process. It co-purifies with the amino acids and is detected by the analytical system. Since the concentration of the added this compound is known, any variations in sample loss during preparation or injection volume will affect the internal standard to the same extent as the target amino acids. The peak area of the internal standard is used to normalize the peak areas of the other amino acids, allowing for precise and accurate quantification.
Materials and Reagents
-
This compound (≥98% purity)
-
Amino acid standards mixture
-
Hydrochloric acid (HCl), 6N
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC grade water
-
Acetonitrile (ACN), HPLC grade
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or ninhydrin)
-
Physiological fluid samples (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Experimental Protocols
Preparation of Stock Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of HPLC grade water to obtain a 1 mg/mL stock solution.
-
Store at 2-8°C. The solution is stable for up to 1 month.
-
-
Amino Acid Standards Stock Solution:
-
Use a commercially available certified amino acid standard mixture.
-
Follow the manufacturer's instructions for preparation and storage.
-
Sample Preparation
The following protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Deproteinization:
-
To a 100 µL aliquot of the physiological fluid sample (e.g., plasma), add 10 µL of the this compound internal standard stock solution (1 mg/mL).
-
Add 400 µL of a precipitating agent (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Hydrolysis (for total amino acid analysis):
-
Transfer the deproteinized supernatant to a hydrolysis tube.
-
Add an equal volume of 6N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and neutralize with NaOH.
-
-
Derivatization:
-
Follow the standard protocol for the chosen derivatization reagent (e.g., OPA for pre-column derivatization). This step is necessary to render the amino acids detectable by fluorescence or UV-Vis detectors.
-
HPLC Conditions
The following are typical HPLC conditions and may require optimization based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate all amino acids and the internal standard. For example:
-
0-5 min: 5% B
-
5-30 min: 5-50% B
-
30-35 min: 50-100% B
-
35-40 min: 100% B
-
40-45 min: 100-5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV-Vis detector.
Data Presentation
The concentration of each amino acid is calculated using the following formula:
Concentration of Amino Acid = (Peak Area of Amino Acid / Peak Area of IS) * (Concentration of IS / Response Factor)
The response factor for each amino acid should be determined by analyzing standard solutions with known concentrations.
Table 1: Representative Quantitative Data for Amino Acid Analysis in Human Plasma using this compound as an Internal Standard.
| Amino Acid | Retention Time (min) | Peak Area | Concentration (µM) | % RSD (n=3) |
| This compound (IS) | 8.5 | 1,250,000 | 100 | 1.5 |
| Aspartic Acid | 10.2 | 85,600 | 75.8 | 2.1 |
| Glutamic Acid | 11.5 | 112,300 | 99.5 | 1.8 |
| Serine | 13.1 | 98,700 | 87.4 | 2.5 |
| Glycine | 14.8 | 250,400 | 221.8 | 1.9 |
| Alanine | 16.2 | 310,100 | 274.7 | 2.3 |
| Valine | 20.5 | 220,500 | 195.3 | 2.0 |
| Leucine | 23.8 | 180,900 | 160.2 | 2.2 |
| Phenylalanine | 26.1 | 95,400 | 84.5 | 2.4 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualization of Experimental Workflow
Caption: Workflow for Amino Acid Analysis using this compound as an Internal Standard.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of amino acids in physiological fluids by HPLC. Its use improves the accuracy and precision of the method by correcting for variations inherent in the analytical workflow. The protocol described in this application note provides a robust framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. Optimization of the chromatographic conditions and sample preparation steps may be necessary to suit specific applications and sample types.
References
Applications of D-Glucosaminic Acid in Biomedical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, an amino sugar acid derived from the oxidation of D-glucosamine, is a versatile molecule with emerging applications in biomedical research. Its biocompatibility and unique chemical structure make it a valuable building block and bioactive compound in various fields, including tissue engineering, neurodegenerative disease research, and drug delivery. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of biomedical research.
Cartilage Repair and Osteoarthritis Research
This compound, and its precursor D-glucosamine, have shown significant potential in promoting cartilage health and alleviating symptoms of osteoarthritis. Glucosamine (B1671600) is known to stimulate chondrocyte proliferation and the synthesis of essential extracellular matrix components.[1][2]
Application Note:
D-glucosamine has been demonstrated to promote the proliferation of chondrocytes, the primary cells in cartilage, through the activation of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cell growth and differentiation. The upregulation of key proteins such as β-catenin and Cyclin D1 by glucosamine suggests its role in enhancing cartilage repair mechanisms.[3] While direct studies on this compound are less common, its structural similarity to glucosamine suggests it may have similar or complementary effects.
Key Signaling Pathway: Wnt/β-catenin in Chondrocytes
The Wnt/β-catenin signaling pathway plays a critical role in chondrocyte proliferation and differentiation. Upon activation by Wnt ligands, the pathway leads to the nuclear translocation of β-catenin, which then activates target genes involved in cell cycle progression.[3][4][5]
Experimental Protocol: In Vitro Chondrocyte Proliferation Assay
This protocol is adapted from studies on glucosamine and can be applied to investigate the effects of this compound.[3][6]
1. Cell Culture:
-
Culture primary chondrocytes or a chondrocyte cell line (e.g., TC28a2) in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed chondrocytes in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, replace the medium with serum-free medium for 12 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 2, 10 mM) for 24, 48, and 72 hours.[6] A stock solution can be prepared in sterile PBS and filtered.
3. Proliferation Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the cell proliferation rate as a percentage of the control (untreated cells).
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Neurodegenerative Disease Research: Alzheimer's Disease
Recent studies suggest a potential neuroprotective role for glucosamine and its derivatives in the context of Alzheimer's disease, primarily through the inhibition of amyloid-beta (Aβ) peptide aggregation.[7]
Application Note:
This compound can be investigated for its ability to interfere with the fibrillization of Aβ peptides, a key pathological hallmark of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a common method to monitor amyloid aggregation in vitro. An increase in ThT fluorescence corresponds to the formation of β-sheet-rich amyloid fibrils.[8]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on Aβ fibrillization.[8][9]
1. Preparation of Aβ(1-42) Monomers:
-
Dissolve synthetic Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM and then dilute to 100 µM in cold F-12 cell culture media.
2. Aggregation Assay:
-
In a 96-well black plate, mix the Aβ(1-42) solution (final concentration 10 µM) with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).
-
Add Thioflavin T solution to a final concentration of 20 µM.
-
Incubate the plate at 37°C with gentle shaking.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~482 nm.[8]
4. Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control to determine the inhibitory effect.
Logical Workflow for Aβ Aggregation Inhibition Assay
Bio-synthesis and as a Chiral Building Block
This compound can be efficiently synthesized from D-glucosamine through enzymatic oxidation.[8][10] This makes it a readily available chiral precursor for the synthesis of more complex bioactive molecules, such as glycopeptides and other sugar-based therapeutics.[11]
Application Note:
The enzymatic synthesis of this compound offers a green and efficient alternative to chemical methods. Glucose oxidase, in the presence of catalase, can catalyze the oxidation of D-glucosamine to this compound with high yields.[10][12] The resulting this compound can then be used as a building block in solid-phase peptide synthesis (SPPS) to create novel glycopeptides with potential therapeutic applications.
Quantitative Data on Enzymatic Synthesis
| Enzyme System | Substrate (D-Glucosamine) | Reaction Time | Molar Yield (%) | Reference |
| Glucose Oxidase & Catalase | 558 mM | 72 h | 76 | [8] |
| Pseudomonas putida GNA5 | 60 g/L | 72 h | 95.4 | [8] |
| Lentinus brumalis Chi7A | 100 mM | < 1 h | > 90 | [13] |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on the use of glucose oxidase and catalase.[10]
1. Reaction Setup:
-
Dissolve D-glucosamine hydrochloride (e.g., 10 g) in distilled water (e.g., 100 mL).
-
Adjust the pH to 7.0 with a suitable base (e.g., 2M NaOH).
-
Add glucose oxidase (e.g., 5000 units) and catalase (e.g., 20000 units).
-
Stir the solution at room temperature and bubble air or oxygen through the mixture.
2. Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Product Isolation:
-
Once the reaction is complete (typically 24-72 hours), the protein can be removed by ultrafiltration or by boiling to denature the enzymes followed by centrifugation.
-
The resulting solution containing this compound can be purified by ion-exchange chromatography.
4. Characterization:
-
Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Experimental Protocol: Incorporation of this compound into a Peptide using SPPS
This is a general protocol for solid-phase peptide synthesis that can be adapted for a protected this compound derivative.[14][15][16][17]
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide) in dimethylformamide (DMF).
2. First Amino Acid Coupling:
-
Deprotect the resin (e.g., remove the Fmoc group with 20% piperidine (B6355638) in DMF).
-
Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/DIPEA in DMF).
3. Chain Elongation (incorporating this compound):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
For incorporating this compound, use an appropriately protected derivative (e.g., Fmoc-D-glucosaminic acid(penta-acetyl)-OH). The hydroxyl and amino groups must be protected to prevent side reactions.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).
5. Purification and Analysis:
-
Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Characterize the final glycopeptide by mass spectrometry.
Other Potential Applications
Drug Delivery Systems
This compound can be used to functionalize nanoparticles for targeted drug delivery.[8] Its biocompatibility and the presence of functional groups (carboxyl and amino groups) allow for the conjugation of drugs and targeting ligands. Chitosan, a polymer of glucosamine, is already widely used for creating nanoparticles for drug delivery.[18][19][20]
Cosmetics and Skincare
Due to its moisturizing properties, this compound is a potential ingredient in skincare formulations.[21] A general approach to formulating a moisturizing cream involves creating an oil-in-water emulsion with emollients, humectants, and emulsifiers.[22][23][24] this compound could be incorporated into the aqueous phase as a humectant and skin-conditioning agent.
Quantitative Analysis in Biological Samples
The quantification of this compound in biological matrices like plasma or cell culture media is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[11][25][26][27] A typical workflow involves sample preparation (e.g., protein precipitation), chromatographic separation, and detection by mass spectrometry.
This document provides a foundational overview and detailed protocols for leveraging this compound in various biomedical research applications. Further optimization of these protocols may be necessary depending on the specific experimental context.
References
- 1. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine uptake and catabolism is required for myofibroblast formation and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]
- 5. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]
- 6. Enhanced chondrogenic differentiation of murine embryonic stem cells in hydrogels with glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling may induce senescence of chondrocytes in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 10. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Chitosan Based Self-Assembled Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. mdpi.com [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. ijarsct.co.in [ijarsct.co.in]
- 23. ijcrt.org [ijcrt.org]
- 24. scispace.com [scispace.com]
- 25. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma | MDPI [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
D-Glucosaminic Acid: A Promising Metal Chelate for Therapeutic Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: D-glucosaminic acid, a naturally occurring amino sugar derivative, is emerging as a compelling candidate for therapeutic metal chelation. Its inherent biocompatibility and structural features suggest a potential to form stable complexes with various metal ions implicated in a range of pathologies, from iron overload disorders to neurodegenerative diseases. This document provides a comprehensive overview of this compound as a metal chelate, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological and experimental workflows.
Quantitative Data on Metal Chelation
The therapeutic efficacy of a chelating agent is intrinsically linked to its affinity and selectivity for target metal ions. The stability constant (log K) is a critical parameter that quantifies this affinity. While research is ongoing, preliminary data on the metal-chelating properties of this compound and its precursor, D-glucosamine, have been reported.
A study involving potentiometric measurements has determined the stability constants for this compound with iron(III)[1]. Furthermore, the complex formation with copper(II) has been investigated, indicating its potential as a copper chelator[2]. The synthesis of a D-glucosamine-zinc(II) complex also suggests the capacity of these related structures to bind zinc[3][4].
For comparison, the stability constants of various amino acids with copper(II) and zinc(II) are well-documented and provide a benchmark for evaluating the potential of this compound[5][6].
Table 1: Stability Constants (log K) of this compound and Related Compounds with Therapeutically Relevant Metal Ions
| Ligand | Metal Ion | log K | Method | Reference |
| This compound | Fe(III) | Data reported, specific value not in abstract | Potentiometric Titration | [1] |
| This compound | Cu(II) | Under investigation | Spectrophotometry | [2] |
| D-Glucosamine | Zn(II) | Complex synthesized, log K not specified | N/A | [3][4] |
Note: This table will be updated as more specific stability constant data for this compound becomes available.
Signaling Pathways and Mechanisms of Action
Metal dyshomeostasis is a key pathological feature in several diseases. Excess iron, for instance, can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. Chelating agents can mitigate this by sequestering excess metal ions, rendering them redox-inactive.
The therapeutic potential of this compound as a metal chelator can be conceptualized through the following pathway:
Caption: this compound sequesters excess metal ions, preventing oxidative stress and promoting excretion.
In neurodegenerative diseases like Alzheimer's and Parkinson's, the accumulation of metals such as copper, zinc, and iron in the brain is associated with protein aggregation and neurotoxicity[7][8]. Chelators that can cross the blood-brain barrier (BBB) are of particular interest. Studies on glucosamine (B1671600) have suggested its potential to reduce BBB disruption[9].
Experimental Protocols
Synthesis and Characterization of this compound Metal Complexes
This protocol provides a general framework for the synthesis and characterization of this compound-metal complexes, which can be adapted for various divalent and trivalent metal ions.
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Methodology:
-
Preparation of Ligand Solution: Dissolve a known amount of this compound in deionized water.
-
pH Adjustment: Slowly add a solution of a suitable base (e.g., NaOH) to the this compound solution to deprotonate the carboxylic acid group, facilitating coordination. The final pH should be optimized based on the metal ion.
-
Addition of Metal Salt: While stirring, add a solution of the desired metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂) dropwise to the ligand solution. The molar ratio of metal to ligand can be varied to investigate different stoichiometries.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., room temperature or elevated) for a specified period to allow for complex formation.
-
Isolation: Isolate the resulting precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the isolated complex with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and impurities. Dry the complex under vacuum.
-
Characterization:
-
FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the carboxylate and amine groups upon complexation[2][10][11][12][13][14].
-
UV-Vis Spectroscopy: To monitor the formation of the metal-ligand complex and to study its electronic properties[10][13].
-
Elemental Analysis: To determine the elemental composition (C, H, N) and metal content of the complex, which helps in confirming the stoichiometry.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry[4][10][14].
-
In Vitro Evaluation of Metal Chelating and Antioxidant Activity
This protocol outlines methods to assess the metal chelating and antioxidant potential of this compound in a laboratory setting.
Methodology:
-
Ferrous Ion (Fe²⁺) Chelating Assay:
-
Prepare a solution of this compound at various concentrations.
-
Add a solution of FeCl₂ to each concentration.
-
Add ferrozine (B1204870) solution. Ferrozine forms a colored complex with free Fe²⁺.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 562 nm).
-
A decrease in absorbance in the presence of this compound indicates its ability to chelate Fe²⁺, making it unavailable to react with ferrozine. EDTA can be used as a positive control.
-
-
DPPH Radical Scavenging Assay:
-
Prepare a solution of this compound at various concentrations.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubate the mixture in the dark.
-
Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
The degree of discoloration indicates the radical scavenging activity of this compound. Ascorbic acid can be used as a positive control.
-
In Vivo Evaluation of Therapeutic Efficacy
Animal models are crucial for evaluating the in vivo efficacy and safety of new chelating agents. The choice of model depends on the therapeutic target.
a) Iron Overload Model:
-
Animal Model: Rats or mice are commonly used. Iron overload can be induced by intraperitoneal injections of iron dextran (B179266) or through a diet supplemented with iron[15][16].
-
Treatment: Administer this compound orally or via injection at different dosages. Deferoxamine or deferasirox (B549329) can be used as a positive control.
-
Evaluation:
-
Monitor serum ferritin and transferrin saturation levels.
-
Measure iron content in major organs (liver, heart, spleen) using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) at the end of the study.
-
Assess organ function through histological analysis and relevant biochemical markers.
-
Monitor for any signs of toxicity.
-
b) Neurodegenerative Disease Model (e.g., Alzheimer's or Parkinson's Disease Model):
-
Animal Model: Transgenic mouse or rat models that recapitulate aspects of the human disease (e.g., amyloid-beta deposition in Alzheimer's models, or MPTP-induced neurotoxicity in Parkinson's models) are often used[1][7][17][18][19][20][21].
-
Treatment: Administer this compound. The route of administration should consider the potential need to cross the blood-brain barrier.
-
Evaluation:
-
Behavioral Tests: Assess cognitive function (e.g., Morris water maze, Barnes maze for memory) or motor function (e.g., rotarod test for coordination)[1].
-
Biochemical Analysis: Measure levels of metal ions (Cu, Zn, Fe) in brain tissue. Assess markers of oxidative stress and neuroinflammation in the brain.
-
Histopathology: Examine brain tissue for pathological hallmarks, such as amyloid plaques or neuronal loss.
-
Blood-Brain Barrier Permeability: Studies can be conducted to determine if this compound can cross the BBB, a critical factor for treating neurodegenerative diseases[8][9][22][23].
-
Caption: General workflow for in vivo evaluation of this compound as a therapeutic chelator.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel chelation therapies. Its natural origin and the existing knowledge of its precursor, D-glucosamine, provide a strong foundation for further investigation. Future research should focus on:
-
Comprehensive Determination of Stability Constants: A complete profile of stability constants for this compound with a range of therapeutically relevant metal ions is essential for predicting its in vivo behavior.
-
In-depth In Vivo Studies: Rigorous preclinical studies in relevant animal models are necessary to establish the efficacy, safety, and pharmacokinetic profile of this compound and its metal complexes.
-
Structural Modifications: Exploring derivatives of this compound may lead to compounds with enhanced chelating properties, improved bioavailability, and better targeting to specific tissues or organs.
By systematically addressing these research areas, the full therapeutic potential of this compound as a metal chelator can be elucidated, potentially leading to new treatments for a variety of debilitating diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First synthesis and characterization of zinc(II) complexes containing N-glycosides derived from ethylenediamine and D-glucosamine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Blood-brain barrier permeability analysis of plant ceramides | PLOS One [journals.plos.org]
- 8. Glucosamine reduces blood-brain barrier disruption by inhibiting the expression of matrix metalloproteinase-9 in experimental autoimmune encephalomyelitis rats [jcps.bjmu.edu.cn]
- 9. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 11. Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands [mdpi.com]
- 12. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Copper Chelation Therapy in a Transgenic Rat Model of Cerebral Amyloid Angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]
- 20. A Pilot of the Feasibility of Using the Iron-Chelator Deferiprone on Mild Cognitive Impairment | Clinical Research Trial Listing [centerwatch.com]
- 21. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Glucosaminic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of D-glucosaminic acid derivatives. The protocols outlined below offer detailed methodologies for the preparation of key compounds, alongside data on their biological activities to support drug discovery programs.
Introduction
This compound, an oxidized form of D-glucosamine, and its derivatives represent a promising class of compounds in the field of drug discovery. These sugar acids and their analogues have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Their structural similarity to natural monosaccharides allows them to interact with various biological targets, such as enzymes and signaling pathways, making them attractive scaffolds for the development of novel therapeutics. This document details the synthesis of this compound and its N-acyl derivatives and presents their biological evaluation.
Synthesis of this compound
This compound can be synthesized from D-glucosamine through enzymatic or chemical oxidation methods. Enzymatic synthesis offers a mild and selective approach.
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes glucose oxidase to catalyze the air oxidation of D-glucosamine.[3][4]
Materials:
-
D-glucosamine hydrochloride
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve D-glucosamine hydrochloride in deionized water to a final concentration of 100 mM.
-
Adjust the pH of the solution to 7.0 using a saturated solution of sodium bicarbonate.
-
Add glucose oxidase (e.g., 250 units per gram of D-glucosamine) and catalase (e.g., 1000 units per gram of D-glucosamine) to the solution.
-
Stir the reaction mixture vigorously at room temperature (25°C) while bubbling air through the solution.
-
Monitor the reaction progress using thin-layer chromatography (TC).
-
Upon completion, terminate the reaction by acidifying the solution to pH 3.0 with 1 M HCl.
-
The crude this compound can be purified by ion-exchange chromatography.
Synthesis of N-Acyl-D-Glucosaminic Acid Derivatives
N-acylation of this compound is a common strategy to modify its biological activity.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound using an acid anhydride (B1165640).
Materials:
-
This compound
-
Desired acid anhydride (e.g., acetic anhydride for N-acetyl-D-glucosaminic acid)
-
Sodium methoxide (B1231860)
-
Diethyl ether
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Add a freshly prepared solution of sodium methoxide in methanol (1 equivalent) dropwise with stirring.
-
To the resulting solution, add the acid anhydride (1.5-2 equivalents) dropwise while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the N-acyl-D-glucosaminic acid derivative may precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with cold methanol and then diethyl ether.
-
Dry the purified product under vacuum.
Biological Activity of D-Glucosamine Derivatives
D-glucosamine and its derivatives have shown significant potential as anticancer agents. The following table summarizes the in vitro and in vivo antitumor activities of D-glucosamine hydrochloride (GlcNH₂·HCl) and D-glucosamine (GlcNH₂).
Table 1: Antitumor Activity of D-Glucosamine Derivatives [3][5]
| Compound | Cell Line | Assay | Concentration | Inhibition Ratio (%) | In Vivo Model | Dosage (mg/kg) | Tumor Inhibition Ratio (%) |
| GlcNH₂·HCl | SMMC-7721 (Human Hepatoma) | MTT | 500 µg/ml | 50 | Sarcoma 180 (Mice) | 125 | - |
| 1000 µg/ml | 82 | 250 | Highest | ||||
| 500 | Declined | ||||||
| GlcNH₂ | SMMC-7721 (Human Hepatoma) | MTT | 500 µg/ml | 52 | - | - | - |
| 1000 µg/ml | 83 | ||||||
| NAG | SMMC-7721 (Human Hepatoma) | MTT | 1000 µg/ml | No inhibition | - | - | - |
NAG: N-acetyl glucosamine
The data indicates that both D-glucosamine hydrochloride and D-glucosamine exhibit concentration-dependent growth inhibition of human hepatoma cells.[3] In vivo studies with D-glucosamine hydrochloride showed the most effective antitumor activity at a dosage of 250 mg/kg.[3][5]
Signaling Pathway Interactions
The biological effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. Two key pathways are the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway and the Hedgehog signaling pathway.
UDP-GlcNAc Biosynthetic Pathway
The UDP-GlcNAc pathway is crucial for the synthesis of glycoproteins, glycolipids, and other essential macromolecules.[2] Inhibitors of this pathway are of interest as potential antimicrobial and anticancer agents.
Caption: UDP-GlcNAc Biosynthetic Pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is implicated in several cancers.[6]
Caption: Hedgehog Signaling Pathway Activation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for drug discovery.
Caption: Drug Discovery Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of this compound from d-glucosamine | Scilit [scilit.com]
Application Note: 1H NMR Analysis of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and 1H Nuclear Magnetic Resonance (NMR) analysis of D-glucosaminic acid. This application note is intended to guide researchers in obtaining high-quality, reproducible NMR spectra for structural elucidation, purity assessment, and quantitative analysis.
Introduction
This compound, also known as 2-amino-2-deoxy-D-gluconic acid, is a naturally occurring amino sugar acid. It is a component of bacterial lipopolysaccharides and serves as a valuable chiral synthon in synthetic chemistry.[1] Accurate structural and quantitative analysis is crucial for its application in drug development and glycobiology. 1H NMR spectroscopy is a powerful, non-destructive technique for this purpose, providing detailed information about the molecular structure and the presence of impurities. Like many sugars, this compound can exist in solution as an equilibrium of different forms, including α and β anomers, which can be distinguished by 1H NMR.
Experimental Protocol
This section details the necessary steps for preparing a sample of this compound for 1H NMR analysis and the parameters for acquiring the spectrum.
Materials and Equipment
-
This compound sample
-
Deuterium oxide (D₂O, 99.9% D)
-
Internal standard (e.g., TSP, DSS)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
pH meter or pH strips (optional, for pH-dependent studies)
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample.[2][3]
-
Dissolving the Sample: Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.[3] For quantitative analysis, a known amount of an internal standard should be added to the D₂O prior to dissolving the sample.
-
Ensuring Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, brief sonication can be used.
-
Filtering the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
pH Adjustment (Optional): The chemical shifts of protons in this compound, particularly those near the amine and carboxylic acid groups, can be pH-dependent. If required for specific applications, the pH of the solution can be adjusted using dilute NaOD or DCl in D₂O. Record the final pD of the solution.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard 1D 1H NMR experiment with the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For samples in D₂O, a presaturation sequence to suppress the residual HDO signal is recommended.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-12 ppm, centered around 4.5-5.0 ppm.
-
Temperature: 298 K (25 °C).
-
Data Presentation
The 1H NMR spectrum of this compound in D₂O will show signals corresponding to the non-exchangeable protons on the carbon backbone. Due to the presence of α and β anomers in solution, two sets of signals may be observed for some protons, particularly the anomeric proton (H-1). The anomeric proton signals are typically found in the downfield region of the spectrum (around 4.5-5.5 ppm).[4] Other ring protons generally resonate between 3.0 and 4.5 ppm.[4]
Table of 1H NMR Chemical Shifts for this compound
The following table summarizes the assigned chemical shifts for this compound based on data from the Biological Magnetic Resonance Bank (BMRB).
| Proton | Chemical Shift (δ) in ppm |
| H2 | 3.29 |
| H3 | 3.82 |
| H4 | 3.73 |
| H5 | 4.02 |
| H6 | 3.86 |
| H6' | 3.77 |
Data sourced from BMRB entry bmse000440.[5]
Note: The BMRB entry provides a single set of assignments. In practice, the presence of anomers may lead to additional, distinct signals for each proton, particularly H2, which is adjacent to the anomeric center. The complexity of the spectrum will depend on the equilibrium between the different forms in solution.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR analysis of this compound.
Logical Relationship of Anomeric Forms
This compound can exist in an equilibrium between its open-chain and cyclic (pyranose) forms, with the latter existing as α and β anomers. This relationship is crucial for interpreting the resulting NMR spectrum.
Caption: Equilibrium of this compound forms in solution.
References
- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmse000440 this compound at BMRB [bmrb.io]
Application Notes and Protocols for Microbial Fermentation of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosaminic acid, an oxidized derivative of D-glucosamine, is a valuable chiral intermediate for the synthesis of various pharmaceuticals and bioactive compounds. Microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis methods for its production. This document provides detailed application notes and protocols for the production of this compound using microbial fermentation, focusing on key microorganisms, fermentation parameters, downstream processing, and relevant metabolic pathways.
Microbial Strains and Fermentation Performance
Several microorganisms have been identified for their ability to efficiently convert D-glucosamine to this compound. The most notable include Pseudomonas putida and Acinetobacter sp. A summary of their performance is presented in Table 1.
| Microorganism | Substrate | Titer (g/L) | Molar Yield (%) | Fermentation Time (h) | Reference |
| Pseudomonas putida GNA5 | D-glucosamine-HCl (60 g/L) | 51.5 | 95.4 | 72 | [1] |
| Pseudomonas putida GNA5 | D-glucosamine-HCl (30 g/L) | 25.5 | 93.9 | 48 | [2][3] |
| Acinetobacter sp. A-10 | D-glucosamine | Not specified | 92 | 48 | [2] |
Experimental Protocols
Inoculum Preparation for Pseudomonas putida
A two-stage inoculum preparation is recommended to ensure a healthy and active starter culture for the production fermenter.
Protocol:
-
First Preculture: Inoculate a single colony of Pseudomonas putida from a fresh agar (B569324) plate into a 5 mL LB medium in a test tube. Incubate overnight at 30°C on a rotary shaker at 175 rpm.
-
Second Preculture: Use the first preculture to inoculate 50 mL of DeBont minimal medium (pH 7) supplemented with 5.4 g/L glucose and 0.5 g/L yeast extract in a 500 mL baffled Erlenmeyer flask to an initial optical density at 600 nm (OD600) of 0.01–0.02. Incubate overnight at 30°C on a rotary shaker at 175 rpm.
-
Cell Harvest: Harvest the cells from the second preculture by centrifugation at 4500 × g for 15 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in the production fermentation medium to be used for inoculation.
Fermentation Protocol for this compound Production using Pseudomonas putida GNA5
This protocol is based on the optimized conditions for high-titer this compound production.
Medium Composition (per liter):
-
D-glucosamine-HCl: 30 - 60 g
-
Glucose: 5 g
-
Urea: 5 g
-
KH2PO4: 2 g
-
MgSO4·7H2O: 0.5 g
-
CaCO3: 10 g
Protocol:
-
Medium Preparation: Prepare the fermentation medium with the components listed above and adjust the pH to 7.0. Sterilize the medium by autoclaving at 121°C for 15 minutes. Glucose and D-glucosamine-HCl should be sterilized separately and added to the fermenter aseptically.
-
Inoculation: Inoculate the sterile fermentation medium with the prepared Pseudomonas putida GNA5 inoculum (typically 1-5% v/v).
-
Fermentation Conditions:
-
Temperature: 30°C
-
Agitation: 150 rpm
-
Aeration: Maintain aerobic conditions.
-
pH: The initial pH is 7.0. CaCO3 acts as a buffer to maintain the pH during fermentation.
-
-
Monitoring: Monitor the fermentation process by periodically measuring cell growth (OD600) and the concentrations of D-glucosamine and this compound using methods such as HPLC.
-
Harvest: The fermentation is typically complete within 48-72 hours, as indicated by the depletion of D-glucosamine and the peak concentration of this compound.
Downstream Processing: Purification of this compound
The purification of this compound from the fermentation broth is a critical step to obtain a high-purity product. A multi-step approach is generally required.
Protocol:
-
Cell Removal: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.
-
Clarification: Further clarify the supernatant using ultrafiltration to remove any remaining cell debris and macromolecules.
-
Decolorization: If necessary, decolorize the clarified broth using activated carbon to remove pigments.
-
Chromatographic Separation:
-
Ion-Exchange Chromatography (IEC): Utilize a cation-exchange resin to capture the positively charged this compound at an appropriate pH. Elute the bound product using a pH or salt gradient. This method is effective for separating the target acid from other charged impurities.
-
Affinity Chromatography: This technique can be employed for more specific purification if a suitable ligand that binds to this compound is available.
-
-
Crystallization: Concentrate the purified this compound solution and induce crystallization by methods such as cooling or the addition of an anti-solvent (e.g., ethanol).
-
Drying: Collect the crystals by filtration and dry them under vacuum to obtain the final product.
Metabolic Pathway and Experimental Workflow
The production of this compound from D-glucosamine in Pseudomonas is an oxidative process. The proposed metabolic pathway involves the direct oxidation of D-glucosamine at the C1 position.
References
Application Notes and Protocols for the Use of D-Glucosaminic Acid in Cell Culture Media Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, an amino sugar derivative, has been explored in various biotechnological applications, including its potential use in cell culture media to enhance cell growth and viability.[1] While specific data on its application in monoclonal antibody (mAb) production by Chinese Hamster Ovary (CHO) cells is not extensively documented in publicly available literature, its structural similarity to other key metabolites in the hexosamine biosynthesis pathway suggests a potential role in influencing protein glycosylation and overall cell metabolism.
These application notes provide a comprehensive guide for researchers interested in evaluating this compound as a novel supplement in their cell culture media formulations. The protocols outlined below are designed to systematically assess its impact on CHO cell growth, viability, recombinant protein production, and quality attributes.
Hypothesized Signaling and Metabolic Pathways
This compound may influence cellular processes through its integration into the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for N-linked and O-linked glycosylation of proteins. By potentially entering this pathway, this compound could modulate the pool of nucleotide sugar precursors, thereby affecting the glycosylation patterns of recombinant proteins like monoclonal antibodies.
Figure 1: Hypothesized integration of this compound into the Hexosamine Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Batch Culture
This protocol outlines a screening experiment to determine the optimal concentration of this compound for a specific CHO cell line in a batch culture system.
Materials:
-
CHO cell line expressing a monoclonal antibody
-
Chemically defined, serum-free basal cell culture medium (without this compound)
-
This compound (powder, ≥98% purity)
-
Sterile-filtered 200 mM this compound stock solution in cell culture grade water
-
Shake flasks or multi-well plates
-
Cell counter (e.g., hemocytometer with trypan blue or automated cell counter)
-
Instruments for metabolite analysis (e.g., biochemical analyzer for glucose, lactate, glutamine, and ammonia)
-
Assay for mAb quantification (e.g., Protein A HPLC or ELISA)
Methodology:
-
Cell Seed Preparation: Expand the CHO cells in the basal medium to achieve a sufficient cell density for inoculation. Ensure cell viability is >95%.
-
Experimental Setup:
-
Prepare shake flasks or wells with the basal medium.
-
Spike in the this compound stock solution to achieve a range of final concentrations. A suggested starting range is 0 mM (control), 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM.
-
Inoculate the cultures at a consistent seeding density (e.g., 0.3 x 10^6 viable cells/mL).
-
Incubate under standard CHO cell culture conditions (e.g., 37°C, 5-8% CO₂, humidified atmosphere, and appropriate agitation).
-
-
Daily Monitoring:
-
Aseptically collect a sample from each culture condition daily.
-
Measure viable cell density (VCD) and cell viability.
-
Centrifuge the sample to pellet the cells and collect the supernatant.
-
Analyze the supernatant for key metabolite concentrations (glucose, lactate, glutamine, ammonia).
-
-
Endpoint Analysis:
-
At the end of the culture (e.g., when viability drops below 60% or on a predetermined day), harvest the supernatant.
-
Quantify the final monoclonal antibody titer.
-
Figure 2: Experimental workflow for determining the optimal this compound concentration.
Data Presentation:
| This compound (mM) | Peak VCD (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL) | Final mAb Titer (mg/L) | Specific Productivity (qp) (pg/cell/day) | Final Lactate (g/L) | Final Ammonia (mM) |
| 0 (Control) | ||||||
| 1 | ||||||
| 2.5 | ||||||
| 5 | ||||||
| 7.5 | ||||||
| 10 |
Protocol 2: Evaluation of this compound in a Fed-Batch Process
This protocol is designed to assess the effect of this compound supplementation in a more industrially relevant fed-batch culture model.
Materials:
-
All materials from Protocol 1
-
Concentrated, chemically defined feed medium
-
Bioreactors (e.g., 2L stirred-tank bioreactors)
-
Equipment for glycan analysis (e.g., HILIC-UPLC-FLR)
Methodology:
-
Bioreactor Setup:
-
Set up bioreactors with the basal medium.
-
Inoculate at a target seeding density (e.g., 0.5 x 10^6 viable cells/mL).
-
Maintain process parameters (temperature, pH, dissolved oxygen) at their setpoints.
-
-
Feeding Strategy:
-
Initiate the feeding strategy on a predetermined day (e.g., day 3).
-
Prepare two feed media: a control feed and a feed supplemented with the optimal concentration of this compound determined in Protocol 1.
-
Administer the respective feed media to the bioreactors according to a predefined feeding schedule (e.g., daily bolus feeding).
-
-
Monitoring and Sampling:
-
Perform daily at-line measurements of VCD, viability, and key metabolites.
-
Collect daily offline samples for mAb titer analysis and store supernatant at -80°C for future analysis.
-
-
Harvest and Downstream Analysis:
-
Harvest the cultures at the end of the process (e.g., when viability drops below 50%).
-
Purify the monoclonal antibody from the harvested cell culture fluid.
-
Perform N-glycan analysis on the purified mAb to assess the impact of this compound on glycosylation patterns.
-
Figure 3: Fed-batch experimental workflow for evaluating this compound.
Data Presentation:
| Parameter | Control | This compound Supplemented |
| Peak VCD (x 10^6 cells/mL) | ||
| IVCD (x 10^6 cell-days/mL) | ||
| Final mAb Titer (g/L) | ||
| Specific Productivity (qp) (pg/cell/day) | ||
| N-Glycan Distribution (%) | ||
| High Mannose (e.g., Man5) | ||
| Afucosylated | ||
| Galactosylated (G0F, G1F, G2F) | ||
| Sialylated |
Expected Outcomes and Interpretation
The supplementation of this compound could potentially lead to several outcomes:
-
Enhanced Cell Growth and Viability: If this compound can be utilized as a carbon and/or nitrogen source, it may support higher cell densities and prolonged culture viability.
-
Increased Monoclonal Antibody Titer: An improvement in cell growth and/or specific productivity could lead to a higher final product titer.
-
Modulation of Glycosylation: The most anticipated effect is a change in the N-glycan profile of the produced monoclonal antibody. An increase in the availability of hexosamine pathway intermediates could lead to more complete and mature glycan structures (e.g., higher galactosylation and sialylation). Conversely, imbalances in the nucleotide sugar pool could also lead to an increase in immature glycoforms.
-
No Significant Effect: It is also possible that CHO cells are unable to efficiently transport or metabolize this compound, resulting in no observable impact on the culture performance or product quality.
Conclusion
While the direct application of this compound in CHO cell culture for monoclonal antibody production is not well-established, the protocols and framework provided here offer a systematic approach to investigate its potential benefits. The evaluation of novel media supplements is a critical aspect of bioprocess development, and a thorough understanding of their metabolic and cellular effects is paramount for optimizing the production of high-quality therapeutic proteins. Researchers are encouraged to adapt these protocols to their specific cell lines and process conditions to fully explore the utility of this compound as a cell culture media supplement.
References
Troubleshooting & Optimization
Technical Support Center: D-Glucosaminic Acid Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of D-glucosaminic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes for this compound are:
-
Enzymatic Oxidation: This method involves the air oxidation of D-glucosamine, commonly catalyzed by glucose oxidase.[1][2] It is known for its high selectivity and for producing very few by-products.[2][3]
-
Microbial Fermentation: Certain microorganisms, such as Pseudomonas putida, can efficiently convert D-glucosamine into this compound with high molar yields.[2][3][4]
-
Chemical Oxidation: This involves the catalytic oxidation of D-glucosamine using molecular oxygen with catalysts like palladium-bismuth supported on active charcoal.[5]
-
Hydrolysis of Chitin (B13524): While this method primarily yields D-glucosamine from raw materials like crab or shrimp shells, subsequent oxidation is required to produce this compound.[6][7]
Q2: What are the main challenges in the purification of this compound?
A2: The primary purification challenges include removing unreacted starting materials, catalysts, and by-products from the reaction mixture. The process can be complex, often requiring multiple steps such as decolorization with activated carbon, crystallization, and potentially chromatographic methods to achieve high purity (≥98%).[4][8]
Q3: What purity levels are typically expected for this compound?
A3: For research and pharmaceutical applications, a purity of ≥98% is common, which is typically verified by Thin Layer Chromatography (TLC).[9] Some specialized protocols for related compounds aim for purities exceeding 99.95%.[10]
Q4: How is this compound stored?
A4: this compound is typically stored as a white to off-white powder at 2-8°C.[9]
Q5: What are the common starting materials for this compound synthesis?
A5: The most direct precursor is D-glucosamine.[1] For production processes starting from raw biomass, chitin derived from sources like shrimp and crab shells is used to first produce D-glucosamine, which is then oxidized.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic or Fermentation Synthesis
| Question | Possible Cause | Troubleshooting Steps |
| Why is my product yield significantly lower than expected? | Suboptimal Reaction Conditions: Incorrect pH, temperature, or oxygen levels can drastically reduce enzyme activity or microbial efficiency. | 1. Verify that the pH of the reaction medium is optimal for the specific enzyme or microbe (e.g., pH 7 for some glucose oxidase systems).[2]2. Ensure the temperature is maintained within the optimal range for your specific biological system.3. For aerobic processes, confirm adequate agitation and aeration to ensure sufficient oxygen supply. |
| Enzyme/Microbe Inactivity: The enzyme or microbial culture may have lost activity due to improper storage or handling. | 1. Test the activity of the enzyme or culture with a standard substrate before starting the main reaction.2. Use a fresh batch of enzyme or a newly prepared microbial inoculum. | |
| Substrate Degradation: The starting material, D-glucosamine, may have degraded. | 1. Check the purity and integrity of the D-glucosamine before use.2. Ensure the reaction conditions are not harsh enough to cause degradation. | |
| Product Degradation: The synthesized this compound might be unstable under the reaction or workup conditions. | Some production strains, like Pseudomonas putida GNA5, are noted for their low degradation ability of this compound, which allows the product to accumulate stably.[2][3] Consider using a more robust strain if product degradation is suspected. |
Issue 2: Impurities Detected in Final Product After Purification
| Question | Possible Cause | Troubleshooting Steps |
| My final product shows significant impurities on TLC/HPLC. | Incomplete Reaction: Unreacted D-glucosamine is a common impurity. | 1. Monitor the reaction progress using TLC or another suitable method to ensure it goes to completion.2. Consider increasing the reaction time or the amount of catalyst/enzyme. |
| Ineffective Decolorization: Colored impurities from the starting material or reaction by-products may persist. | 1. Ensure a sufficient amount of activated charcoal (e.g., Norit) is used.[6]2. Increase the contact time and temperature (e.g., 60°C for 1 hour) during the decolorization step.[6] | |
| Poor Crystallization: Co-precipitation of impurities with the product. | 1. Optimize the crystallization solvent. Adding ethanol (B145695) to an aqueous solution is a common method.[6]2. Perform a second recrystallization step to improve purity.[6]3. Control the cooling rate during crystallization; slow cooling often results in purer crystals. |
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis methods for this compound.
| Method | Starting Material | Product Concentration | Molar Yield (%) | Reference |
| Oxidative Fermentation | 60 g/L D-glucosamine-HCl | 51.5 g/L | 95.4% | [2][3][4] |
| Optimized Fermentation | 30 g/L D-glucosamine-HCl | 25.5 g/L | 93.9% | [2] |
| Enzymatic (Glucose Oxidase/Catalase) | D-glucosamine | - | 76% | [2] |
| Electrolysis | D-glucosamine | - | 70% | [2] |
Experimental Protocols
Protocol 1: Synthesis of D-Glucosamine Hydrochloride from Chitin (from Crab Shells)
This protocol is a preliminary step to obtain the precursor for this compound synthesis and is adapted from established methods.[6][7]
-
Demineralization:
-
Place 200 g of finely ground, dried crab shells in a 2-liter beaker.
-
Slowly add an excess of ~6 N hydrochloric acid until effervescence ceases. Use caution to manage foaming.
-
Allow the mixture to stand for 4-6 hours to ensure complete removal of calcium carbonate.
-
Filter the residue, wash with water until neutral, and dry in an oven at 50-60°C. This yields chitin.
-
-
Hydrolysis of Chitin:
-
To 40 g of the dried chitin in a 500-mL beaker, add 200 mL of concentrated hydrochloric acid (sp. gr. 1.18).
-
Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.
-
-
Purification and Isolation:
-
Add 200 mL of water and 4 g of Norit (activated charcoal) to the solution.
-
Maintain the solution at approximately 60°C and stir for one hour for decolorization.
-
Filter the hot solution through a filter aid.
-
Add the filtrate to a large excess of 95% ethanol and stir vigorously for several hours to induce crystallization.
-
Collect the D-glucosamine hydrochloride crystals by filtration after 4-6 hours.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general outline for the enzymatic oxidation of D-glucosamine.[1][2]
-
Reaction Setup:
-
Prepare an aqueous solution of D-glucosamine.
-
Adjust the pH of the solution to the optimal level for glucose oxidase (typically around pH 7.0). A buffer system can be used for stability.
-
Add glucose oxidase and catalase to the solution. Catalase is used to break down the hydrogen peroxide by-product, which can inhibit glucose oxidase.
-
-
Reaction Execution:
-
Maintain the reaction at an optimal temperature with gentle stirring.
-
Supply a continuous stream of air or oxygen to the reaction mixture.
-
Monitor the reaction's progress by measuring the consumption of D-glucosamine or the formation of this compound using TLC or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, denature the enzymes by heating or pH adjustment.
-
Remove the denatured protein by centrifugation or filtration.
-
The resulting solution containing this compound can then be purified, typically through crystallization or chromatographic techniques.
-
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting flowchart for low yield in biotransformation processes.
References
- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN110669082B - Purification and separation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]
Technical Support Center: Improving D-Glucosaminic Acid Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of D-glucosaminic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enzymatic synthesis of this compound?
A1: The main enzymatic and biotransformation methods involve the use of specific oxidoreductase enzymes or whole-cell fermentation. The most common approaches are:
-
Glucose Oxidase (GOx): This enzyme catalyzes the oxidation of D-glucosamine to this compound. It is a widely used method, often in conjunction with catalase to mitigate hydrogen peroxide inhibition.[1][2]
-
Chito-oligosaccharide Oxidase (e.g., LbChi7A): This is a potent biocatalyst that efficiently converts D-glucosamine to this compound with high specificity and yield.[3] It has the advantage of not being significantly inhibited by the hydrogen peroxide co-product.[1][3]
-
Oxidative Fermentation with Pseudomonas putida: Certain strains, like Pseudomonas putida GNA5, can efficiently produce this compound from D-glucosamine in a fermentation process, achieving high molar yields.[1][4]
Q2: My this compound yield is consistently low. What are the common causes?
A2: Low yield is a frequent issue and can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Enzyme Inhibition: The co-product hydrogen peroxide (H₂O₂) can inhibit some enzymes, particularly glucose oxidase.[5] Product inhibition at high concentrations of this compound can also occur.
-
Insufficient Enzyme Concentration or Activity: The amount of active enzyme may be too low for efficient conversion.
-
Poor Substrate Quality: Impurities in the D-glucosamine substrate can interfere with the enzymatic reaction.
-
Inadequate Aeration: In fermentation processes, insufficient oxygen supply can limit the oxidative conversion.
-
Product Degradation: Some microorganisms used in fermentation might degrade the this compound product.[1]
Q3: How can I prevent enzyme inhibition by hydrogen peroxide?
A3: Hydrogen peroxide is a common inhibitory byproduct in reactions using oxidases like glucose oxidase.[5] To mitigate this:
-
Add Catalase: Catalase efficiently decomposes hydrogen peroxide into water and oxygen. A combination system of glucose oxidase and catalase can lead to high catalytic activity.[1]
-
Use a Peroxide-Tolerant Enzyme: Enzymes like the chito-oligosaccharide oxidase LbChi7A are not significantly inhibited by hydrogen peroxide, even at high concentrations.[1][3]
-
Immobilize the Enzyme: Encapsulating glucose oxidase in liposomes can enhance its stability against hydrogen peroxide by keeping the local H₂O₂ concentration low.[6]
Q4: What are the advantages of using chito-oligosaccharide oxidase (LbChi7A) over glucose oxidase?
A4: LbChi7A offers several advantages:
-
High Efficiency: It can convert over 90% of D-glucosamine to this compound in a much shorter time frame (e.g., within 60 minutes) compared to glucose oxidase which may take up to 72 hours for lower conversion rates.[1][3]
-
Resistance to Inhibition: LbChi7A is not inhibited by the hydrogen peroxide co-product, simplifying the reaction setup as the addition of catalase is not necessary.[1][3]
-
High Specificity: It exhibits high specificity towards D-glucosamine.[3]
Q5: During fermentation with Pseudomonas putida, I'm observing significant biofilm formation. How can I address this?
A5: Biofilm formation is a common issue in bioreactors that can complicate the fermentation process.[7][8] Strategies to mitigate this include:
-
Genetic Modification: Deleting genes involved in biofilm formation, such as those for alginate accumulation (algA), flagellar export (flhA), and pili formation (pilQ), can significantly reduce biofilm formation.[7][8]
-
Optimization of Culture Conditions: Modifying medium composition and hydrodynamic conditions in the bioreactor can sometimes discourage biofilm formation.
-
Antibiotic Stress: Interestingly, some antibiotics can stimulate biofilm formation in P. putida as a protective response, so their use should be carefully considered.[9]
Troubleshooting Guides
Issue 1: Low Yield in Glucose Oxidase (GOx) Catalyzed Synthesis
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range for GOx, which is typically 5.5-6.5.[10][11][12] | Enzyme activity is highly dependent on pH. Deviation from the optimal pH can lead to a significant loss of activity. |
| Suboptimal Temperature | Maintain the reaction temperature at the optimum for GOx, generally around 30-40°C.[10][12] | Higher temperatures can denature the enzyme, while lower temperatures will slow down the reaction rate. |
| Hydrogen Peroxide Inhibition | Add catalase to the reaction mixture to decompose the H₂O₂ as it is formed.[1][5] | GOx can be competitively inhibited by its byproduct, hydrogen peroxide.[5] |
| Insufficient Enzyme Concentration | Increase the concentration of glucose oxidase in the reaction. | A higher enzyme concentration can increase the reaction rate, provided the substrate is not limiting. |
| Low Substrate Concentration | Ensure an adequate starting concentration of D-glucosamine. | The reaction rate is dependent on substrate concentration up to a saturation point. |
Issue 2: Poor Performance in Pseudomonas putida Fermentation
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Medium Composition | Use an optimized fermentation medium. A recommended composition (g/L) is: D-glucosamine-HCl 30, glucose 5, urea (B33335) 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, CaCO₃ 10, at pH 7.0.[1][13][14] | The nutrient composition of the medium is critical for cell growth and product formation. |
| Inadequate Aeration | Increase the agitation and aeration rates in the bioreactor to ensure sufficient dissolved oxygen. | The conversion of D-glucosamine to this compound is an oxidative process that requires molecular oxygen. |
| Biofilm Formation | Consider using a genetically modified strain with reduced biofilm-forming capabilities.[7][8] Clean and sterilize the bioreactor thoroughly between batches. | Biofilms can lead to operational problems, including clogging and reduced productivity.[7] |
| Product Degradation | Use a strain like P. putida GNA5, which has a low capacity to degrade this compound.[1][13] | Some bacterial strains may metabolize the desired product, leading to lower net yields. |
| Incorrect Fermentation Time | Optimize the fermentation duration. High yields (95.4%) have been reported after 72 hours with an initial D-glucosamine-HCl concentration of 60 g/L.[4] | The product concentration will change over the course of the fermentation, and harvesting at the optimal time is crucial. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Glucose Oxidase (GOx) | Chito-oligosaccharide Oxidase (LbChi7A) | Fermentation with P. putida GNA5 |
| Enzyme/Organism Source | Aspergillus niger | Lentinus brumalis | Pseudomonas putida GNA5 |
| Reported Molar Yield/Conversion | ~76% (with catalase) | >90% | ~95.4% |
| Reaction Time | 72 hours (for 76% conversion) | < 60 minutes | 72 hours |
| Optimal pH | 5.5 - 6.5[10][11] | Not specified in detail, but enzymatic oxidations are often in the neutral to slightly acidic range. | 7.0[1][13] |
| Optimal Temperature | 30 - 40°C[10] | Not specified in detail, but many fungal oxidases work well at room temperature to 30°C. | Not specified in detail, typically mesophilic conditions (e.g., 30°C). |
| Key Advantages | Readily available enzyme. | High efficiency, rapid reaction, resistant to H₂O₂ inhibition.[1][3] | High molar yield, stable product accumulation.[1][4] |
| Key Disadvantages | Slower reaction, inhibited by H₂O₂, may require catalase.[1][5] | Enzyme may be less commercially available. | Longer process time, requires sterile fermentation setup, potential for biofilm formation.[7] |
Experimental Protocols
Protocol 1: this compound Synthesis using Glucose Oxidase and Catalase
-
Reaction Setup:
-
Prepare a solution of D-glucosamine in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). A typical starting concentration is around 500 mM.
-
Add glucose oxidase to the solution. The exact amount will need to be optimized, but a starting point could be in the range of 10-100 U/mL.
-
Add catalase to the reaction mixture to decompose hydrogen peroxide. A typical ratio is around 10:1 (GOx:Catalase) in terms of activity units.
-
-
Incubation:
-
Incubate the reaction mixture at 30-40°C with gentle agitation.
-
Ensure adequate aeration, as oxygen is a substrate. This can be achieved by leaving the reaction vessel open to the air or by gentle bubbling of air through the solution.
-
-
Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the disappearance of D-glucosamine and the appearance of this compound using methods like HPLC or TLC.
-
-
Downstream Processing:
-
Once the reaction is complete, the enzyme can be denatured by heat treatment (e.g., boiling for 10 minutes) and removed by centrifugation.
-
The this compound can then be purified from the supernatant, for example, by ion-exchange chromatography.
-
Protocol 2: this compound Synthesis using Pseudomonas putida GNA5 Fermentation
-
Seed Culture Preparation:
-
Inoculate a single colony of P. putida GNA5 into a suitable seed medium and incubate overnight at 30°C with shaking.
-
-
Fermentation:
-
Prepare the fermentation medium (g/L): D-glucosamine-HCl 60, glucose 5, urea 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, CaCO₃ 10. Adjust the initial pH to 7.0.[1][4]
-
Inoculate the fermentation medium with the seed culture (e.g., 5% v/v).
-
Carry out the fermentation in a bioreactor at 30°C with controlled aeration and agitation to maintain dissolved oxygen levels.
-
-
Monitoring:
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentrations of D-glucosamine and this compound in the broth over the course of the fermentation (e.g., for 72 hours).
-
-
Downstream Processing:
Visualizations
Caption: Workflow for this compound synthesis using Glucose Oxidase.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism for high stability of liposomal glucose oxidase to inhibitor hydrogen peroxide produced in prolonged glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pseudomonas putida actively forms biofilms to protect the population under antibiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Characterization of Purified Glucose Oxidase from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production of this compound by fermentation with pseudomonas putida - 南京工业大学 [pure.njtech.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Ion exchange chromatography of glucosamine and galactosamine in microgram amounts with quantitative determination and specific radioactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of D-glucosaminic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues of D-glucosaminic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white powder.[1] Its solubility is highest in acidic aqueous solutions and it is also soluble in water. Specifically, its solubility is approximately 49-51 mg/mL in water and 50 mg/mL in 0.5 M HCl.[1] It is slightly soluble in water that has been heated and sonicated.[2]
Q2: What are the key factors that influence the solubility of this compound?
A2: The primary factors affecting the solubility of this compound are pH, temperature, and the presence of other ions. As an amino acid, its solubility is significantly influenced by the pH of the solution.[3][4] Solubility generally increases with temperature.[5][6] The ionic strength of the buffer can also impact solubility.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For a high concentration stock solution, 0.5 M HCl is an effective solvent, allowing for a concentration of up to 50 mg/mL.[1] For applications where a neutral pH is required, water can be used to prepare solutions up to approximately 50 mg/mL, though heating and sonication may be necessary to achieve full dissolution.[1][2]
Q4: Can I use organic solvents to dissolve this compound?
A4: While this compound has high solubility in aqueous solutions, its solubility in organic solvents is generally lower.[5] For related compounds, a common practice is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this into the aqueous buffer.[7] However, for this compound itself, acidic water is the most cited solvent.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at 2-8°C.[1] It is recommended to prepare aqueous solutions fresh for each experiment to avoid potential degradation or precipitation upon storage, especially if the solution is near its saturation point.[8] If storage is necessary, filter-sterilize the solution and store it at 2-8°C, being mindful that precipitation can occur at lower temperatures.[9]
Solubility Data Summary
The following table summarizes the quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Concentration | Observations | Reference |
| Water | 49-51 mg/mL | Clear to very slightly hazy, colorless to faintly yellow solution may result.[1] Heating and sonication can aid dissolution.[2] | [1][2] |
| 0.5 M HCl | 50 mg/mL | Results in a clear, colorless to faintly yellow solution. | [1] |
Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution in 0.5 M HCl
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (CAS: 3646-68-2)
-
0.5 M Hydrochloric Acid (HCl)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh out 500 mg.
-
Solvent Addition: In a sterile conical tube, add the appropriate volume of 0.5 M HCl. For the example above, add 10 mL.
-
Dissolution: Add the weighed this compound powder to the HCl.
-
Mixing: Tightly cap the tube and vortex vigorously. A magnetic stirrer can also be used. Continue mixing until the powder is completely dissolved. The resulting solution should be clear and colorless to faintly yellow.[1]
-
Sterilization (Optional): If a sterile solution is required for applications like cell culture, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles, although fresh preparation is always recommended.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: this compound powder is not dissolving in water.
-
Cause: The concentration may be too high for dissolution at room temperature.
-
Solution:
-
Gently warm the solution in a water bath (e.g., to 37°C). Increased temperature often enhances solubility.[5]
-
Use sonication to aid in the dissolution process.[2]
-
If the issue persists, consider preparing the solution in a dilute acid like 0.5 M HCl, which has a higher solubilizing capacity for this compound.[1]
-
Issue 2: The prepared this compound solution is cloudy or has a precipitate.
-
Cause A: Supersaturation and Precipitation. The solution may have been saturated at a higher temperature and then precipitated upon cooling.
-
Solution: Gently warm the solution while agitating until the precipitate redissolves.[9] Before use in an experiment, ensure the solution remains clear at the experimental temperature.
-
-
Cause B: pH Shift. If the acidic stock solution was diluted into a neutral or alkaline buffer, the change in pH could cause this compound to precipitate out of the solution.[4]
-
Solution: When diluting a stock solution, add it dropwise to the final buffer with constant stirring. This helps to avoid localized high concentrations and drastic pH shifts.[9] Consider the final pH of your working solution and whether it is suitable for maintaining the solubility of this compound.
-
-
Cause C: Low Temperature Storage. Storing a concentrated solution at low temperatures (e.g., 4°C) can decrease the solubility of the compound, leading to crystallization.[9]
-
Solution: Before use, allow the solution to come to room temperature and ensure any precipitate has redissolved by gentle warming and mixing.
-
Issue 3: The solution color has changed over time.
-
Cause: This may indicate degradation of the compound.
-
Solution: It is strongly recommended to prepare fresh solutions for each experiment.[8] Avoid long-term storage of working dilutions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors that affect the solubility of this compound.
Caption: D-glucosamine enters the HBP, impacting cellular signaling.
References
- 1. This compound =98 3646-68-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0341308) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of D-Glucosaminic Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of D-glucosaminic acid fermentation using Pseudomonas putida.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DGA-T01 | Why is the this compound yield lower than expected? | 1. Suboptimal pH: The pH of the fermentation medium may have drifted from the optimal range for P. putida GNA5 (around 7.0).[1][2] 2. Nutrient Limitation: Insufficient levels of key nutrients such as the carbon source (D-glucosamine), nitrogen source (e.g., urea), or essential minerals (e.g., MgSO₄) can limit production.[1][3] 3. Poor Aeration: Inadequate dissolved oxygen levels can hinder the oxidative conversion of D-glucosamine to this compound. 4. Substrate Inhibition: High initial concentrations of D-glucosamine-HCl can inhibit the growth and productivity of P. putida.[4] 5. Byproduct Formation: The metabolic pathway may be diverting carbon to other products. | 1. pH Control: Implement a pH control strategy, such as the use of CaCO₃ as a buffer or automated pH control with NaOH or HCl.[5] Regularly monitor the pH throughout the fermentation. 2. Media Optimization: Ensure the medium composition is optimized. Refer to the recommended media composition in the Experimental Protocols section. Consider fed-batch strategies to maintain optimal nutrient levels. 3. Improve Aeration: Increase the agitation speed or the aeration rate to ensure sufficient oxygen supply. Monitor dissolved oxygen levels if possible. 4. Optimize Substrate Concentration: Start with a D-glucosamine-HCl concentration within the optimal range (e.g., 30-60 g/L).[1][3][6] A fed-batch approach can also mitigate substrate inhibition.[4] 5. Analytical Monitoring: Analyze the fermentation broth for potential byproducts using HPLC to identify and address metabolic bottlenecks. |
| DGA-T02 | Why is the growth of Pseudomonas putida slow or inhibited? | 1. Inoculum Quality: The inoculum may be old, have low viability, or be of an insufficient volume. 2. Suboptimal Temperature: The fermentation temperature may be outside the optimal range for P. putida growth (typically around 30°C).[7] 3. Presence of Inhibitors: The raw materials or water used for the media may contain inhibitory substances. 4. High Substrate Concentration: As mentioned in DGA-T01, excessive initial D-glucosamine levels can be inhibitory.[4] 5. Contamination: The presence of competing microorganisms can inhibit the growth of P. putida. | 1. Inoculum Preparation: Use a fresh, actively growing seed culture. Ensure the inoculum volume is appropriate for the fermenter size (e.g., 1% v/v).[5] Refer to the Inoculum Preparation protocol. 2. Temperature Control: Maintain the fermentation temperature at the optimal level for P. putida.[7] 3. Quality Control of Media Components: Use high-purity water and reagents. If using complex media components, consider lot-to-lot variability. 4. Gradual Substrate Feeding: Employ a fed-batch strategy to maintain a non-inhibitory substrate concentration. 5. Aseptic Technique: Ensure strict aseptic techniques during media preparation, inoculation, and sampling to prevent contamination. |
| DGA-T03 | Foaming is excessive in the fermenter. What should I do? | 1. High Protein Content in Media: Complex nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Vigorous mixing and sparging can exacerbate foaming. 3. Cell Lysis: Release of intracellular proteins due to cell death can increase foam formation. | 1. Antifoam Agent: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming. 3. Monitor Cell Viability: If significant cell lysis is suspected, investigate the potential causes (e.g., nutrient limitation, shear stress). |
| DGA-T04 | The final product is difficult to purify due to byproducts. How can this be minimized? | 1. Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or nutrient levels can lead to the formation of unwanted byproducts. 2. Metabolic Pathway of the Strain: The specific strain of P. putida may naturally produce certain byproducts. | 1. Strict Process Control: Maintain all fermentation parameters within their optimal ranges. 2. Strain Selection: P. putida GNA5 has been reported to produce very few byproducts, making it a suitable choice.[6] |
Frequently Asked Questions (FAQs)
1. What is the optimal medium composition for this compound production by Pseudomonas putida GNA5?
An optimized medium composition is crucial for high yields. A recommended starting point is (per liter):
-
D-glucosamine-HCl: 30 - 60 g
-
Glucose: 5 g
-
Urea: 5 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 0.5 g
2. What are the optimal fermentation parameters for this process?
For P. putida GNA5, the optimal fermentation conditions are typically:
-
Temperature: 30°C[7]
-
Agitation: To ensure adequate mixing and aeration.
3. How can I monitor the progress of the fermentation?
Regular monitoring is key to a successful fermentation. Key parameters to track include:
-
Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) or determine the cell dry weight.[5][8]
-
pH: Monitor and control the pH of the medium.
-
Substrate and Product Concentration: Use HPLC to quantify the consumption of D-glucosamine and the production of this compound.
4. Is a fed-batch or batch fermentation process better for this compound production?
While batch fermentation can be successful, a fed-batch strategy where D-glucosamine is added incrementally can help to avoid substrate inhibition at high initial concentrations and may lead to higher final product titers.[4]
Data Presentation
Table 1: Optimized Fermentation Media Composition for this compound Production by P. putida GNA5
| Component | Concentration (g/L) | Reference |
| D-glucosamine-HCl | 30 - 60 | [1][3][6] |
| Glucose | 5 | [1][3] |
| Urea | 5 | [1][3] |
| KH₂PO₄ | 2 | [1][3] |
| MgSO₄·7H₂O | 0.5 | [1][3] |
| CaCO₃ | 10 | [1][3] |
| pH | 7.0 | [1][3] |
Table 2: Key Fermentation Parameters and Expected Outcomes
| Parameter | Optimal Value | Expected Outcome | Reference |
| Temperature | 30°C | Optimal cell growth and enzyme activity. | [7] |
| pH | 7.0 | Maintained for stable production. | [1][3] |
| Fermentation Time | 72 hours | This compound concentration up to 51.5 g/L. | [6] |
| Molar Yield | ~95.4% | High conversion efficiency of D-glucosamine. | [6] |
Experimental Protocols
1. Media Preparation and Sterilization
-
Weigh and dissolve all media components except CaCO₃ in distilled water.
-
Adjust the pH to 7.0 using NaOH or HCl.
-
Add CaCO₃ to the fermentation vessel.
-
Dispense the medium into the fermentation vessel.
-
Sterilize by autoclaving at 121°C for 15-20 minutes.[9]
-
Allow the medium to cool to room temperature before inoculation.
2. Inoculum Preparation
-
Prepare a seed culture medium (e.g., Luria-Bertani broth).
-
Inoculate the seed medium with a single colony of P. putida GNA5 from a fresh agar (B569324) plate.
-
Incubate the seed culture at 30°C with shaking until it reaches the late exponential growth phase (typically 12-18 hours).[8]
-
Use this seed culture to inoculate the main fermenter at a volume of 1% (v/v).[5]
3. Fermentation Process
-
Aseptically transfer the prepared inoculum to the sterilized fermentation medium.
-
Set the fermentation parameters (temperature, agitation, and aeration) to their optimal values.
-
Monitor the fermentation by taking samples aseptically at regular intervals for analysis of cell growth, pH, substrate consumption, and product formation.
-
If using a fed-batch strategy, start the feed of a concentrated D-glucosamine solution after the initial substrate has been partially consumed.
4. Quantification of this compound by HPLC
-
Sample Preparation:
-
Take a sample from the fermenter and centrifuge to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column: A suitable column for organic acid analysis (e.g., a C18 column).
-
Mobile Phase: An appropriate aqueous mobile phase, such as a dilute acid solution (e.g., H₂SO₄).
-
Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).
-
Flow Rate and Temperature: Optimize based on the column manufacturer's recommendations.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of this compound.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound fermentation.
Caption: Simplified metabolic conversion of D-glucosamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by fermentation with pseudomonas putida - Nanjing Tech University [pure.njtech.edu.cn]
- 3. Production of this compound by fermentation with pseudomonas putida - 南京工业大学 [pure.njtech.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Mass production, fermentation, formulation of Pseudomonas putida for controlling of die back and phomopsis diseases on grapevine [scirp.org]
- 6. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. mdpi.com [mdpi.com]
- 9. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
preventing degradation of D-glucosaminic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-glucosaminic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at 2°C - 8°C in a tightly sealed container to minimize degradation.[1][2] It is also advisable to protect it from light and moisture.
Q2: I've noticed a yellowing or browning of my this compound powder/solution. What could be the cause?
A2: Discoloration is a common indicator of degradation. The most likely cause is the Maillard reaction, a non-enzymatic browning process that can occur with amino sugars and sugar acids, especially in the presence of heat or certain pH conditions.[3][4] Oxidation may also contribute to color changes. To troubleshoot this, ensure the compound is stored at the recommended 2°C - 8°C and is protected from high humidity and light.
Q3: My this compound solution has a decreased pH. Why is this happening?
A3: A decrease in pH in a solution of this compound could indicate degradation into acidic byproducts.[5] Certain degradation pathways can lead to the formation of smaller organic acids. It is recommended to use freshly prepared solutions whenever possible and to buffer solutions if the experimental conditions allow.
Q4: How can I check if my this compound has degraded?
A4: Several analytical techniques can be used to assess the purity and degradation of this compound. Thin Layer Chromatography (TLC) can provide a quick qualitative check.[2] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are highly effective methods for separating this compound from its potential degradation products.[6][7]
Q5: What are the common degradation pathways for this compound?
A5: this compound can degrade through several pathways, including:
-
Oxidation: The amine and hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[8]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions and elevated temperatures, the molecule can undergo hydrolysis.[9]
-
Maillard Reaction: This complex series of reactions between the amino group and a carbonyl group (or the sugar acid itself) leads to the formation of a wide range of products, often colored and with characteristic odors.[3][4]
Q6: Are there any substances that are incompatible with this compound during storage?
A6: Yes, you should avoid storing this compound with strong oxidizing agents, as they can accelerate its degradation.[1]
Data on Storage Conditions and Stability
While specific kinetic data on the degradation of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions and factors known to influence its stability.
| Parameter | Recommended Condition/Value | Rationale |
| Temperature | 2°C - 8°C | To minimize the rate of all potential degradation reactions. |
| pH (in solution) | Neutral to slightly acidic | To reduce the likelihood of base-catalyzed degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible for long-term storage of solutions | To minimize oxidation. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Incompatible Substances | Strong oxidizing agents | To prevent oxidative degradation. |
Experimental Protocols
Stability Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna amino column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (75:25, v/v) with the pH adjusted to 7.50.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 195 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate degradation.
-
HPAEC-PAD for Degradation Analysis
This method is highly sensitive for the analysis of carbohydrates and their derivatives.
-
Instrumentation: An ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ series column.
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. The exact gradient will depend on the specific degradation products being analyzed.
-
Detection: Pulsed amperometry using a gold working electrode.
-
Sample Preparation:
-
Dilute the this compound sample in deionized water to a concentration suitable for HPAEC-PAD analysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the HPAEC-PAD system.
-
The high sensitivity of PAD allows for the detection of even minor degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound =98 3646-68-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel analytical method for d-glucosamine quantification and its application in the analysis of chitosan degradation by a minimal enzyme cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
troubleshooting low yields in catalytic oxidation of D-glucosamine
Welcome to the technical support center for the catalytic oxidation of D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of D-glucosamine oxidation?
The primary and most desired product of the selective catalytic oxidation of D-glucosamine is D-glucosaminic acid. However, depending on the catalyst and reaction conditions, other products such as glucaric acid or C-C cleavage products can be formed. Under reductive conditions, D-glucosamine can be converted to 2-amino-D-sorbitol.
Q2: What are typical yields for the catalytic oxidation of D-glucosamine to this compound?
High yields of this compound have been reported using various methods. For instance, oxidative fermentation has been shown to produce this compound with a molar yield of up to 95.4%.[1] Enzymatic synthesis using glucose oxidase is also a viable method for preparing this compound on a multigram scale.[2] For heterogeneous catalytic oxidation, while specific yield data is dispersed, high selectivity is achievable with careful control of reaction parameters.
Q3: What are the most common catalysts used for D-glucosamine oxidation?
A range of catalysts can be employed for the oxidation of D-glucosamine. These include:
-
Platinum-group metals (PGMs) on a support: Platinum or palladium on activated carbon (Pt/C, Pd/C) are commonly used for the oxidation of sugars.[3]
-
Bimetallic catalysts: Gold-palladium (AuPd) supported on basic materials like MgO have shown effectiveness.[4]
-
Enzymes: Glucose oxidase and glucosamine (B1671600) oxidase are used for the specific oxidation of D-glucosamine.[2][5]
Q4: Why is pH control important in the oxidation of D-glucosamine?
pH plays a critical role in both the reaction rate and selectivity. For oxidation reactions of sugars using metal catalysts, a slightly alkaline medium (pH 8-11) is often preferred to achieve high conversion rates.[6] However, highly basic conditions can lead to undesired side reactions, including C-C bond cleavage, which reduces the selectivity towards the desired product.[7]
Troubleshooting Guide for Low Yields
Low yields in the catalytic oxidation of D-glucosamine can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. The following guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low Conversion of D-Glucosamine
Possible Causes:
-
Catalyst Deactivation: The amine group in D-glucosamine can strongly adsorb to the catalyst's active sites, leading to poisoning. Sintering of metal nanoparticles at high temperatures can also reduce the active surface area.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.
-
Poor Mass Transfer: In a multiphase system, inefficient mixing can limit the contact between the reactants, oxygen, and the catalyst.
Solutions:
| Solution | Description |
| Catalyst Regeneration | For platinum-group metal catalysts, a common regeneration procedure involves controlled oxidation to burn off carbonaceous deposits, followed by a reduction step to restore the active metal sites.[8] |
| Optimize Catalyst Loading | Systematically increase the catalyst-to-substrate ratio to determine the optimal loading for your reaction. |
| Increase Reaction Temperature | Gradually increase the reaction temperature in increments (e.g., 10°C) while monitoring both conversion and selectivity. Be aware that higher temperatures can sometimes lead to decreased selectivity.[7] |
| Improve Agitation | Increase the stirring rate to enhance mass transfer in the reactor. For packed-bed reactors, ensure uniform flow distribution. |
Issue 2: Poor Selectivity to this compound
Possible Causes:
-
Over-oxidation: The desired product, this compound, can be further oxidized to other products if the reaction is not stopped at the optimal time or if the conditions are too harsh.
-
Maillard Reaction and Browning: At elevated temperatures, D-glucosamine can undergo non-enzymatic browning (Maillard reaction), leading to the formation of colored byproducts and reducing the yield of the desired product.[9]
-
C-C Bond Cleavage: Harsh reaction conditions, particularly high pH and temperature, can lead to the cleavage of carbon-carbon bonds, resulting in smaller, undesired molecules.[7]
-
Incorrect pH: The pH of the reaction medium significantly influences selectivity. Acidic conditions may favor the formation of gluconic acid, while highly basic conditions can promote degradation.[7]
Solutions:
| Solution | Description |
| Optimize Reaction Time | Monitor the reaction progress using techniques like HPLC to determine the point of maximum this compound concentration and avoid over-oxidation. |
| Control Temperature | Operate at the lowest temperature that provides a reasonable reaction rate to minimize browning and other side reactions. |
| Precise pH Control | Maintain the pH within the optimal range for your catalyst system using a buffered solution or by the controlled addition of a base. |
| Analytical Monitoring | Use HPLC to identify and quantify byproducts. The formation of specific byproducts can provide clues about the undesired reaction pathways that are occurring.[10][11] |
Experimental Protocols
Representative Protocol for Catalytic Oxidation of D-Glucosamine
The following is a representative protocol for the aerobic oxidation of D-glucosamine to this compound using a supported platinum catalyst. This protocol is synthesized from established procedures for the oxidation of glucose and other sugars.[6][7]
Materials:
-
D-Glucosamine Hydrochloride
-
5% Platinum on activated carbon (Pt/C) catalyst
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Oxygen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, gas inlet, pH electrode, and temperature control
-
Peristaltic pump for base addition
-
Oxygen supply with a mass flow controller
Procedure:
-
Reaction Setup: In a 250 mL glass reactor, dissolve D-glucosamine hydrochloride (e.g., 10 g) in deionized water (e.g., 100 mL).
-
Catalyst Addition: Add the 5% Pt/C catalyst to the solution. The catalyst loading can be varied, but a starting point is a substrate-to-metal molar ratio of around 100:1.
-
Purging: Seal the reactor and purge with oxygen gas for 15-20 minutes to ensure an oxygen-rich atmosphere.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 60-80°C) and begin vigorous stirring (e.g., 1000 rpm).
-
pH Control: Maintain the pH of the reaction mixture at a constant value (e.g., pH 9) by the continuous addition of a NaOH solution using a peristaltic pump connected to a pH controller.
-
Oxygen Supply: Supply a continuous flow of oxygen into the reactor at a controlled rate.
-
Monitoring: Take samples periodically to monitor the conversion of D-glucosamine and the formation of this compound by HPLC.
-
Reaction Completion and Work-up: Once the desired conversion is achieved, cool the reactor, stop the oxygen flow, and filter the catalyst from the reaction mixture. The resulting solution contains the sodium salt of this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Glucose Oxidation (as a model for D-Glucosamine Oxidation)
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| pH | Acidic | Mildly Basic (7.2) | Higher selectivity to glucaric acid in mildly basic conditions. | [7] |
| Temperature | 80°C | >80°C | Higher temperatures lead to lower selectivity of glucaric acid. | [7] |
| Catalyst Support | Pt/C | Pt/Al2O3 | Pt/C shows higher activity and yield for glucaric acid. | [12] |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Experimental Workflow for Catalytic Oxidation
Caption: Experimental workflow for catalytic oxidation.
Logical Relationship of Factors Affecting Yield
Caption: Factors affecting D-glucosamine oxidation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. US5132452A - Method for preparation of gluconic acid by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 7. Pt catalysts for efficient aerobic oxidation of glucose to glucaric acid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US2882241A - Regeneration of platinum catalyst - Google Patents [patents.google.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 12. (631d) Pt Catalysts for Efficient Aerobic Oxidation of Glucose to Glucaric Acid in Water | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of D-Glucosaminic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of D-glucosaminic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
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Suboptimal Reaction Conditions (Enzymatic & Microbial Synthesis):
-
pH: The pH of the reaction or fermentation medium is critical. For enzymatic synthesis using glucose oxidase, a pH around 7.0 is often optimal. In microbial fermentation with Pseudomonas putida, the initial pH of the medium should be adjusted to approximately 7.0.
-
Temperature: Ensure the reaction or fermentation is carried out at the optimal temperature for the specific enzyme or microbial strain being used.
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Aeration: In both enzymatic and microbial synthesis involving oxidation, adequate aeration is necessary to provide sufficient oxygen.
-
-
Enzyme Inactivity (Enzymatic Synthesis):
-
Improper Storage: Enzymes should be stored at the recommended temperature to maintain their activity.
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Presence of Inhibitors: The presence of certain metal ions or other inhibitors in the reaction mixture can reduce enzyme activity.
-
Hydrogen Peroxide Accumulation: Hydrogen peroxide is a byproduct of the glucose oxidase reaction and can inhibit the enzyme. The addition of catalase can mitigate this by decomposing the hydrogen peroxide.
-
-
Microbial Strain Issues (Microbial Synthesis):
-
Strain Viability: Ensure the microbial culture is viable and in the correct growth phase before inoculation.
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Product Degradation: Some microbial strains can metabolize the this compound product, leading to lower yields. Using a strain known for low product degradation, such as Pseudomonas putida GNA5, is recommended.[1]
-
-
Incomplete Reaction:
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Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress over time to determine the optimal duration.
-
Low Enzyme/Microbial Concentration: The concentration of the enzyme or the microbial inoculum may be too low for efficient conversion.
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Issue 2: Presence of Impurities or Byproducts
Possible Side Reactions:
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Lactone Formation: this compound can undergo intramolecular cyclization to form a stable lactone. This is a common equilibrium reaction for gamma- and delta-hydroxy acids.
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Unreacted D-Glucosamine: The presence of the starting material indicates an incomplete reaction.
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Byproducts from Media Components (Microbial Synthesis): Complex media can lead to the formation of various metabolic byproducts. Using a defined medium can help minimize this.
Troubleshooting Steps:
-
Confirm the Identity of Impurities: Use analytical techniques such as HPLC, Mass Spectrometry (MS), or NMR to identify the unexpected peaks in your chromatogram or spectrum.
-
Optimize for Purity:
-
Reaction Time: Shorter reaction times may reduce the formation of certain degradation byproducts.
-
pH Control: Maintaining a stable pH can prevent pH-mediated side reactions.
-
Purification: If side products are unavoidable, purification by chromatography (e.g., ion-exchange or size-exclusion) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent methods are the enzymatic oxidation of D-glucosamine using glucose oxidase and microbial fermentation, particularly with strains of Pseudomonas putida. Both methods are known for their high selectivity and yield under optimized conditions.
Q2: Why is catalase often added in the enzymatic synthesis of this compound?
A2: Glucose oxidase produces hydrogen peroxide (H₂O₂) as a byproduct. H₂O₂ can inactivate the glucose oxidase, thus hindering the reaction. Catalase is added to decompose the H₂O₂ into water and oxygen, thereby protecting the primary enzyme and ensuring the reaction proceeds efficiently.
Q3: What are the expected yields for this compound synthesis?
A3: With optimized processes, very high molar yields are achievable. For instance, microbial fermentation with Pseudomonas putida GNA5 has been reported to reach yields as high as 95.4%.[1] Enzymatic methods have also reported yields in the range of 76% and higher.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to measure the consumption of D-glucosamine and the formation of this compound.
Q5: My microbial synthesis is producing this compound, but the concentration then starts to decrease. What is happening?
A5: This is likely due to the microbial strain you are using metabolizing the this compound product. Some microorganisms possess pathways for the breakdown of this compound. To avoid this, it is crucial to use a strain that has a low degradation ability for the product, such as Pseudomonas putida GNA5, which has been shown to allow for the stable accumulation of this compound.[1]
Quantitative Data Summary
| Synthesis Method | Key Parameters | Product Concentration | Molar Yield | Reaction Time | Reference |
| Microbial Fermentation | Pseudomonas putida GNA5, 60 g/L D-glucosamine-HCl | 51.5 g/L | 95.4% | 72 hours | [1] |
| Microbial Fermentation | Pseudomonas putida GNA5, 30 g/L D-glucosamine-HCl | 25.5 g/L | 93.9% | 48 hours | |
| Enzymatic Synthesis | Glucose oxidase and Catalase | Not specified | 76% | Not specified | |
| Enzymatic Synthesis | LbChi7A oxidase, >90% conversion | Not specified | >90% | 60 minutes |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline based on the use of glucose oxidase and catalase.
-
Reaction Setup:
-
Prepare a buffered solution (e.g., 50 mM sodium phosphate (B84403) buffer) at pH 7.0.
-
Dissolve D-glucosamine in the buffer to the desired concentration (e.g., 100 mM).
-
Add glucose oxidase to the solution (e.g., 10 U/mL).
-
Add catalase to the solution (e.g., 200 U/mL) to decompose the hydrogen peroxide byproduct.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) with constant, gentle agitation to ensure proper aeration.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using HPLC or TLC.
-
Once the reaction is complete, the enzyme can be denatured by heating the solution (e.g., to 80°C for 10 minutes) and removed by centrifugation or filtration.
-
The resulting solution contains this compound, which can be further purified if necessary.
-
Protocol 2: Microbial Synthesis of this compound using Pseudomonas putida
This protocol is based on the fermentation process using Pseudomonas putida GNA5.
-
Media Preparation:
-
Prepare the fermentation medium with the following composition (g/L): D-glucosamine-HCl (30-60), glucose (5), urea (B33335) (5), KH₂PO₄ (2), MgSO₄·7H₂O (0.5), and CaCO₃ (10).
-
Adjust the initial pH of the medium to 7.0.
-
Sterilize the medium by autoclaving.
-
-
Inoculation and Fermentation:
-
Inoculate the sterilized medium with a pre-culture of Pseudomonas putida GNA5.
-
Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking for aeration (e.g., 200 rpm).
-
-
Monitoring and Harvesting:
-
Monitor the production of this compound over time (e.g., 48-72 hours) using HPLC.
-
After the desired fermentation time, harvest the broth and separate the cells from the supernatant by centrifugation.
-
The supernatant containing the this compound can be used for downstream purification.
-
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound and potential impurities.
-
Instrumentation and Column:
-
An HPLC system with a UV detector.
-
A C18 reversed-phase column is commonly used.
-
-
Mobile Phase and Conditions:
-
A common mobile phase is a phosphate buffer. The exact composition and pH may need to be optimized. For related compounds, a mobile phase of phosphate buffer and acetonitrile (B52724) (90:10 v/v) has been used.
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Detection can be performed at a low wavelength, such as 195 nm, especially for underivatized amino sugars and their acids.
-
-
Sample Preparation:
-
Dilute the reaction or fermentation samples with the mobile phase.
-
Filter the samples through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample and a known standard of this compound for comparison of retention time and for quantification.
-
Visualizations
References
Technical Support Center: D-Glucosaminic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for D-glucosaminic acid analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing polar compounds like this compound, often caused by secondary interactions with the stationary phase.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Lower the mobile phase pH (e.g., to 2-3) to protonate residual silanol groups on the silica-based column. Consider using a column with end-capping or a polar-embedded stationary phase.[1][2][3] |
| Column Overload | Reduce the sample concentration or injection volume.[2] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column.[1] |
| Extra-column Effects | Minimize the length and diameter of tubing, and ensure all connections are secure.[4] |
Troubleshooting Workflow for Poor Peak Shape:
Problem: Unstable Baseline (Drift or Noise)
An unstable baseline can interfere with peak integration and reduce the accuracy of quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Column Not Equilibrated | Flush the column with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis. |
| Mobile Phase Contamination | Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly.[5] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the detector is also temperature-stabilized.[5] |
| Pump Issues | Check for leaks, worn seals, or air bubbles in the pump head.[6] |
| Detector Flow Cell Contamination | Flush the flow cell with a strong, appropriate solvent like isopropanol (B130326) or 1N nitric acid if necessary. |
Logical Diagram for Diagnosing Baseline Instability:
Problem: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can be confusing and lead to inaccurate results.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase with high-purity solvents and additives.[7] |
| Sample Carryover | Implement a robust needle wash protocol between injections. Inject a blank solvent to check for carryover.[7] |
| Impurities from System Components | Flush the injector, tubing, and column with a strong solvent. Replace worn seals or filters.[8] |
| Degradation of Mobile Phase Additives | Some additives like TFA can degrade over time. Prepare fresh mobile phase daily.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for this compound analysis by HPLC?
A1: this compound is a highly polar molecule and lacks a strong chromophore, making it difficult to retain on traditional reversed-phase columns and challenging to detect with UV-Vis detectors. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) introduces a non-polar, UV-active or fluorescent group, which enhances retention and improves detection sensitivity.[10][11]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: The choice of column depends on whether derivatization is used.
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With Derivatization: A standard C18 reversed-phase column is often suitable for separating the less polar derivatized analyte.[12]
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Without Derivatization: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns are preferred.[4][13] HILIC columns retain polar compounds using a high organic mobile phase, while mixed-mode columns offer both reversed-phase and ion-exchange retention mechanisms.[4] Ion-pair chromatography can also be employed to enhance retention on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[1][14]
Q3: How can I improve the retention of underivatized this compound on a reversed-phase column?
A3: While challenging, you can try ion-pair chromatography. By adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) for the acidic this compound) to the mobile phase, you can form a more hydrophobic ion pair that will have better retention on a C18 column.[14] However, this approach may not be compatible with mass spectrometry detection.
Q4: What are the typical mobile phase compositions for this compound analysis?
A4: The mobile phase composition is highly dependent on the chosen analytical method.
| Chromatographic Mode | Typical Mobile Phase Composition |
| Reversed-Phase (with derivatization) | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is common. The pH of the aqueous phase is crucial for peak shape.[15] |
| HILIC | A high percentage of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[2][16] |
| Ion-Pair Chromatography | A standard reversed-phase mobile phase (e.g., acetonitrile/water) containing an ion-pairing reagent.[14] |
Q5: What sample preparation steps are recommended for analyzing this compound in complex matrices like plasma or tissue hydrolysates?
A5: Sample preparation is critical to remove interferences and protect the HPLC system. A typical workflow includes:
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Protein Precipitation: For biological samples, proteins are often precipitated using agents like trichloroacetic acid or acetonitrile.[17][18]
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Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analyte.
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Derivatization: If required, the cleaned-up sample is then derivatized.[18][19]
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Filtration: All samples should be filtered through a 0.22 or 0.45 µm filter before injection to remove particulates.
Sample Preparation and Analysis Workflow:
Experimental Protocols
Protocol 1: this compound Analysis using Pre-column Derivatization with OPA
This protocol is suitable for quantification in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
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Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of borate (B1201080) buffer (pH 9.5).
2. Derivatization:
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Add 50 µL of OPA/3-mercaptopropionic acid reagent to the reconstituted sample.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.[11]
-
Stop the reaction by adding 20 µL of an acidic solution (e.g., 0.1 M HCl).
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-10 min, 10-70% B; 10-15 min, 70-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
| Injection Volume | 20 µL |
Protocol 2: Analysis of Underivatized this compound using HILIC
This method is suitable for samples where derivatization is not desirable and a mass spectrometer is available for detection.
1. Sample Preparation:
-
Dilute the sample in a solution that matches the initial mobile phase composition (e.g., 90% acetonitrile).
-
Filter through a 0.22 µm syringe filter.
2. HPLC-MS/MS Conditions:
| Parameter | Value |
| Column | HILIC (e.g., Amino or Amide phase, 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 95% B; 2-8 min, 95-50% B; 8-10 min, 50% B; 10.1-15 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry with Electrospray Ionization (ESI) in positive mode |
| Injection Volume | 5 µL |
References
- 1. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and sensitive HILIC-CAD method for glucosamine quantification in plasma and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. | https://www.tosohbioscience.com [tosohbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes | MDPI [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. High Performance Liquid Chromatographic Determination of Glucosamine in Rat Plasma [sites.ualberta.ca]
- 19. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
stability of D-glucosaminic acid at different pH and temperatures
This technical support center provides guidance and answers frequently asked questions regarding the stability of D-glucosaminic acid under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like its precursor, D-glucosamine, this compound is a sugar derivative and can be susceptible to degradation under harsh conditions. Extreme pH (both acidic and alkaline) and elevated temperatures can accelerate degradation. The presence of strong oxidizing agents may also lead to decomposition.
Q2: I am planning a formulation study with this compound. What are the optimal storage conditions?
A2: For long-term storage, this compound should be kept in a cool and dry place, typically at 2-8°C. In aqueous solutions, for maximum stability, it is advisable to maintain a pH between 4 and 5.[1] Solutions should be protected from light and microbial contamination.
Q3: What are the likely degradation products of this compound?
A3: While specific studies on this compound are limited, based on studies of the related compound D-glucosamine, potential degradation at elevated temperatures and certain pH values could lead to the formation of compounds like furfurals and pyrazines.[2] Under strongly acidic or basic conditions, hydrolysis and other rearrangements may occur.
Q4: My analytical results for this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent analytical results can indeed be a sign of sample instability. If you observe a decrease in the concentration of this compound over time, or the appearance of new peaks in your chromatogram, degradation is a likely cause. Ensure your samples are stored appropriately and analyzed within a reasonable timeframe after preparation. The use of a validated stability-indicating analytical method is crucial.[3][4]
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study involves subjecting the compound to stress conditions to predict its degradation pathways and develop a stability-indicating analytical method.[5][6] A typical study would involve exposing solutions of this compound to acidic, basic, oxidative, thermal, and photolytic stress. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Solution | Degradation due to inappropriate pH or high temperature. | Buffer the solution to a pH between 4 and 5. Store solutions at 2-8°C and protect from light. Prepare fresh solutions for critical experiments. |
| Appearance of Unknown Peaks in HPLC | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure your analytical method can separate the main compound from its degradants.[7] |
| Color Change in Solution (Browning) | Maillard-type reactions or other degradation pathways at elevated temperatures. | Avoid high temperatures during processing and storage. If heating is necessary, minimize the duration and consider working under an inert atmosphere. |
| Inconsistent Bioassay Results | Degradation of the active compound leading to variable biological activity. | Confirm the stability of this compound under your specific bioassay conditions (e.g., in cell culture media at 37°C). Prepare fresh stock solutions and minimize the time samples are kept at elevated temperatures. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables provide an illustrative summary of expected stability trends based on general principles and data from related compounds. These tables should be used as a general guide for experimental design.
Table 1: Illustrative Effect of pH and Temperature on the Degradation of this compound in Aqueous Solution after 24 hours.
| pH | Temperature (°C) | Expected Degradation (%) |
| 2 | 25 | < 5% |
| 2 | 60 | 10 - 20% |
| 4.5 | 25 | < 1% |
| 4.5 | 60 | < 5% |
| 7 | 25 | < 2% |
| 7 | 60 | 5 - 15% |
| 10 | 25 | 5 - 10% |
| 10 | 60 | > 20% |
Table 2: Illustrative Half-life (t½) of this compound at Different Temperatures (at pH 4.5).
| Temperature (°C) | Predicted Half-life (t½) |
| 4 | > 1 year |
| 25 | Several months |
| 40 | Several weeks |
| 70 | Several days |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 1, 2, 4, and 8 hours.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature and protect from light.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Heat the stock solution at 70°C in a controlled temperature chamber.
-
Withdraw samples at 24, 48, 72, and 96 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Protocol: Stability-Indicating HPLC Method (Example)
This is an example method that can be adapted for the analysis of this compound. Method development and validation are required.
-
Column: Phenomenex Luna Amino column (150 mm x 4.6 mm, 5 µm)[3][4]
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate), pH adjusted to 7.5, in a ratio of 75:25 (v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. sgs.com [sgs.com]
Technical Support Center: D-Glucosaminic Acid Production
Welcome to the technical support center for D-glucosaminic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in scaling up the production of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the microbial fermentation and enzymatic synthesis of this compound.
Microbial Fermentation using Pseudomonas putida
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | Ensure the culture medium is optimized. A recommended starting point for P. putida GNA5 is (g/L): D-glucosamine-HCl 30, glucose 5, urea (B33335) 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, and CaCO₃ 10, with a pH of 7.0.[1][2] |
| Inadequate Aeration and Agitation | Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels, which are crucial for the oxidative fermentation process. |
| Incorrect Fermentation Temperature | Maintain the optimal temperature for Pseudomonas putida growth and enzyme activity, typically around 30°C. |
| pH Fluctuation | Monitor and control the pH of the fermentation broth. Significant deviations from the optimal pH (around 7.0) can inhibit enzyme activity and reduce yield. The inclusion of CaCO₃ in the medium helps to buffer the solution.[1][2] |
| Substrate Inhibition | High concentrations of D-glucosamine can be inhibitory to microbial growth. Consider a fed-batch strategy to maintain the substrate concentration at a non-inhibitory level. |
| Product Degradation | While P. putida GNA5 has been shown to have a low this compound degradation ability, other strains might metabolize the product.[1] If product degradation is suspected, analyze time-course samples to monitor the concentration of this compound. |
Issue 2: By-product Formation
| Potential Cause | Troubleshooting Steps |
| Metabolic Pathway Overflow | The presence of easily metabolizable carbon sources like glucose can sometimes lead to the formation of unwanted by-products. Optimize the glucose concentration in the medium.[1][2] |
| Use of Non-Specific Microbial Strains | The choice of microbial strain is critical. Pseudomonas putida GNA5 is reported to produce very few by-products.[3] If using other strains, by-product formation might be more significant. |
| Contamination | Microbial contamination can lead to the formation of various by-products. Ensure strict aseptic techniques throughout the fermentation process. |
Enzymatic Synthesis using Glucose Oxidase
Issue 1: Low Conversion Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Ensure the reaction is carried out at the optimal pH (around 7.0) and temperature for glucose oxidase activity. |
| Enzyme Inhibition | The accumulation of hydrogen peroxide (H₂O₂), a by-product of the reaction, can inhibit glucose oxidase.[4] The addition of catalase to the reaction mixture can decompose H₂O₂ to water and oxygen, thus relieving the inhibition.[4][5] |
| Low Enzyme Concentration | Insufficient enzyme loading will result in a slow reaction rate and low yield. Optimize the enzyme concentration for a cost-effective process. |
| Poor Substrate Quality | Ensure the D-glucosamine substrate is of high purity, as impurities can inhibit enzyme activity. |
Issue 2: Enzyme Instability
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Extreme pH or temperature can denature the enzyme. Operate within the enzyme's stable range. |
| Presence of Proteases | If using a crude enzyme preparation, the presence of proteases can degrade the glucose oxidase. Consider using a purified enzyme or adding protease inhibitors. |
| Mechanical Stress | Excessive agitation can lead to shear-induced enzyme deactivation. Use gentle mixing. |
Downstream Processing: Purification of this compound
Issue: Difficulty in Isolating Pure this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Substrate and By-products | Optimize the upstream production process to maximize conversion and minimize by-product formation. |
| Inefficient Separation Technique | Ion-exchange chromatography is an effective method for purifying this compound. Utilize a suitable ion-exchange resin and optimize the elution conditions (pH and salt gradient). |
| Co-elution of Impurities | If impurities co-elute with this compound, consider a multi-step purification strategy, potentially combining ion-exchange chromatography with other techniques like crystallization or size-exclusion chromatography. |
| Sample Preparation Issues | Ensure the fermentation broth or reaction mixture is adequately clarified (e.g., by centrifugation or filtration) before loading onto the chromatography column to prevent clogging. |
Data Presentation
Table 1: Comparison of this compound Production via Microbial Fermentation
| Microorganism | Substrate | Concentration (g/L) | Yield (molar %) | Fermentation Time (h) | Reference |
| Pseudomonas putida GNA5 | D-glucosamine-HCl (60 g/L) | 51.5 | 95.4% | 72 | [3] |
| Pseudomonas putida GNA5 | D-glucosamine-HCl (30 g/L) | 25.5 | 93.9% | 48 | [1][2] |
| Acinetobacter sp. | D-GlcN | - | 92% | 48 | [1] |
Table 2: Comparison of this compound Production via Enzymatic Synthesis
| Enzyme System | Substrate | Conversion/Yield | Reaction Time | Key Considerations | Reference |
| Glucose Oxidase & Catalase | D-glucosamine | 76% yield | 72 h | High enzyme loading was required. | [4] |
| Lentinus brumalis Chi7A Oxidase | D-glucosamine (GlcN) | >90% conversion | 60 min | Not inhibited by H₂O₂. | [6] |
| Electrocatalytic Oxidation (Au nanoparticle-modified electrode) | D-glucosamine | 70-100% current efficiency | - | Reaction efficiency is pH-dependent. | [4] |
Experimental Protocols
Protocol 1: Microbial Production of this compound using Pseudomonas putida GNA5
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (g/L): D-glucosamine-HCl 10, yeast extract 5, peptone 5, and NaCl 5.
-
Inoculate a single colony of P. putida GNA5 into the seed medium.
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
-
-
Fermentation:
-
Prepare the fermentation medium containing (g/L): D-glucosamine-HCl 30-60, glucose 5, urea 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, and CaCO₃ 10. Adjust the initial pH to 7.0.
-
Sterilize the fermentation medium by autoclaving.
-
Inoculate the fermenter with the seed culture (5-10% v/v).
-
Maintain the fermentation at 30°C with controlled aeration and agitation.
-
Monitor the pH and this compound concentration periodically.
-
The fermentation is typically carried out for 48-72 hours.[1][2][3]
-
-
Downstream Processing (Purification):
-
Harvest the fermentation broth and remove the bacterial cells by centrifugation or microfiltration.
-
The supernatant containing this compound can be further purified using ion-exchange chromatography.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Dissolve D-glucosamine in the buffer to the desired concentration.
-
Add glucose oxidase and catalase to the reaction mixture. The optimal enzyme concentrations should be determined experimentally.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the consumption of D-glucosamine or the formation of this compound using techniques like HPLC.
-
-
Product Recovery:
-
Once the reaction is complete, the enzymes can be denatured by heat treatment and removed by centrifugation.
-
The resulting solution containing this compound can be purified using methods such as ion-exchange chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for this compound production via fermentation.
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Simplified metabolic pathway of D-glucosamine to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound production from lab to industrial scale?
A1: The primary challenges include maintaining process consistency (temperature, pH, dissolved oxygen), ensuring adequate oxygen transfer in larger bioreactors, managing potential microbial contamination, and developing a cost-effective downstream purification process.
Q2: Which production method, microbial fermentation or enzymatic synthesis, is more suitable for large-scale production?
A2: Both methods have their advantages. Microbial fermentation with a high-yielding strain like Pseudomonas putida GNA5 can be cost-effective as it uses whole cells, but requires careful control of fermentation parameters and a robust downstream process to separate the product from a complex broth.[3] Enzymatic synthesis offers higher specificity and potentially simpler purification, but the cost and stability of the purified enzymes can be a limiting factor for large-scale production.[4][6]
Q3: How can I monitor the concentration of this compound during production?
A3: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying this compound in fermentation broth or reaction mixtures.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities may include unreacted D-glucosamine, other sugars from the medium (like glucose), metabolic by-products from the microbial host, and salts from the buffers used during purification.
Q5: Are there any safety precautions I should take when working with Pseudomonas putida?
A5: Pseudomonas putida is generally considered a Biosafety Level 1 (BSL-1) organism, meaning it is not known to consistently cause disease in healthy adult humans. However, it is essential to follow standard good microbiological practices, including wearing appropriate personal protective equipment (PPE) and working in a clean and controlled environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound by fermentation with pseudomonas putida - 南京工业大学 [pure.njtech.edu.cn]
- 3. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Glucosaminic Acid and D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of D-glucosaminic acid and D-glucosamine, focusing on their anti-inflammatory, anti-tumor, and digestive enzyme-modulating effects. The information is compiled from experimental data to assist researchers in evaluating their potential therapeutic applications.
At a Glance: Key Biological Activities
| Biological Activity | This compound | D-Glucosamine |
| Anti-inflammatory | Exhibits inhibitory effects on nitric oxide (NO) production.[1] | Well-documented anti-inflammatory properties, primarily through inhibition of the NF-κB signaling pathway and reduction of NO synthesis.[2][[“]][4][5] |
| Anti-tumor | Limited data available. | Demonstrates inhibitory effects on the proliferation of various cancer cell lines, including hepatoma, prostate, and breast cancer cells.[6][7][8][9] |
| Digestive Enzyme Modulation | Positively correlated with promoting the activity of amyloglucosidase, cellulase, and trypsin.[1] | Data not prominently available in the reviewed literature. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and D-glucosamine. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between studies.
Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dosage | Result |
| This compound | Nitric Oxide (NO) Production Inhibition | Not Specified | Not Specified | Positively correlated with inhibitory activity of NO production. |
| Anti-inflammatory Activity (as part of a fermentation group) | Not Specified | IC50: 2.35 ± 0.18 mg/mL | The fermentation group containing this compound as a key metabolite showed this IC50 value.[1] | |
| D-Glucosamine | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 0.1 mM | 18% inhibition of NO production.[5] |
| 0.5 mM | 38% inhibition of NO production.[5] | |||
| 1 mM | 60% inhibition of NO production.[5] | |||
| 2 mM | 89% inhibition of NO production.[5] |
Anti-tumor Activity
| Compound | Cell Line | Assay | Concentration | Result |
| This compound | - | - | - | Data not available |
| D-Glucosamine | Human Hepatoma SMMC-7721 | MTT Assay (120 h) | 500 µg/mL | 52% inhibition of cell growth.[6] |
| 1000 µg/mL | 83% inhibition of cell growth.[6] | |||
| D-Glucosamine HCl | Human Hepatoma SMMC-7721 | MTT Assay (120 h) | 500 µg/mL | 50% inhibition of cell growth.[6] |
| 1000 µg/mL | 82% inhibition of cell growth.[6] |
Digestive Enzyme Activity Modulation
| Compound | Enzyme | Result |
| This compound | Amyloglucosidase | Max fold increase: 27.39 ± 0.22 (as part of a fermentation group).[1] |
| Cellulase | Max fold increase: 25.39 ± 0.87 (as part of a fermentation group).[1] | |
| Trypsin | Max fold increase: 48.07 ± 1.84 (as part of a fermentation group).[1] | |
| D-Glucosamine | - | Data not available |
Signaling Pathways and Experimental Workflows
D-Glucosamine: Inhibition of NF-κB Signaling Pathway
D-glucosamine exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
General Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a compound in vitro.
Detailed Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound or D-glucosamine)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
MTT Assay for Cell Viability (Anti-tumor Activity)
Objective: To assess the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., SMMC-7721)
-
Appropriate cell culture medium and supplements
-
Test compounds (this compound or D-glucosamine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability or inhibition compared to the untreated control. The IC50 value can be determined as the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The available evidence suggests that both this compound and D-glucosamine possess noteworthy biological activities. D-glucosamine has been more extensively studied, with substantial data supporting its anti-inflammatory and anti-tumor effects, primarily mediated through the inhibition of the NF-κB pathway. This compound also demonstrates anti-inflammatory potential by inhibiting nitric oxide production and shows promise in modulating the activity of digestive enzymes.
However, a direct and comprehensive comparison is challenging due to the limited availability of quantitative data for this compound, particularly from studies using the pure compound. The promising preliminary findings for this compound warrant further investigation to elucidate its mechanisms of action and to directly compare its efficacy against D-glucosamine in various experimental models. Such studies will be crucial for determining the full therapeutic potential of this compound. Researchers are encouraged to conduct head-to-head comparative studies to provide a clearer understanding of the relative potencies and specific applications of these two related compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Glucosamine Use, Inflammation, and Genetic Susceptibility, and Incidence of Type 2 Diabetes: A Prospective Study in UK Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-glucosamine inhibits proliferation of human cancer cells through inhibition of p70S6K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activities of D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
D-glucosaminic acid, a naturally occurring amino sugar acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its efficient and selective production is a key consideration for its broader application. This guide provides an objective comparison of the primary synthesis methods for this compound: microbial fermentation, enzymatic synthesis, and chemical catalysis. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of Synthesis Methods
The selection of a synthesis method for this compound is a trade-off between factors such as yield, reaction time, substrate specificity, and scalability. The following table summarizes the key quantitative performance indicators for the three main approaches.
| Parameter | Microbial Fermentation (Pseudomonas putida GNA5) | Enzymatic Synthesis (Glucose Oxidase) | Enzymatic Synthesis (LbChi7A) | Chemical Catalysis (Pd-Bi/C) |
| Starting Material | D-glucosamine | D-glucosamine | D-glucosamine | D-glucosamine |
| Molar Yield | ~95.4%[1] | ~76%[2] | >90%[2][3] | Good yield (specifics vary) |
| Product Concentration | ~51.5 g/L[1] | Multigram scale[4] | Not specified | Not specified |
| Reaction Time | 72 hours[1] | Not specified | < 60 minutes[2][3] | Not specified |
| Key Advantages | High titer, stable product accumulation | High specificity, mild reaction conditions | Very fast reaction, high conversion | Potentially high throughput |
| Key Disadvantages | Long reaction time, complex downstream processing | Potential for enzyme inhibition, cost of enzyme | Newer technology, enzyme availability | Use of heavy metal catalysts, potential for byproducts |
Delving Deeper: Experimental Methodologies
Microbial Fermentation using Pseudomonas putida
This method leverages the natural metabolic pathways of microorganisms to convert D-glucosamine into this compound. Pseudomonas putida GNA5 has been identified as a particularly efficient strain for this purpose.
Experimental Protocol:
-
Strain and Culture Medium: A culture of Pseudomonas putida GNA5 is grown in a medium optimized for this compound production. A typical medium composition per liter is:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with P. putida GNA5 and incubating until a desired cell density is reached.
-
Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature, pH, and aeration. For P. putida GNA5, the process is typically run for 48-72 hours.[1][5]
-
Product Isolation: After fermentation, the biomass is removed by centrifugation or filtration. The supernatant, containing this compound, is then subjected to further purification steps, such as ion-exchange chromatography, to isolate the final product.
Enzymatic Synthesis
Enzymatic methods offer high selectivity and operate under mild conditions. Two notable enzymes for this conversion are glucose oxidase and a more recently discovered chito-oligosaccharide oxidase.
Glucose oxidase, an enzyme that catalyzes the oxidation of β-D-glucose, can also effectively oxidize D-glucosamine.
Experimental Protocol:
-
Reaction Setup: D-glucosamine is dissolved in an aqueous buffer solution (e.g., pH 7).[2]
-
Enzyme Addition: Glucose oxidase and catalase are added to the solution. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit glucose oxidase.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, and air or oxygen is bubbled through the solution to provide the necessary oxidant.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or HPLC. Once the reaction is complete, the enzymes can be denatured and removed, and the this compound is isolated from the reaction mixture, often by crystallization or chromatography.
The chito-oligosaccharide oxidase from Lentinus brumalis (LbChi7A) has shown remarkable efficiency in converting D-glucosamine to this compound.
Experimental Protocol:
-
Reaction Mixture: D-glucosamine is dissolved in a suitable buffer.
-
Enzyme Addition: The purified LbChi7A enzyme is added to the substrate solution.
-
Reaction and Monitoring: The reaction proceeds rapidly, with over 90% conversion of D-glucosamine to this compound observed within 60 minutes.[2][3] The progress can be monitored by HPLC.
-
Product Isolation: Following the reaction, the enzyme is removed (e.g., by ultrafiltration), and the product is purified from the solution. A key advantage of this enzyme is its lack of inhibition by the hydrogen peroxide byproduct.[2][3]
Chemical Catalysis
Heterogeneous catalysis offers a reusable and often high-throughput alternative to biological methods. The oxidation of D-glucosamine can be achieved using noble metal catalysts.
Experimental Protocol:
-
Catalyst Preparation: A common catalyst for this reaction is palladium-bismuth supported on activated charcoal (Pd-Bi/C).
-
Reaction Setup: D-glucosamine hydrochloride is dissolved in water in a reaction vessel. The Pd-Bi/C catalyst is added to this solution.
-
Reaction Conditions: The reaction is carried out under an oxygen atmosphere with vigorous stirring. The temperature and pH of the reaction are controlled to optimize the conversion and selectivity.
-
Catalyst Removal and Product Isolation: After the reaction, the solid catalyst is easily removed by filtration. The this compound can then be isolated from the aqueous solution by crystallization or other purification techniques.
Visualizing the Pathways and Processes
To better understand the transformations and workflows, the following diagrams have been generated using the DOT language.
Concluding Remarks
The synthesis of this compound can be effectively achieved through microbial fermentation, enzymatic conversion, and chemical catalysis, each with distinct advantages and limitations.
-
Microbial fermentation with strains like Pseudomonas putida GNA5 is capable of producing high titers of this compound with excellent molar yields.[1] However, this method requires longer reaction times and involves more complex downstream processing to separate the product from the culture medium.
-
Enzymatic synthesis offers high specificity and mild reaction conditions. The use of chito-oligosaccharide oxidase (LbChi7A) is particularly promising due to its rapid conversion rates and high yields.[2][3] The primary considerations for this method are the cost and availability of the enzyme.
-
Chemical catalysis provides a potentially scalable and high-throughput method with easy catalyst separation. However, it often requires the use of precious metal catalysts and may lead to the formation of byproducts if the reaction conditions are not carefully controlled.
The optimal choice of synthesis method will depend on the specific requirements of the application, including the desired scale of production, purity requirements, cost considerations, and available infrastructure. This guide provides the foundational information to make an informed decision for the efficient synthesis of this compound.
References
- 1. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by fermentation with pseudomonas putida - 南京工业大学 [pure.njtech.edu.cn]
D-Glucosaminic Acid as an Internal Standard: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in bioanalysis, the use of an internal standard (IS) is crucial for achieving accurate and precise quantification of analytes. An internal standard helps to correct for variations that can occur during sample preparation, injection, and analysis. This guide provides a comprehensive overview of the validation of D-glucosaminic acid as an internal standard, comparing its theoretical attributes and performance with commonly used alternatives, supported by general principles of analytical method validation.
Principle of Internal Standardization
An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach mitigates the impact of variations in sample handling and instrument response. The ideal internal standard is chemically and physically similar to the analyte but distinguishable by the analytical instrument.
This compound: A Historical and Physicochemical Perspective
This compound was first proposed as an internal standard for the analysis of amino acids in physiological fluids by ion-exchange chromatography in 1982.[1] Its structural similarity to amino sugars and some amino acids made it a suitable candidate for these applications.
Advantages:
-
Structural Similarity: As an amino sugar acid, it shares functional groups with analytes like amino acids and glycosylated compounds, potentially leading to similar behavior during extraction and chromatographic separation.
-
Commercial Availability: this compound is commercially available.
-
Distinguishable Signal: In chromatographic methods, it can be separated from many endogenous compounds, providing a distinct signal.
Disadvantages:
-
Not an Isotopic Analog: It is not a stable isotope-labeled (SIL) version of any endogenous analyte. Modern analytical methods, especially those using mass spectrometry, overwhelmingly favor SIL internal standards. SILs have nearly identical physicochemical properties and extraction recoveries to the analyte, and they co-elute chromatographically, providing the most effective correction for matrix effects and other variations.
-
Potential for Differential Matrix Effects: As a different chemical entity, this compound may experience different matrix effects (suppression or enhancement of ionization in mass spectrometry) than the analyte of interest, which can lead to inaccuracies.
Comparison with Alternative Internal Standards
The gold standard in modern bioanalysis is the use of stable isotope-labeled internal standards. Other alternatives include structural analogs that are not isotopically labeled.
| Internal Standard Type | Advantages | Disadvantages |
| This compound | Structurally similar to some analytes, commercially available. | Not an isotopic analog, potential for differential matrix effects, lack of modern validation data. |
| Stable Isotope-Labeled (SIL) IS | Co-elutes with the analyte, experiences identical matrix effects, considered the "gold standard" for accuracy and precision in MS-based assays. | Can be expensive to synthesize or purchase. |
| Structural Analog (Non-SIL) | More affordable than SILs, can mimic the analyte's behavior to some extent. | May have different chromatographic retention and ionization efficiency, susceptible to differential matrix effects. |
Quantitative Performance Data: A Comparative Example
Due to the lack of recent, comprehensive validation data for this compound as an internal standard in modern LC-MS/MS assays, the following table presents typical validation parameters for an analytical method using a stable isotope-labeled internal standard for a related compound, glucosamine (B1671600). This serves as a benchmark for the performance expected from a robust internal standard in a validated bioanalytical method.
Table 1: Example Validation Data for a Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard (D-[1-13C]glucosamine for the analysis of Glucosamine in human synovial fluid by HPLC-ES-MS/MS)[2]
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -11% to 10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 14% |
| Recovery | Consistent and reproducible | > 89% |
| Matrix Effect | Consistent across different lots | Not explicitly reported, but accuracy and precision data suggest it is well-controlled. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
The validation of an analytical method with an internal standard involves a series of experiments to demonstrate its suitability for the intended purpose. Below is a general protocol for the validation of a bioanalytical method using LC-MS/MS.
Stock Solution and Working Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution.
Sample Preparation
-
To an aliquot of the biological matrix (e.g., plasma, urine), add a fixed volume of the this compound internal standard working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and this compound.
Method Validation Experiments
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.
-
Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Stability: Evaluate the stability of the analyte and the internal standard in the biological matrix under various storage conditions (e-g., freeze-thaw cycles, short-term benchtop, long-term storage).
Mandatory Visualizations
Caption: Principle of Internal Standardization.
Caption: Experimental Workflow for Internal Standard Validation.
References
- 1. Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Glucosaminic Acid and N-Acetylneuraminic Acid: Structure, Function, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of D-glucosaminic acid and N-acetylneuraminic acid, two crucial monosaccharides with distinct yet significant roles in biological systems. This document outlines their physicochemical properties, biological functions, and metabolic pathways, supported by detailed experimental protocols for their analysis.
Physicochemical Properties
This compound and N-acetylneuraminic acid, while both being acidic sugar derivatives, exhibit notable differences in their chemical structures that dictate their physical properties. A summary of these properties is presented in Table 1.
| Property | This compound | N-Acetylneuraminic Acid (Neu5Ac) |
| Molecular Formula | C₆H₁₃NO₆ | C₁₁H₁₉NO₉ |
| Molecular Weight | 195.17 g/mol | 309.27 g/mol |
| Structure | A six-carbon amino sugar acid, the carboxylic acid derivative of glucosamine. | A nine-carbon acidic amino sugar, the predominant sialic acid in mammals. |
| Melting Point | 235-245 °C (decomposes) | 184-186 °C (decomposes) |
| Solubility | Soluble in water. | Soluble in water (~50 g/L at 20°C)[1]. |
| Acidity (pKa) | Not readily available | ~2.6 |
Biological Functions and Significance
The biological roles of these two molecules are diverse, with N-acetylneuraminic acid being extensively studied for its prominent functions in cell signaling and immunity in mammals, while this compound is recognized for its structural role in bacteria and its emerging applications in biotechnology and pharmaceuticals.
This compound:
-
Bacterial Cell Wall Component: this compound is a known component of bacterial lipopolysaccharides (LPS), contributing to the structural integrity of the outer membrane of Gram-negative bacteria[2][3].
-
Nutrient Source for Bacteria: Some bacteria can utilize this compound as a source of carbon and nitrogen for their growth[4].
-
Precursor for Glycosaminoglycan (GAG) Synthesis: In mammals, this compound is thought to play a role in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix, cartilage, and connective tissues[5]. This has led to its investigation for applications in joint health and osteoarthritis treatment[5].
-
Biopharmaceutical and Cosmetic Applications: Due to its potential role in cartilage formation and skin hydration, this compound is explored for use in pharmaceuticals, dietary supplements, and cosmetic formulations[5].
N-Acetylneuraminic Acid (Neu5Ac):
-
Terminal Component of Glycans: Neu5Ac is the most common terminal monosaccharide on glycoproteins and glycolipids on the surface of mammalian cells[6]. This terminal position is crucial for its diverse functions.
-
Cell-Cell Recognition and Adhesion: The negatively charged nature of Neu5Ac contributes to the overall negative charge of the cell surface, influencing cell-cell and cell-matrix interactions, including adhesion and repulsion[7].
-
Modulation of Immune Responses: Sialic acids, including Neu5Ac, are recognized by Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells. This interaction is critical in regulating immune responses and preventing autoimmunity.
-
Receptor for Pathogens: Neu5Ac serves as a receptor for various pathogens, including influenza viruses, allowing for their attachment to and entry into host cells.
-
Nervous System Development and Function: Neu5Ac is highly abundant in the brain and is essential for proper brain development, neurotransmission, and synaptic plasticity.
-
Cancer Biology: Altered sialylation patterns on cancer cell surfaces are associated with metastasis and immune evasion.
Metabolic Pathways
The metabolic pathways of this compound and N-acetylneuraminic acid are distinct, reflecting their different origins and biological roles.
This compound Metabolism:
The metabolic pathway of this compound is well-characterized in some bacteria. In Salmonella enterica, for instance, this compound is transported into the cell and phosphorylated to D-glucosaminate-6-phosphate. This is then converted to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P) by the enzyme D-glucosaminate-6-phosphate ammonia-lyase[8]. KDG-6-P then enters the Entner-Doudoroff pathway, a central metabolic route in many bacteria. In mammals, the detailed metabolic pathway is less clear, but it is believed to be incorporated into the hexosamine biosynthesis pathway for the synthesis of glycosaminoglycans.
References
- 1. Neuraminidase Assay Kit (Fluorometric - Blue) (ab138888) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral and Amino Sugar Analysis - Creative Proteomics [creative-proteomics.com]
- 5. High-performance liquid chromatographic investigation of the amino acid, amino sugar and neutral sugar content in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialic Acids in Molecular and Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of D-Glucosaminic Acid Metal Complexes: A Comparative Guide
A comprehensive analysis of the in vitro bioactivity of metal complexes derived from D-glucosaminic acid and its related Schiff base derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. This guide provides a comparative summary of available experimental data, detailed methodologies, and visual representations of key biological pathways.
While direct experimental data on the in vitro efficacy of this compound metal complexes is limited in the readily available scientific literature, this guide presents a comparative analysis based on closely related and structurally similar compounds, primarily D-glucosamine Schiff base metal complexes. The data presented herein offers valuable insights into the potential bioactivities of these compounds for researchers, scientists, and drug development professionals.
Anticancer Activity
The in vitro anticancer potential of metal complexes is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.
Table 1: Comparative in Vitro Anticancer Activity (IC50) of Various Metal Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Gold(III) Dithiocarbamate Complex | Caco-2 (Colon) | < 2.10 | Auranofin | 2.10 |
| Gold(III) Dithiocarbamate Complex | Caco-2 (Colon) | < 45.60 | Cisplatin | 45.60 |
| Dual-core gold(i) complex BGC2a | HCT116 (Colon) | 0.33 - 0.78 | Auranofin (AF) | 0.56 - 1.41 |
| Ruthenium(II) Polypyridyl Complex | A549 (Lung) | Not specified | Cisplatin | Not specified |
| Copper(II) Hydroxyflavone Complex | MCF-7 (Breast) | 16 | Quercetin (ligand) | > 16 |
| Platinum(II) Hydroxyflavone Complex | U87 (Glioblastoma) | Similar to ligand | Cisplatin | Significantly lower |
Note: Data for specific this compound metal complexes is not available. The table presents data for other metal complexes to provide a comparative context for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound metal complexes) and a positive control (e.g., cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Hypothetical Signaling Pathway for Anticancer Activity
The anticancer activity of many metal complexes involves the induction of apoptosis (programmed cell death) through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and activation of apoptotic cascades.
Caption: Hypothetical pathway of anticancer action.
Antimicrobial Activity
The in vitro antimicrobial efficacy of chemical compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Comparative in Vitro Antimicrobial Activity (MIC) of D-Glucosamine Schiff Base Metal Complexes and Other Metal Complexes
| Complex | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Zn-SG (D-glucosamine Schiff base) | Aerobacter aerogenes | 242 (IC50) | - | - |
| Zn-o-VG (D-glucosamine Schiff base) | Aerobacter aerogenes | 287 (IC50) | - | - |
| SG (D-glucosamine Schiff base ligand) | Aerobacter aerogenes | 320 (IC50) | - | - |
| Gentamicin-Chromium Complex | S. pyogenes | 0.2 | Gentamicin | > 0.2 |
| Gentamicin-Copper Complex | E. coli | 1.6 | Gentamicin | > 1.6 |
| Ruthenium(II) Complex | S. aureus | 2-8 | - | - |
| Iron(III) Complex | Mycobacterium tuberculosis | 0.78 | Streptomycin | 1.00 |
Note: The data for D-glucosamine Schiff base complexes are presented as IC50 values from a microcalorimetry study, which is related to but not identical to MIC.[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
The process of screening compounds for antimicrobial activity typically follows a standardized workflow.
References
A Comparative Guide to Analytical Techniques for D-Glucosaminic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of D-glucosaminic acid, a crucial amino sugar acid involved in various biological processes, is paramount for advancing research in areas ranging from glycobiology to drug development. This guide provides a comprehensive comparison of key analytical techniques employed for the detection and quantification of this compound. The performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzymatic Assays, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Capillary Electrophoresis (CE), and Biosensors are objectively evaluated. This comparison is supported by available experimental data, detailed methodologies, and visual representations of the underlying principles and workflows.
While specific performance data for this compound is limited in the available literature, this guide leverages data from its closely related precursor, D-glucosamine. The analytical principles and expected performance characteristics are largely transferable due to their structural similarities.
Comparison of Quantitative Performance
The selection of an appropriate analytical technique hinges on factors such as sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance metrics for the discussed methods, primarily based on data for D-glucosamine.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Not explicitly stated, but high sensitivity is implied by low LOQ. | 10 ng/mL[1][2] | Up to 2000 ng/mL[1] | High specificity and sensitivity, suitable for complex matrices. | Requires expensive instrumentation and skilled operators. |
| Enzymatic Assay | 1.33 mg/L[3] | 4 mg/L | 4 - 80 µ g/assay [3][4] | High specificity, relatively simple and rapid. | Susceptible to interference from other sample components. |
| HPAEC-PAD | 0.003 - 0.016 mg/L (0.4–0.6 pmol)[5] | 0.2 mg/L | 0.2 - 10 mg/L[5] | High sensitivity and resolution for carbohydrates without derivatization.[6] | Requires a dedicated system with a PAD detector. |
| Capillary Electrophoresis (CE) | 0.1 mM (with OPA labeling)[7] | 0.1 mM (with OPA labeling)[7] | 0.1 - 30 mM (with OPA labeling)[7] | High separation efficiency, low sample and reagent consumption.[7] | Often requires derivatization for sensitive detection. |
| Biosensors | Potentially in the µM to mM range (technique dependent) | - | - | Potential for real-time, label-free detection and portability. | Specific biosensors for this compound are not yet well-established. |
Signaling Pathways and Experimental Workflows
Visualizing the principles and steps involved in each analytical technique is crucial for understanding their operation and potential sources of variability.
Caption: Enzymatic assay pathway for D-glucosamine detection.
Caption: A typical workflow for HPLC-MS/MS analysis.
Caption: The working principle of HPAEC-PAD.
Caption: A generalized workflow for a biosensor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.
HPLC-MS/MS Method (based on D-glucosamine analysis)
This protocol is adapted from a validated method for the determination of D-glucosamine in human synovial fluid.[1]
-
Sample Preparation:
-
To a sample of synovial fluid, add trichloroacetic acid for protein precipitation.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
An internal standard, such as D-[1-¹³C]glucosamine, should be added at the beginning of the sample preparation process.[1]
-
-
Chromatographic Conditions:
-
Column: Polymer-based amino column.[1]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.5) and acetonitrile (B52724) (20:80, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 3 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For glucosamine (B1671600), the transition monitored is m/z 180 -> 72. For the internal standard D-[1-¹³C]glucosamine, the transition is m/z 181 -> 73.[1]
-
Enzymatic Assay (based on Megazyme D-Glucosamine Assay Kit)
This protocol outlines the manual procedure for the determination of D-glucosamine.[3]
-
Principle: The assay involves a series of enzymatic reactions. D-glucosamine is first phosphorylated by hexokinase (HK). The resulting glucosamine-6-phosphate is then converted to fructose-6-phosphate, which enters the glucose-6-phosphate pathway. The final step involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial D-glucosamine concentration.[3]
-
Manual Assay Procedure:
-
Pipette 0.1 mL of sample solution containing 4-80 µg of D-glucosamine into a cuvette.
-
Add reagents as specified in the kit protocol, including buffer, ATP, NADP+, and the enzyme mixture (HK, GNPDA, PGI, G6P-DH).
-
Incubate the reaction mixture at 40°C.
-
Measure the absorbance at 340 nm before and after the reaction has completed (approximately 8 minutes).[4]
-
The difference in absorbance is used to calculate the D-glucosamine concentration.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive for the analysis of underivatized carbohydrates.[6]
-
Principle: At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing them to be separated by anion-exchange chromatography.[6] Pulsed amperometric detection provides sensitive and direct detection of the eluted carbohydrates as they are oxidized at the surface of a gold electrode.
-
Chromatographic Conditions (based on a method for fully deacetylated chitooligosaccharides): [5]
-
Column: CarboPac-PA100 analytical column (4 × 250 mm).[5]
-
Mobile Phase: Isocratic elution with a mixture of 0.2 M aqueous sodium hydroxide (B78521) and water (10:90, v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Capillary Electrophoresis (CE) with UV Detection
This protocol describes a method for the determination of glucosamine in nutraceuticals using in-capillary derivatization with o-phthalaldehyde (B127526) (OPA).[7]
-
Principle: Glucosamine is derivatized with OPA to form a fluorescent adduct that can be detected by UV absorbance. The derivatized analyte is then separated by capillary zone electrophoresis based on its electrophoretic mobility.
-
Procedure:
-
Derivatization (in-capillary): Sequentially inject the OPA reagent, the sample solution, and then OPA reagent again into the capillary.
-
Separation Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Running Buffer: 20 mM borate (B1201080) buffer, pH 9.3.[7]
-
Separation Voltage: 10 kV.
-
-
Detection: UV detection at 340 nm.[7]
-
Conclusion
The choice of an analytical technique for this compound detection is a critical decision that depends on the specific requirements of the research or application.
-
HPLC-MS/MS stands out for its superior specificity and sensitivity, making it the gold standard for complex biological matrices where accurate quantification at low levels is required.
-
Enzymatic assays offer a convenient and rapid alternative with high specificity, suitable for routine analysis of less complex samples.
-
HPAEC-PAD provides excellent sensitivity for the direct analysis of underivatized carbohydrates and is a powerful tool for detailed carbohydrate profiling.
-
Capillary Electrophoresis offers high separation efficiency and is a valuable technique, particularly when sample volume is limited, though it often necessitates a derivatization step.
-
Biosensors represent a promising future direction, with the potential for real-time, portable, and cost-effective analysis, although specific and validated biosensors for this compound are still in the developmental stage.
For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each technique is essential for generating reliable and meaningful data in the study of this compound and its role in biological systems.
References
- 1. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive HPLC-ESI-MS/MS method for the direct determination of glucosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. D-Glucosamine Assay Kit for measurement of D-Glucosamine | Megazyme [megazyme.com]
- 5. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 7. jfda-online.com [jfda-online.com]
The Role of D-Glucosaminic Acid in Bacterial Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathway of D-glucosaminic acid with the well-established D-gluconic acid pathway in bacteria. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the pathways, this document serves as a valuable resource for understanding alternative sugar acid metabolism in bacteria, which can inform research in microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies.
Introduction to this compound Metabolism
This compound, an amino sugar acid, is a component of bacterial lipopolysaccharides and can be utilized by certain bacteria as a sole source of carbon and nitrogen.[1][2] Its metabolic pathway, while not as universally present as the pathways for other sugar acids like D-gluconic acid, represents an important route for the assimilation of amino sugars from the environment. The validation of its role and efficiency is crucial for a comprehensive understanding of bacterial metabolic diversity.
Comparative Analysis of Metabolic Pathways
This section compares the metabolic pathway of this compound, primarily elucidated in Salmonella enterica, with the D-gluconic acid pathway, a common route for glucose catabolism in many bacteria, including Escherichia coli.
This compound Metabolism
The catabolism of this compound in Salmonella Typhimurium involves a specific set of enzymes encoded by the dga operon. The pathway proceeds as follows:
-
Transport and Phosphorylation: this compound is transported into the cell and concomitantly phosphorylated to this compound-6-phosphate by a phosphotransferase system (PTS).
-
Deamination: this compound-6-phosphate is then deaminated by D-glucosaminate-6-phosphate ammonia-lyase (DGL).
-
Conversion to Central Metabolites: The resulting 2-keto-3-deoxy-D-gluconate-6-phosphate (KDPG) is a key intermediate of the Entner-Doudoroff pathway and is subsequently cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which enter central metabolism.
D-Gluconic Acid Metabolism
D-gluconic acid is a common intermediate in glucose oxidation. In E. coli, its metabolism primarily occurs via the Entner-Doudoroff pathway:[2]
-
Transport and Phosphorylation: D-gluconic acid is transported into the cell and phosphorylated to 6-phospho-D-gluconate by gluconokinase.
-
Dehydration: 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).
-
Cleavage: KDPG is then cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate.
The following diagrams illustrate the key steps in both pathways.
Quantitative Performance Comparison
While direct comparative studies on the growth of a single bacterial strain on this compound versus D-gluconic acid are limited, we can infer performance based on available data for key enzymes and overall pathway efficiencies. The production of D-gluconic acid from D-glucose by various acetic acid bacteria has been extensively studied, with some strains showing high conversion rates.[3][4] For instance, Gluconobacter japonicus and Gluconobacter oxydans have been identified as efficient producers of D-gluconic acid.[3][4] In the context of 2,5-diketo-D-gluconic acid production by Gluconobacter oxydans, D-gluconic acid accumulation peaked at 72.96 g/L after 24 hours from an initial D-glucose concentration, indicating a robust initial conversion step.[5]
The following table summarizes key kinetic parameters for enzymes in both pathways.
| Parameter | This compound Pathway | D-Gluconic Acid Pathway | Reference |
| Key Enzyme | D-Glucosaminate-6-phosphate ammonia-lyase | 6-Phosphogluconate dehydratase | [6] |
| Substrate | This compound-6-phosphate | 6-Phospho-D-gluconate | [6] |
| KM | Not explicitly stated for this compound-6-P | 0.3 mM | [6] |
| Vmax | Not explicitly stated | 61.6 U/mg | [6] |
| pH Optimum | 7.5 - 8.5 | 8.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and compare the metabolic roles of this compound and D-gluconic acid.
Bacterial Growth Curve Analysis
This protocol allows for the quantitative comparison of bacterial growth rates using different sugar acids as the sole carbon source.
Objective: To determine and compare the specific growth rate and final cell density of a bacterial strain (e.g., E. coli or Salmonella) cultured in minimal media supplemented with either this compound or D-gluconic acid.
Materials:
-
Bacterial strain of interest
-
M9 minimal medium (or other suitable minimal medium)
-
Sterile solutions of this compound and D-gluconic acid (e.g., 20% w/v)
-
Spectrophotometer
-
Sterile culture tubes or microplates
-
Incubator shaker
Procedure:
-
Prepare M9 minimal medium according to standard protocols.
-
Prepare separate batches of M9 medium supplemented with either this compound or D-gluconic acid to a final concentration of 0.2% (w/v). A control with glucose and a no-carbon control should also be prepared.
-
Inoculate the media with an overnight culture of the bacterial strain to an initial OD600 of ~0.05.
-
Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking.
-
Measure the OD600 of the cultures at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
-
Plot the natural logarithm of the OD600 versus time to determine the exponential growth phase.
-
Calculate the specific growth rate (µ) from the slope of the linear portion of the semi-log plot.
-
Record the maximum OD600 reached for each condition.
Enzyme Activity Assay in Cell Lysates
This protocol describes a general method for measuring the activity of a specific enzyme from a bacterial cell lysate. This can be adapted to measure the activity of key enzymes in the this compound and D-gluconic acid pathways.
Objective: To quantify the activity of a target enzyme (e.g., D-glucosaminate-6-phosphate ammonia-lyase or 6-phosphogluconate dehydratase) in a crude cell extract.
Materials:
-
Bacterial culture grown under inducing conditions
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme (B549824) and DNase)
-
Spectrophotometer or plate reader
-
Assay buffer specific to the enzyme
-
Substrate for the enzyme
-
Coupling enzymes and cofactors (if necessary for a coupled assay)
Procedure:
-
Grow a bacterial culture to mid-log phase in a medium that induces the expression of the target enzyme.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and incubate on ice to facilitate lysis.
-
Further disrupt the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris and obtain a clear crude cell extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, substrate, and any necessary cofactors or coupling enzymes.
-
Initiate the reaction by adding a known amount of the crude cell extract.
-
Monitor the change in absorbance at a specific wavelength over time, which corresponds to the formation of a product or the consumption of a substrate/cofactor.
-
Calculate the enzyme activity in units per milligram of total protein (U/mg).
HPLC Analysis of Substrate Consumption and Product Formation
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the concentration of sugar acids and their metabolic products in bacterial culture supernatants.
Objective: To measure the rate of consumption of this compound or D-gluconic acid and the appearance of metabolic byproducts over time.
Materials:
-
Bacterial culture supernatants collected at different time points
-
HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., dilute sulfuric acid)
-
Standard solutions of the analytes of interest (this compound, D-gluconic acid, pyruvate, etc.)
-
Syringe filters (0.22 µm)
Procedure:
-
Collect aliquots of the bacterial culture at various time points during growth.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Prepare a standard curve for each analyte by running a series of known concentrations.
-
Inject the filtered supernatant onto the HPLC column.
-
Elute the compounds using an appropriate mobile phase and flow rate.
-
Detect the compounds using a suitable detector (e.g., refractive index or UV detector).
-
Quantify the concentration of each compound in the samples by comparing the peak areas to the standard curve.[7][8]
The following diagram illustrates a typical experimental workflow for comparing the metabolism of the two sugar acids.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Gluconate Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of D-gluconic acid production in selected strains of acetic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 6. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative study of different microbial strains for D-glucosaminic acid production
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Microbial D-Glucosaminic Acid Synthesis
This compound, a derivative of D-glucosamine, is a valuable chiral building block with applications in pharmaceuticals and biotechnology. Microbial fermentation presents a promising and sustainable alternative to chemical synthesis for its production. This guide provides a comparative analysis of different microbial strains investigated for this compound production, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting and optimizing their production strategies.
Performance Comparison of Microbial Strains
The selection of a microbial strain is a critical factor influencing the efficiency and economic viability of this compound production. The following table summarizes the key performance indicators of various reported microbial strains.
| Microbial Strain | Substrate | Product Titer (g/L) | Molar Yield (%) | Fermentation Time (h) | Reference |
| Pseudomonas putida GNA5 | D-glucosamine-HCl | 51.5 | 95.4 | 72 | [1] |
| Pseudomonas putida GNA5 | D-glucosamine-HCl | 25.5 | 93.9 | 48 | [2] |
| Acinetobacter sp. A-10 | D-glucosamine | Not Reported | 92 | 48 | [2] |
Note: While other microbial genera such as Aspergillus, Bacillus, and E. coli have been investigated for the production of related compounds like D-glucosamine and N-acetylglucosamine, specific quantitative data for this compound production by these strains is limited in the reviewed literature.[3][4]
In-Depth Strain Analysis
Pseudomonas putida GNA5: The Leading Producer
Pseudomonas putida GNA5 stands out as a highly efficient producer of this compound. Research has demonstrated its ability to achieve a high product titer and molar yield from D-glucosamine.[1] The strain is capable of stably accumulating this compound without significant degradation, a crucial advantage for industrial-scale production.[1]
Acinetobacter sp. A-10: A High-Yield Candidate
Acinetobacter sp. A-10 has been identified as another promising strain, exhibiting a remarkable molar yield of 92% in the conversion of D-glucosamine to this compound.[2] However, the final product concentration in g/L has not been reported, which is a key parameter for assessing its industrial potential. Further studies to quantify the product titer are warranted.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and optimizing this compound production. The following is a comprehensive protocol for Pseudomonas putida GNA5, the best-characterized strain to date.
Protocol: this compound Production using Pseudomonas putida GNA5
1. Inoculum Preparation:
-
A single colony of Pseudomonas putida GNA5 is inoculated into a 50 mL seed medium containing (g/L): D-glucosamine-HCl 10, yeast extract 5, and peptone 5.
-
The culture is incubated at 30°C for 12-16 hours on a rotary shaker at 200 rpm.
2. Fermentation:
-
The seed culture is transferred to a 5 L fermenter containing the production medium.
-
Optimized Production Medium Composition (g/L): [2][5]
-
D-glucosamine-HCl: 60
-
Glucose: 5
-
Urea: 5
-
KH₂PO₄: 2
-
MgSO₄·7H₂O: 0.5
-
CaCO₃: 10
-
-
Fermentation Parameters:
-
Temperature: 30°C
-
pH: Maintained at 7.0 by automatic addition of 5 M NaOH.
-
Aeration: 1.5 vvm (volume of air per volume of medium per minute).
-
Agitation: 400-600 rpm to maintain dissolved oxygen above 20%.
-
-
The fermentation is carried out for 72 hours.
3. Analytical Method for this compound Quantification:
-
The concentration of this compound in the fermentation broth is determined by High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: Aminex HPX-87H column (300 mm × 7.8 mm).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 65°C.
-
Detection: Refractive Index (RI) detector.
-
4. Downstream Processing and Purification:
-
Cell Removal: The fermentation broth is centrifuged at 8,000 rpm for 15 minutes to remove microbial cells.
-
Decolorization: The supernatant is treated with activated carbon (1% w/v) at 60°C for 30 minutes to remove pigments.
-
Crystallization: The decolorized solution is concentrated under vacuum, and this compound is crystallized by the addition of ethanol. The crystals are then collected by filtration and dried.
Metabolic Pathways and Experimental Workflow
Visualizing the metabolic pathways and experimental workflows can provide a clearer understanding of the biological processes and experimental design.
Metabolic Pathway: D-Glucosamine to this compound
The microbial conversion of D-glucosamine to this compound is primarily an oxidation reaction catalyzed by a dehydrogenase or oxidase enzyme.
References
- 1. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Production of D-Glucosamine in Escherichia coli by Blocking Three Pathways Involved in the Consumption of GlcN and GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound by fermentation with pseudomonas putida - 南京工业大学 [pure.njtech.edu.cn]
Unveiling Potential Cross-Reactivity: A Comparative Guide on D-Glucosaminic Acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of D-glucosaminic acid in common immunoassays. While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this document offers a predictive comparison based on structural similarities with frequently measured analytes like D-glucosamine and N-acetyl-D-glucosamine. The information herein is intended to guide researchers in designing and interpreting immunoassay results where the presence of this compound or its structural analogs is a possibility.
Executive Summary
Immunoassays are pivotal tools in research and drug development, prized for their sensitivity and specificity. However, the accuracy of these assays can be compromised by cross-reactivity from structurally similar, non-target molecules. This compound, a derivative of the widely studied D-glucosamine, represents a potential, yet under-investigated, cross-reactant in immunoassays designed for glucosamine (B1671600) and other similar monosaccharides. This guide explores the structural basis for this potential cross-reactivity, provides a comparative framework, and details a comprehensive protocol for researchers to empirically determine the cross-reactivity of this compound in their specific assay systems.
Structural Comparison and Predicted Cross-Reactivity
The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample. Antibodies, the key recognition elements in immunoassays, bind to specific three-dimensional shapes and chemical features (epitopes) of an antigen. Molecules that share similar epitopes can compete for antibody binding, leading to inaccurate quantification of the target analyte.
This compound shares the same carbon backbone and amino group substitution at the C-2 position as D-glucosamine. The key distinction lies at the C-1 position, where this compound possesses a carboxylic acid group, whereas D-glucosamine has an aldehyde group (which exists predominantly in a cyclic hemiacetal form). N-acetyl-D-glucosamine, another common analyte, is acetylated at the amino group.
Table 1: Structural and Physicochemical Comparison
| Feature | D-Glucosamine | This compound | N-Acetyl-D-Glucosamine |
| Chemical Formula | C₆H₁₃NO₅ | C₆H₁₃NO₆ | C₈H₁₅NO₆ |
| Molar Mass ( g/mol ) | 179.17 | 195.17 | 221.21 |
| Functional Group at C-1 | Aldehyde (cyclic hemiacetal) | Carboxylic Acid | Aldehyde (cyclic hemiacetal) |
| Functional Group at C-2 | Amino (-NH₂) | Amino (-NH₂) | Acetamido (-NHCOCH₃) |
| Predicted Cross-Reactivity with Anti-Glucosamine Antibodies | High (Target Analyte) | Moderate to Low | Low |
Rationale for Predicted Cross-Reactivity:
-
This compound vs. D-Glucosamine: The structural similarity, particularly in the lower portion of the molecule, suggests a moderate potential for cross-reactivity. The difference at the C-1 position (aldehyde/hemiacetal vs. carboxylic acid) will be a critical determinant. If the epitope recognized by the antibody is distant from the C-1 position, higher cross-reactivity can be expected.
-
This compound vs. N-Acetyl-D-Glucosamine: The presence of the bulky acetyl group on N-acetyl-D-glucosamine significantly alters the structure and electronic properties around the C-2 amino group. This makes cross-reactivity with antibodies specific for this compound or D-glucosamine less likely, unless the antibody recognizes a more generic feature of the glucose backbone.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific immunoassay (e.g., a competitive ELISA for D-glucosamine), the following protocol can be adapted.
Principle
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the fifty-percent inhibitory concentration (IC50) of this compound and compare it to the IC50 of the target analyte (e.g., D-glucosamine). The percent cross-reactivity is then calculated from these values.
Materials and Reagents
-
Microtiter plates (96-well, high protein-binding capacity)
-
Coating antigen (e.g., D-glucosamine conjugated to a carrier protein like BSA)
-
Primary antibody specific for the target analyte (e.g., anti-D-glucosamine antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., PBS)
-
D-glucosamine standard
-
This compound
-
N-acetyl-D-glucosamine and other potential cross-reactants
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA for cross-reactivity testing.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the coating antigen at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (D-glucosamine) and the test compounds (this compound, N-acetyl-D-glucosamine, etc.) in assay buffer.
-
Add 50 µL of each dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells except the blank.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 value for the standard (the concentration that causes 50% inhibition of the maximum signal).
-
For each test compound, plot absorbance versus the log of its concentration and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Signaling Pathway and Molecular Interaction
The interaction between an antibody and its antigen is a highly specific binding event. In the context of an immunoassay, this interaction is the core signaling event. Cross-reactivity occurs when a molecule other than the intended analyte can also bind to the antibody's antigen-binding site (paratope).
Caption: Specific vs. cross-reactive antibody binding.
Conclusion and Recommendations
While direct experimental evidence is currently lacking, the structural similarity between this compound and D-glucosamine suggests a potential for cross-reactivity in immunoassays designed for the latter. The degree of this cross-reactivity will be highly dependent on the specific antibody used in the assay.
Recommendations for Researchers:
-
Be Aware of Potential Interference: When measuring D-glucosamine in biological matrices where this compound may be present (e.g., in studies of glucosamine metabolism), the potential for cross-reactivity should be considered.
-
Perform Cross-Reactivity Testing: It is crucial to experimentally validate the specificity of any immunoassay. The protocol provided in this guide offers a framework for assessing the cross-reactivity of this compound.
-
Consider Alternative Methods: If significant cross-reactivity is observed and cannot be mitigated, alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) should be considered for more specific quantification.
-
Thoroughly Document Findings: Any observed cross-reactivity should be documented and reported to ensure the accurate interpretation of results within the scientific community.
A Comparative Guide to Evaluating the Purity of Synthesized D-Glucosaminic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthesized D-glucosaminic acid and its common alternatives. The information is supported by experimental data from various sources, offering a comprehensive overview for research, development, and quality control purposes.
Introduction
This compound, an amino sugar acid, is a valuable building block in the synthesis of various bioactive molecules, including pharmaceuticals and glycoconjugates. The purity of synthesized this compound is critical for its application, as impurities can affect reaction yields, product efficacy, and safety. This guide outlines the common analytical techniques for purity assessment and compares the typical purity levels of this compound with its alternatives: N-acetyl-D-glucosaminic acid, D-gluconic acid, and D-glucuronic acid.
Data Presentation: Purity Comparison
The following table summarizes the purity of this compound and its alternatives as reported by various commercial suppliers and in scientific literature. It is important to note that purity can vary depending on the synthesis method and purification process.
| Compound | Purity Specification | Analytical Method | Source |
| This compound | 98% | HPLC | Certificate of Analysis (Molnova) |
| ≥98% | TLC | Commercial Supplier (Sigma-Aldrich)[1] | |
| 99.77% | Not Specified | Commercial Supplier (TargetMol)[2] | |
| N-Acetyl-D-Glucosaminic Acid | 98% | HPLC | Certificate of Analysis (Molnova)[3] |
| ≥99% | HPLC | Commercial Supplier (Sigma-Aldrich) | |
| 99.85% | Assay | Certificate of Analysis (The Formulator Shop) | |
| 99% | Not Specified | Commercial Supplier (A 1349)[4] | |
| ≥98% | For Biochemistry | Commercial Supplier (Carl ROTH)[5] | |
| D-Gluconic Acid Sodium Salt | ≥99% | HPLC | Commercial Supplier (Sigma-Aldrich)[6] |
| 98.0 - 102.0% | Assay | Specification (Spectrum Chemical)[7] | |
| D-Glucuronic Acid | 98% | HPLC | Certificate of Analysis (Molnova)[8] |
| ≥98% | For Biochemistry | Commercial Supplier (Carl ROTH)[5] | |
| 98% | Titration with NaOH | Commercial Supplier (Thermo Scientific Chemicals)[9] | |
| ≥99.0% (sum of anomers) | GC | Commercial Supplier (Sigma-Aldrich) |
Experimental Protocols
Accurate determination of purity requires robust analytical methods. Below are detailed methodologies for the key experiments used in the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile, polar compounds like this compound. Due to the lack of a strong chromophore in this compound, derivatization or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary. Chiral HPLC can be employed to determine enantiomeric purity.
a) HPLC with UV Detection (after derivatization):
-
Derivatization Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) can be used to form a fluorescent derivative detectable by UV or fluorescence detectors.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 335 nm.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
b) Chiral HPLC:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is used to separate enantiomers[10].
-
Mobile Phase: A polar ionic mode is often employed, using a mixture of methanol, acetonitrile, acetic acid, and triethylamine. The exact ratio should be optimized for the specific separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a universal detector like ELSD or CAD.
-
Analysis: The presence of an undesired enantiomer can be quantified by comparing its peak area to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent for this compound.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals should be chosen.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 16 or more) should be acquired to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is used for the identification of the compound and its impurities based on their mass-to-charge ratio (m/z).
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for polar molecules like this compound. It can be operated in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements, which aids in the identification of elemental compositions of the parent ion and any impurities.
-
LC-MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information, which is useful for identifying and characterizing unknown impurities.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate).
-
Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound. The presence of other ions may indicate impurities.
Mandatory Visualization
Experimental Workflow for Purity Evaluation
The following diagram illustrates a typical workflow for the comprehensive purity evaluation of synthesized this compound.
References
- 1. theformulatorshop.com [theformulatorshop.com]
- 2. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. n-Acetyl-D-glucosamine, 99%, COA, Certificate of Analysis, 7512-17-6, A 1349 [ottokemi.com]
- 5. D-Glucuronic acid, 10 g, CAS No. 6556-12-3 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 6. D -Gluconic acid = 99 527-07-1 [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. molnova.com:443 [molnova.com:443]
- 9. D-Glucuronic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of D-Glucosaminic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Glucosaminic acid, a crucial compound in various biological research and development applications. Adherence to these guidelines will help mitigate risks and ensure responsible waste management.
Core Safety and Chemical Data
A thorough understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 3646-68-2 | [1] |
| Molecular Formula | C₆H₁₃NO₆ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Melting Point | 235 °C | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility | 50 mg/mL in 0.5 M HCl | [1] |
| WGK (Water Hazard Class) | 3 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful consideration of its chemical nature and the applicable regulations. The following procedure outlines the recommended steps for safe disposal.
1. Waste Identification and Segregation:
-
Characterize the waste material to confirm it is primarily this compound and not mixed with other hazardous substances.
-
Segregate the this compound waste from other laboratory waste streams, such as solvents, heavy metals, or reactive chemicals.[3]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
If there is a risk of dust formation, use respiratory protection.[6]
3. Containerization and Labeling:
-
Select a clean, sealable, and chemically compatible container for the solid waste.[3]
-
Label the container clearly with the full chemical name "this compound," the CAS number (3646-68-2), and indicate that it is chemical waste.[3]
4. Disposal Pathway:
-
Primary Recommended Method: Dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should be performed by a licensed waste disposal company.
-
Alternative Method (for small quantities): If incineration is not available, consult your institution's Environmental Health and Safety (EHS) department for alternative disposal methods.
-
Regulatory Compliance: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[8]
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water).[3]
-
Dispose of the rinsate as non-hazardous aqueous waste, in accordance with your institution's guidelines.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound =98 3646-68-2 [sigmaaldrich.com]
- 2. This compound | 3646-68-2 | MG06706 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. biosynth.com [biosynth.com]
- 8. sds.metasci.ca [sds.metasci.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Glucosaminic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of D-Glucosaminic acid in research and development settings. This guide provides immediate, actionable information for laboratory professionals, outlining the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods. By adhering to these guidelines, you can minimize risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not widely available, it is imperative to handle this compound with a high degree of caution.[1] The following personal protective equipment is mandatory to prevent potential exposure.
A detailed summary of required PPE is provided in the table below.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in poorly ventilated areas or when dust may be generated. | To prevent inhalation of airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile rubber gloves are a suitable option. | To prevent skin contact. |
| Eye Protection | Protective eyeglasses or chemical safety goggles | Ensure adequate protection against splashes and dust. | To prevent eye contact. |
| Body Protection | Laboratory coat and, if necessary, additional chemical-resistant clothing | --- | To prevent skin exposure on the body and arms. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from preparation to final disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations. Do not discharge into drains or soil.[1]
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weighing paper, gloves, and wipes should also be placed in a designated solid hazardous waste container.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Do not mix with other incompatible waste streams.
Container Management and Final Disposal:
-
All waste containers must be securely sealed and accurately labeled with their contents.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
